molecular formula C28H22Cl3NO4 B7796012 GW4064 CAS No. 292047-56-4

GW4064

Número de catálogo: B7796012
Número CAS: 292047-56-4
Peso molecular: 542.8 g/mol
Clave InChI: BYTNEISLBIENSA-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GW 4064 is a stilbenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNEISLBIENSA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017083
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278779-30-9, 1089660-72-9
Record name GW 4064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW4064
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-4064
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Faceted Mechanism of GW4064: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the canonical and non-canonical signaling pathways of the potent synthetic ligand, GW4064.

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanism of action for this compound, a widely utilized synthetic isoxazole. Primarily known as a potent and selective agonist for the Farnesoid X Receptor (FXR), this compound is a critical tool in biomedical research for elucidating the physiological and pathophysiological roles of FXR. However, emerging evidence reveals a more complex pharmacological profile, with significant FXR-independent effects mediated through G protein-coupled receptors (GPCRs). This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's dual signaling capabilities, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: A Tale of Two Pathways

This compound's cellular effects are now understood to be mediated through two distinct signaling cascades:

  • FXR-Dependent Signaling: This is the canonical pathway where this compound directly binds to and activates FXR, a nuclear receptor pivotal in regulating bile acid, lipid, and glucose homeostasis.

  • FXR-Independent Signaling: More recent investigations have unveiled that this compound can also modulate cellular functions independently of FXR, primarily through its interaction with GPCRs, including histamine receptors.[1][2]

FXR-Dependent Signaling Pathway

As a potent FXR agonist, this compound initiates a cascade of transcriptional events. Upon binding, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and dissociation of corepressors.[3] This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[3][4]

This interaction modulates the transcription of numerous genes involved in metabolic regulation. A key target is the Small Heterodimer Partner (SHP), a transcriptional repressor. By inducing SHP, this compound indirectly inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby playing a crucial role in maintaining bile acid homeostasis.[3][5] Furthermore, this compound has been shown to upregulate the expression of canalicular transporters like BSEP, MDR2/3, and MRP2, which are involved in bile acid transport.[5]

In the context of intestinal health, this compound's activation of the FXR/βKlotho/fibroblast growth factors (FGFs) pathway is crucial for maintaining the intestinal barrier and has shown protective effects against colorectal tumorigenesis in preclinical models.[6][7] This pathway involves the upregulation of αKlotho, βKlotho, FGF19, FGF21, and FGF23.[6] In colorectal cancer cells, this compound has been found to induce apoptosis, block the cell cycle, and upregulate PD-L1 expression through the activation of FXR and MAPK signaling pathways.[8]

Quantitative Data: In Vitro Activity of this compound
ParameterCell LineAssay TypeValue (nM)
EC50-Isolated receptor activity assay15
EC50CV-1Reporter gene assay (human FXR)65
EC50CV-1Reporter gene assay (mouse FXR)80
EC50CV-1Reporter gene assay (human FXR)90
IC50 (HCT116)HCT116Cell viability assay6900
IC50 (CT26)CT26Cell viability assay6400

This table summarizes key quantitative data from in vitro studies. Note that EC50 and IC50 values can vary depending on the specific cell line and assay conditions.[8][9][10]

Visualizing the FXR-Dependent Pathway

GW4064_FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binds and activates FXR_active FXR (active) FXR_inactive->FXR_active FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR RXR RXR->FXR_RXR_dimer FXR_RXR_dimer_nuc FXR-RXR Heterodimer FXR_RXR_dimer->FXR_RXR_dimer_nuc Nuclear Translocation FXRE FXRE (on target gene promoters) SHP_gene SHP Gene FXRE->SHP_gene Induces transcription Transporter_genes BSEP, MDR2, MRP2 Genes FXRE->Transporter_genes Induces transcription FGF_genes FGF19, FGF21, FGF23 Genes FXRE->FGF_genes Induces transcription PDL1_gene PD-L1 Gene FXRE->PDL1_gene Induces transcription SHP_protein SHP Protein SHP_gene->SHP_protein CYP7A1_gene CYP7A1 Gene FXR_RXR_dimer_nuc->FXRE Binds to SHP_protein->CYP7A1_gene Represses transcription

Figure 1: this compound's FXR-dependent signaling cascade.

FXR-Independent Signaling Pathway

Intriguingly, this compound has been observed to elicit cellular responses in cells lacking FXR expression, such as HEK-293T cells.[1] This has led to the discovery of its "off-target" effects, which are primarily mediated through the modulation of multiple G protein-coupled receptors.[1][2]

Studies have shown that this compound can activate signaling pathways typically associated with GPCR activation, including the activation of Gαi/o and Gq/11 G proteins.[1] This leads to downstream events such as the activation of cAMP and nuclear factor for activated T-cell response elements (CRE and NFAT-RE).[1]

Specifically, this compound-induced NFAT-RE activation involves a rapid increase in intracellular Ca2+ and subsequent nuclear translocation of NFAT.[1] This process is dependent on the PI-PLC pathway and IP3 receptor activation.[1] On the other hand, CRE activation by this compound is mediated by a soluble adenylyl cyclase-dependent increase in cAMP and Ca2+-calcineurin-dependent nuclear translocation of CREB.[1]

Furthermore, research has identified histamine receptors as specific targets of this compound. It has been shown to activate H1 and H4 receptors while inhibiting H2 receptor signaling.[2] This finding is particularly important as it may explain some of the previously attributed "FXR-dependent" effects, such as apoptosis in certain cancer cell lines that have now been shown to lack FXR expression.[1]

Quantitative Data: FXR-Independent Effects of this compound
ParameterTarget/AssayValue (µM)
EC50Basal cAMP enhancement0.241
IC50Forskolin-induced cAMP accumulation0.07
EC50CRE luciferase activation (24h)0.012
EC50NFAT-RE luciferase activation (24h)0.015

This table summarizes quantitative data related to the FXR-independent signaling of this compound.[1]

Visualizing the FXR-Independent Pathway

GW4064_FXR_Independent_Pathway cluster_GPCR GPCR Signaling cluster_downstream Downstream Effects This compound This compound GPCRs Histamine Receptors (H1, H2, H4) This compound->GPCRs Modulates G_proteins Gαi/o and Gq/11 GPCRs->G_proteins Activates PLC PI-PLC G_proteins->PLC Activates IP3 IP3 PLC->IP3 Ca2_release Intracellular Ca2+ Release IP3->Ca2_release sAC Soluble Adenylyl Cyclase Ca2_release->sAC Activates Calcineurin Calcineurin Ca2_release->Calcineurin Activates cAMP cAMP sAC->cAMP CREB_cyto CREB (cytoplasmic) cAMP->CREB_cyto Activates PKA which phosphorylates CREB NFAT_cyto NFAT (cytoplasmic) Calcineurin->NFAT_cyto Dephosphorylates NFAT_nuc NFAT (nuclear) NFAT_cyto->NFAT_nuc Nuclear Translocation NFAT_RE NFAT-RE NFAT_nuc->NFAT_RE Binds to CREB_nuc CREB (nuclear) CREB_cyto->CREB_nuc Nuclear Translocation CRE CRE CREB_nuc->CRE Binds to Gene_transcription Gene Transcription NFAT_RE->Gene_transcription CRE->Gene_transcription

Figure 2: this compound's FXR-independent signaling cascade.

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize this compound's mechanism of action is crucial for interpreting existing data and designing future studies.

Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound.

Methodology:

  • Cell Culture and Transfection: CV-1 or HEK293 cells are cultured in DMEM. Cells are transfected with an FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing FXREs.[3][10]

  • Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.[4]

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.[4][10]

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. The fold induction of luciferase activity is plotted against the log concentration of this compound to determine the EC50 value using non-linear regression.[3]

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Cells (e.g., MCF-7, HEK, HCT116, CT26) are seeded in 96-well plates.[1][8]

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[1][8]

  • MTT Incubation: MTT solution is added to each well, and plates are incubated to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from dose-response curves.

Real-Time PCR (RT-PCR) Analysis

Objective: To measure the effect of this compound on the expression of target genes.

Methodology:

  • Cell/Tissue Treatment and RNA Extraction: Cells or tissues are treated with this compound. Total RNA is then extracted using a suitable reagent like TRI Reagent.[1]

  • Reverse Transcription: RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.[1]

  • Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for the genes of interest (e.g., FXR, SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Animal Models

Objective: To evaluate the in vivo efficacy of this compound in various disease models.

Methodology:

  • Animal Models: Common models include bile duct-ligated rats for cholestasis, high-fat diet-fed mice for metabolic syndrome, and xenograft models for cancer research.[3][8][11]

  • Compound Administration: this compound is typically administered via oral gavage or intraperitoneal injection at doses ranging from 10-50 mg/kg.[3][11]

  • Endpoint Analysis: Depending on the model, various parameters are assessed, including serum biochemistry, liver histology, gene expression analysis, and tumor growth.

Conclusion

This compound is a multifaceted pharmacological agent with a dual mechanism of action. While its role as a potent and selective FXR agonist is well-established and has been instrumental in advancing our understanding of metabolic diseases, the discovery of its FXR-independent, GPCR-mediated signaling adds a critical layer of complexity. Researchers utilizing this compound as a pharmacological tool must be cognizant of these off-target effects to ensure the accurate interpretation of experimental results. This technical guide provides a foundational understanding of this compound's complex pharmacology, empowering researchers to design more precise experiments and accelerate drug discovery efforts.

References

GW4064: A Technical Guide to a Prototypical Farnesoid X Receptor (FXR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary sensor for bile acids.[1] Encoded by the NR1H4 gene, FXR plays a pivotal role in regulating the synthesis, transport, and metabolism of bile acids, and also modulates lipid and glucose homeostasis.[1][2][3] Upon activation by ligands such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

GW4064 is a potent, selective, non-steroidal synthetic agonist for FXR.[4][5] Developed as a chemical tool, it has been extensively used in preclinical research to elucidate the diverse physiological and pathophysiological functions of FXR.[4][6] Despite its limitations for direct clinical application due to poor pharmacokinetics, this compound remains a cornerstone reference compound for investigating FXR-mediated signaling in metabolic diseases, cholestasis, and cancer.[4][7][8]

Core Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized below.

PropertyValueCitation(s)
Chemical Name 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid[5]
Molecular Formula C₂₈H₂₂Cl₃NO₄[5]
Molecular Weight 542.84 g/mol [5][9]
CAS Number 278779-30-9[4][5]
Purity ≥95-98%[5]
Solubility Insoluble in water; Soluble in DMSO (e.g., to 100 mM) and DMF (e.g., 25 mg/ml).[4][5]
Appearance Solid[4]

Mechanism of Action and Signaling Pathway

This compound functions as a classical nuclear receptor agonist. After crossing the cell membrane, it binds to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[10] The activated FXR then forms a heterodimer with RXR. This this compound-FXR-RXR complex translocates to the nucleus and binds to FXREs on the DNA to regulate the expression of a wide array of target genes.

Key transcriptional events mediated by this compound-induced FXR activation include:

  • Induction of Small Heterodimer Partner (SHP): SHP is a primary FXR target gene that acts as a transcriptional repressor.[3][11] It inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]

  • Upregulation of Bile Salt Transporters: FXR activation increases the expression of genes involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 2 (MRP2), promoting hepatocyte clearance of bile acids.[11]

  • Repression of Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.[12][13]

FXR signaling pathway activated by this compound.

Pharmacological and Pharmacokinetic Data

This compound is characterized by its high potency and selectivity for FXR. However, its use as a therapeutic agent is hampered by unfavorable pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line / SystemSpeciesEC₅₀ ValueCitation(s)
Isolated Receptor Activity AssayCell-freeN/A15 nM[4][5]
Luciferase Reporter Gene AssayCV-1Human65 nM[9][14]
Luciferase Reporter Gene AssayCV-1Mouse80 nM[9]
Luciferase Reporter Gene AssayCV-1 (Transfected w/ hFXR)Human90 nM[4]
GAL4 Transactivation AssayHEK293Human70 nM[9]
CRE Luciferase AssayHEK-293THuman12 nM[6]
NFAT-RE Luciferase AssayHEK-293THuman15 nM[6]

Note: this compound displays no significant activity at other nuclear receptors at concentrations up to 1 μM.[5][9]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueDosing RouteCitation(s)
Oral Bioavailability Rat10%Oral Gavage[9]
Half-life (t₁/₂) Rat3.5 hoursOral Gavage[9]
Effective Dose (ED₅₀) Rat20 mg/kgOral Gavage[9]
(For lowering serum triglycerides)

It is crucial to note that some studies have identified FXR-independent, off-target effects of this compound. Research has shown that this compound can modulate multiple G protein-coupled receptors (GPCRs), including histamine receptors (H1, H2, H4), and can activate cAMP and NFAT response elements even in FXR-deficient cells.[6][15] These findings necessitate careful interpretation of data derived solely from the use of this compound as an FXR-specific tool.[6]

Experimental Protocols

Standardized methodologies are essential for evaluating the activity of FXR agonists like this compound. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro FXR Transactivation Assay (Luciferase Reporter)

This assay quantitatively measures the ability of a compound to activate FXR-mediated gene transcription in a cellular context.

Objective: To determine the EC₅₀ of this compound for FXR activation.

Methodology:

  • Cell Culture: CV-1 (African green monkey kidney) cells are maintained in DMEM high glucose medium.[9] 72 hours prior to transfection, cells are plated in DMEM-F12 phenol red-free medium supplemented with 5% charcoal/dextran-treated fetal bovine serum to minimize background hormonal effects.[9]

  • Plasmids: The following plasmids are used for transfection:

    • An expression vector for the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (e.g., pFA-CMV-GAL4-hFXR-LBD).[9]

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS) (e.g., (UAS)x5-tk-Luciferase).[9]

    • Optionally, a coactivator expression plasmid (e.g., human SRC-1) can be included to enhance the signal.[9]

  • Transfection: Cells are transfected using a suitable reagent like FuGENE® 6. The plasmid mix is prepared and incubated with the cells overnight.[9]

  • Compound Treatment: Post-transfection, cells are harvested and seeded into 384-well plates containing serial dilutions of this compound or vehicle control (DMSO).[9]

  • Incubation: The plates are incubated for 24 hours to allow for receptor activation and luciferase expression.[9]

  • Luciferase Assay: Luciferase activity is measured using a commercial assay system (e.g., Steady-Glo® Luciferase Assay System) and a microplate reader.[9]

  • Data Analysis: Raw luminescence data is normalized to a control. The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

In Vivo Hepatoprotection Study (Rat Model of Cholestasis)

This protocol assesses the ability of this compound to protect the liver from cholestatic injury in an animal model.

Objective: To evaluate the hepatoprotective effects of this compound by measuring biochemical markers and gene expression.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used. Cholestasis is induced by a single intraperitoneal injection of α-naphthylisothiocyanate (ANIT) or by bile duct ligation (BDL).[11]

  • Dosing: Rats are treated with this compound (e.g., 30 mg/kg/day) or vehicle (corn oil) via oral gavage for a specified period (e.g., 4 days for the ANIT model).[11] Treatment typically starts before the induction of cholestasis.

  • Sample Collection: At the end of the study, animals are euthanized. Blood is collected for serum biochemistry analysis (e.g., ALT, AST, ALP, bilirubin). Liver tissue is harvested for histological examination and gene expression analysis.[11]

  • Biochemical Analysis: Serum levels of liver injury markers are measured using standard automated analyzers.[11]

  • Histology: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.[11]

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from liver tissue. The expression levels of FXR target genes (SHP, BSEP, MDR2) and bile acid synthesis genes (CYP7A1) are quantified by real-time quantitative PCR (RT-qPCR).[11]

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the treated groups with the vehicle control and cholestasis-only groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical Evaluation cluster_analysis Analysis c1 Compound Synthesis (this compound) c2 Binding Assay (Determine Affinity) c1->c2 c3 Cell-Based Transactivation Assay c2->c3 c4 Determine EC₅₀ & Selectivity c3->c4 c5 Target Gene Expression (in HepG2, etc.) c4->c5 d1 Pharmacokinetic Studies (Rat/Mouse) c5->d1 Lead Candidate d2 Select Animal Model (e.g., db/db mouse, BDL rat) d1->d2 d3 Dose-Response Study (Determine ED₅₀) d2->d3 d4 Efficacy Study d3->d4 d5 Endpoint Analysis d4->d5 e1 Serum Biochemistry d5->e1 e2 Histopathology d5->e2 e3 Gene Expression (RT-qPCR) d5->e3 e4 Metabolomics (Bile Acids) d5->e4

Typical workflow for evaluating an FXR agonist.

Conclusion

This compound is a highly potent and selective non-steroidal FXR agonist that has been instrumental as a pharmacological tool for probing the extensive biological functions of FXR. Its activation of FXR leads to the transcriptional regulation of numerous genes critical for maintaining bile acid, lipid, and glucose homeostasis.[13][16] While its clinical development has been precluded by a stilbene pharmacophore and suboptimal pharmacokinetic properties, this compound remains an invaluable reference compound in preclinical research.[4][8] The comprehensive data gathered from studies using this compound has significantly advanced our understanding of FXR as a therapeutic target for a range of metabolic and cholestatic liver diseases. Researchers utilizing this compound should, however, remain cognizant of its potential FXR-independent activities to ensure accurate interpretation of experimental outcomes.[6]

References

GW4064: A Technical Guide to a Potent Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, chemical properties, and multifaceted signaling of the synthetic non-steroidal Farnesoid X Receptor (FXR) agonist, GW4064. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Discovered as a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), this compound has become an invaluable chemical tool for elucidating the physiological and pathophysiological roles of FXR.[1][2] FXR, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis.[3][4] this compound, with its high affinity and specificity for FXR, has been instrumental in studies leading to the understanding of FXR's therapeutic potential in metabolic diseases such as dyslipidemia, diabetes, and non-alcoholic steatohepatitis (NASH), as well as in certain cancers.[2][5][6][7] However, emerging research has also unveiled off-target activities of this compound, particularly its modulation of G protein-coupled receptors, which necessitates a nuanced interpretation of experimental outcomes.[1][8] This guide provides a detailed overview of the chemical properties, biological activity, and experimental methodologies associated with this compound.

Chemical Properties

This compound is a synthetic isoxazole derivative.[1] Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid[2][9]
CAS Number 278779-30-9[2][10]
Molecular Formula C₂₈H₂₂Cl₃NO₄[2][10]
Molecular Weight 542.84 g/mol [2][11]
Solubility Soluble in DMSO (to 100 mM) and DMF (25 mg/ml).[2] Insoluble in water and ethanol.[10]
Purity ≥97% (HPLC)[9]
Appearance Solid

Biological Activity and Quantitative Data

This compound is primarily characterized by its potent agonist activity at the Farnesoid X Receptor. However, it also exhibits activity at other cellular targets. The following tables summarize the key quantitative data related to its biological activity.

Farnesoid X Receptor (FXR) Agonist Activity
Assay TypeCell Line / SystemSpeciesEC₅₀Reference
Isolated Receptor Activity--15 nM[2][9][10]
Transfection AssayCV-1Human65 nM[11][12][13]
Transfection AssayCV-1Mouse80 nM[11]
Transfection AssayCV-1-90 nM[10][11]
Coactivator Recruitment (SRC1)Cell-free-15 nM[1]
Coactivator Recruitment (TIF-2)Cell-free-70 nM[14]
Mammalian One-Hybrid--150 nM[1]
Off-Target Activity

Recent studies have revealed that this compound can modulate various G protein-coupled receptors (GPCRs), leading to FXR-independent signaling events.[1][8]

TargetActivityAssay SystemIC₅₀ / EC₅₀ / KᵢReference
Histamine H1 Receptor (H1R)AgonistRadioligand BindingKᵢ = 2.1 µM[1]
Histamine H2 Receptor (H2R)Inverse AgonistcAMP AccumulationIC₅₀ = 3.8 µM (with amthamine)[1][14]
Histamine H2 Receptor (H2R)Inverse AgonistcAMP AccumulationIC₅₀ = 0.78 µM (basal)[1][14]
Histamine H4 Receptor (H4R)Agonist--[1][8]
CRE Luciferase ReporterActivationHEK293TEC₅₀ = 0.012 µM[1]
NFAT-RE Luciferase ReporterActivationHEK293TEC₅₀ = 0.015 µM[1]
In Vivo and Pharmacokinetic Data
ParameterSpeciesValueReference
Oral BioavailabilityRat10%[11]
Half-life (t₁/₂)Rat3.5 h[11]
ED₅₀ (serum triglyceride lowering)Fisher Rat20 mg/kg[11]

Signaling Pathways

This compound exerts its biological effects through distinct signaling pathways, both dependent on and independent of FXR activation.

FXR-Dependent Signaling Pathway

Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of genes involved in bile acid synthesis, such as CYP7A1 and CYP8B1.[4][15][16]

FXR_Signaling cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR binds Coactivators Coactivators FXR->Coactivators recruits FXRE FXRE Coactivators->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP induces transcription BSEP BSEP FXRE->BSEP induces transcription MDR2 MDR2 FXRE->MDR2 induces transcription CYP7A1 CYP7A1 SHP->CYP7A1 represses CYP8B1 CYP8B1 SHP->CYP8B1 represses

Caption: FXR-dependent signaling cascade initiated by this compound.

FXR-Independent Signaling via GPCRs

This compound has been shown to activate Gαi/o and Gαq/11 G proteins, leading to downstream signaling events independent of FXR.[1][8] This includes the activation of phospholipase C (PLC), leading to intracellular calcium mobilization and subsequent activation of NFAT. It also involves a soluble adenylyl cyclase-dependent increase in cAMP.[1]

GPCR_Signaling This compound This compound GPCRs Histamine Receptors (H1, H2, H4) This compound->GPCRs modulates G_alpha_q Gαq/11 GPCRs->G_alpha_q activates G_alpha_i Gαi/o GPCRs->G_alpha_i activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates sAC Soluble Adenylyl Cyclase (sAC) G_alpha_i->sAC activates Ca2_plus Intracellular Ca²⁺ PLC->Ca2_plus increases NFAT NFAT Activation Ca2_plus->NFAT leads to cAMP cAMP sAC->cAMP increases CRE CRE Activation cAMP->CRE leads to

Caption: FXR-independent signaling of this compound via GPCRs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in the study of this compound.

Cell Culture and Transfection for Reporter Assays
  • Cell Lines: CV-1, HEK293, or HepG2 cells are commonly used.[11] CV-1 and HEK293 cells are often chosen for their low to negligible endogenous FXR expression.[1]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, phenol red-free medium with charcoal/dextran-treated FBS is often used to minimize interference from estrogenic compounds.[11]

  • Transfection:

    • Cells are seeded in multi-well plates.

    • A transfection mixture is prepared containing a reporter plasmid (e.g., containing luciferase driven by a promoter with FXREs), an expression plasmid for FXR (and/or its fusion partners like GAL4), and a transfection reagent (e.g., FuGENE® 6).[11] A co-transfection with a plasmid expressing a coactivator like SRC-1 can enhance the signal.[11]

    • The mixture is added to the cells and incubated.

    • After incubation, the medium is replaced, and cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO).

    • Following treatment for a specified period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.[11]

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cells (e.g., MCF-7 or HEK293) are seeded in 96-well plates.[1]

  • Treatment: Cells are treated with varying concentrations of this compound in a medium with a specific serum concentration for 24 or 48 hours.[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Animal Studies for In Vivo Efficacy
  • Animal Models: Fisher rats or diabetic mouse models (e.g., db/db mice) are frequently used.[9][11]

  • Administration: this compound is typically administered by oral gavage.[11] The vehicle can be corn oil or a suspension in methylcellulose.[11]

  • Dosing Regimen: Dosing can be once daily or twice daily (b.i.d.) for a specified duration (e.g., 7 days).[11]

  • Outcome Measures:

    • Biochemical Analysis: Blood samples are collected to measure parameters like serum triglycerides, cholesterol, AST, and ALT levels.[11][17]

    • Gene Expression Analysis: Tissues (e.g., liver) are harvested for RNA extraction and subsequent analysis of target gene expression (e.g., CYP7A1, BSEP) by quantitative real-time PCR.[15][17]

    • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate morphological changes, such as hepatic steatosis or necrotic lesions.[5][17]

The following diagram illustrates a general workflow for evaluating the in vivo effects of this compound.

InVivo_Workflow Animal_Model Select Animal Model (e.g., Fisher Rat, db/db Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing Administer this compound (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Health and Body Weight Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical Biochemical Analysis (e.g., Lipids, Liver Enzymes) Sample_Collection->Biochemical Gene_Expression Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Histology Histopathological Examination Sample_Collection->Histology Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Gene_Expression->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound remains a cornerstone in the study of Farnesoid X Receptor biology. Its high potency and selectivity have enabled significant advances in our understanding of metabolic regulation and have paved the way for the development of FXR-targeted therapeutics. However, the discovery of its off-target effects on GPCRs highlights the importance of careful experimental design and data interpretation. Researchers utilizing this compound should consider its dual activities to accurately attribute biological effects to either FXR-dependent or independent mechanisms. This technical guide provides a foundational resource for the effective and informed use of this compound in scientific research.

References

The Role of GW4064 in Bile Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that functions as a primary sensor for bile acids. Activation of FXR by this compound plays a pivotal role in the regulation of bile acid homeostasis, influencing their synthesis, conjugation, transport, and overall pool size. This technical guide provides an in-depth overview of the mechanisms of action of this compound in bile acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, hepatology, and metabolic diseases.

Introduction: this compound and the Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR) is a key transcriptional regulator that maintains bile acid homeostasis, thereby protecting the liver from the cytotoxic effects of excessive bile acid accumulation.[1][2] Bile acids are the natural ligands for FXR, and upon binding, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.

This compound is a synthetic isoxazole derivative that has been instrumental in elucidating the physiological functions of FXR due to its high potency and selectivity.[3] Its administration in various experimental models has provided significant insights into the therapeutic potential of FXR agonism for a range of conditions, including cholestatic liver diseases and metabolic disorders.[1][2][3]

Mechanism of Action of this compound in Bile Acid Metabolism

The primary mechanism by which this compound regulates bile acid metabolism is through the activation of FXR, which in turn orchestrates a multi-faceted response involving the suppression of bile acid synthesis and the enhancement of bile acid transport and detoxification.

Regulation of Bile Acid Synthesis

A key effect of this compound-mediated FXR activation is the negative feedback inhibition of bile acid synthesis in the liver. This is primarily achieved through two interconnected pathways:

  • The FXR/SHP Pathway in the Liver: In hepatocytes, activated FXR robustly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][4][5] SHP then acts as a transcriptional repressor of two key enzymes in the bile acid synthesis pathway:

    • Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classical (neutral) pathway of bile acid synthesis.[1][4][6][7]

    • Sterol 12α-hydroxylase (CYP8B1): An enzyme that determines the ratio of cholic acid to chenodeoxycholic acid, thereby influencing the hydrophobicity of the bile acid pool.[1][4][6][7] SHP represses the transcription of CYP7A1 and CYP8B1 by inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of these genes.[4][5]

  • The Intestinal FXR/FGF15/19 Pathway: this compound also activates FXR in the enterocytes of the distal ileum. This leads to the induction and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents (the human ortholog is FGF19).[8][9] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade that ultimately leads to the repression of CYP7A1 expression, providing an additional layer of control over bile acid synthesis.[8][9]

Regulation of Bile Acid Transport

To prevent the accumulation of cytotoxic bile acids in hepatocytes, this compound promotes their efflux into the bile canaliculi and protects against cholestatic injury by upregulating the expression of key transport proteins:

  • Bile Salt Export Pump (BSEP or ABCB11): Located on the canalicular membrane of hepatocytes, BSEP is the primary transporter responsible for the secretion of conjugated bile acids from the liver into the bile.[4] this compound treatment has been shown to significantly induce BSEP expression.[4]

  • Multidrug Resistance Protein 2 (MRP2 or ABCC2): Also situated on the canalicular membrane, MRP2 mediates the transport of a variety of organic anions, including bilirubin glucuronides and some bile acid conjugates.[7]

  • Multidrug Resistance Protein 3 (MDR2/3 or ABCB4): This transporter is responsible for flipping phospholipids, primarily phosphatidylcholine, from the inner to the outer leaflet of the canalicular membrane, where they mix with bile acids and cholesterol to form mixed micelles. This process is crucial for protecting the biliary epithelium from the damaging effects of high bile acid concentrations.[1][4] this compound has been demonstrated to increase the expression of MDR2.[1][4]

In the intestine, this compound also influences the expression of transporters involved in the enterohepatic circulation of bile acids, such as the apical sodium-dependent bile salt transporter (ASBT), which is responsible for the reabsorption of bile acids from the intestinal lumen.[6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key genes and physiological parameters related to bile acid metabolism, as reported in various preclinical studies.

Table 1: Effect of this compound on Gene Expression in Liver

GeneAnimal ModelThis compound DoseDuration of TreatmentChange in ExpressionReference
SHP Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysMarkedly induced[4][5]
CYP7A1 Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSignificantly decreased[4][5]
CYP8B1 Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysFurther decreased (in addition to ANIT effect)[4]
BSEP Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSignificantly induced[4]
MDR2 Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysFurther increased (in addition to ANIT effect)[4]
CYP7A1 Rat (Bile Duct Ligation)30 mg/kg/day, i.p.4 daysSignificantly reduced[4]
CYP8B1 Rat (Bile Duct Ligation)30 mg/kg/day, i.p.4 daysFurther significantly decreased[4]
CYP27A1 Rat (Short Bowel Resection)Not specifiedNot specifiedDownregulated[6]

Table 2: Effect of this compound on Serum and Liver Parameters in Cholestasis Models

ParameterAnimal ModelThis compound DoseDuration of TreatmentOutcomeReference
Serum ALT Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSubstantial, statistically significant reduction[4]
Serum AST Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSubstantial, statistically significant reduction[4]
Serum LDH Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSubstantial, statistically significant reduction[4]
Serum ALP Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSubstantial, statistically significant reduction[4]
Serum Bile Acids Rat (ANIT-induced cholestasis)30 mg/kg/day, i.p.4 daysSignificantly reduced[4]
Liver Bile Acids Rat (Bile Duct Ligation)30 mg/kg/day, i.p.4 daysDecreased concentrations[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and bile acid metabolism.

Animal Model: Bile Duct Ligation (BDL) in Rats

The BDL model is a widely used surgical procedure to induce extrahepatic cholestasis and study its pathological consequences and potential therapeutic interventions.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthesia

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Warming pad

  • Analgesics (e.g., buprenorphine)

  • 70% ethanol and povidone-iodine for sterilization

Procedure:

  • Anesthetize the rat with isoflurane (2-3% for induction, 1-2% for maintenance).

  • Shave the abdominal area and sterilize the skin with povidone-iodine followed by 70% ethanol.

  • Make a midline laparotomy incision (approximately 3 cm) to expose the abdominal cavity.

  • Gently retract the intestines to locate the liver and the common bile duct. The common bile duct is a translucent tube running from the liver to the duodenum.

  • Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.

  • Ligate the common bile duct in two locations with 4-0 silk suture. The first ligature should be placed just below the bifurcation of the hepatic ducts, and the second ligature should be placed just above the entry into the duodenum.

  • A transection can be made between the two ligatures.

  • For sham-operated control animals, perform the same procedure but without ligating the bile duct.

  • Close the abdominal muscle layer and skin with sutures.

  • Administer a post-operative analgesic and allow the animal to recover on a warming pad.

  • Monitor the animals daily for signs of distress. This compound or vehicle treatment can be initiated at a specified time point post-surgery (e.g., 24 hours).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA levels of target genes in liver tissue.

Materials:

  • Liver tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Gene-specific primers for target genes (e.g., CYP7A1, SHP, BSEP) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Homogenize approximately 30-50 mg of frozen liver tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Bile Acid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of individual bile acid species in biological samples such as serum and liver tissue.

Materials:

  • Serum or liver homogenate samples

  • Internal standards (deuterated bile acids)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Serum: To a small volume of serum (e.g., 50 µL), add a mixture of deuterated internal standards. Precipitate proteins by adding a larger volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Liver Tissue: Homogenize a known weight of liver tissue in a suitable buffer. Add internal standards and precipitate proteins with cold acetonitrile. Vortex and centrifuge.

  • Supernatant Evaporation and Reconstitution: Transfer the supernatant from the protein precipitation step to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., methanol/water).

  • LC Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with two mobile phases (e.g., mobile phase A: water with a modifier like formic acid or ammonium acetate; mobile phase B: acetonitrile/methanol with the same modifier) to separate the different bile acid species.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set up multiple reaction monitoring (MRM) transitions for each bile acid and internal standard to be quantified. Each MRM transition consists of a specific precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion generated by collision-induced dissociation.

  • Quantification: Create a calibration curve using known concentrations of bile acid standards. Quantify the concentration of each bile acid in the samples by comparing its peak area to that of its corresponding internal standard and the calibration curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Signaling Pathway of this compound in Hepatocytes

GW4064_Hepatocyte_Signaling cluster_extracellular Extracellular/Sinusoidal Space cluster_hepatocyte Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_canaliculus Bile Canaliculus This compound This compound FXR_RXR_inactive FXR-RXR (inactive) This compound->FXR_RXR_inactive binds FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active activates FXRE FXRE FXR_RXR_active->FXRE binds to SHP_gene SHP gene FXRE->SHP_gene induces transcription BSEP_gene BSEP gene FXRE->BSEP_gene induces transcription MDR2_gene MDR2 gene FXRE->MDR2_gene induces transcription SHP_protein SHP protein SHP_gene->SHP_protein translates to BSEP_transporter BSEP BSEP_gene->BSEP_transporter translates to MDR2_transporter MDR2 MDR2_gene->MDR2_transporter translates to CYP7A1_gene CYP7A1 gene LRH1 LRH-1 LRH1->CYP7A1_gene activates transcription SHP_protein->LRH1 inhibits

Caption: this compound signaling pathway in hepatocytes.

Enterohepatic Circulation and this compound

Enterohepatic_Circulation_this compound cluster_liver Liver cluster_gallbladder Gallbladder cluster_intestine Intestine (Ileum) Liver Hepatocytes CYP7A1 CYP7A1 Liver->CYP7A1 inhibited by FXR/SHP BileAcids Bile Acids Liver->BileAcids synthesizes via CYP7A1 Gallbladder Storage BileAcids->Gallbladder secreted to Intestine Enterocytes Gallbladder->Intestine released to FGF15 FGF15 Intestine->FGF15 produces PortalVein Portal Vein Intestine->PortalVein 95% reabsorbed FGF15->CYP7A1 inhibits FGF15->PortalVein PortalVein->Liver This compound This compound This compound->Liver acts on This compound->Intestine acts on

Caption: Regulation of enterohepatic circulation by this compound.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow start Start: Acclimatize Animals surgery Induce Disease Model (e.g., Bile Duct Ligation) start->surgery grouping Randomize into Groups (Vehicle, this compound) surgery->grouping treatment Daily Dosing (e.g., i.p. injection) grouping->treatment monitoring Monitor Health & Body Weight treatment->monitoring euthanasia Euthanize at Endpoint monitoring->euthanasia collection Collect Samples (Blood, Liver, Intestine) euthanasia->collection analysis Sample Analysis collection->analysis biochemistry Serum Biochemistry (ALT, AST, Bile Acids) analysis->biochemistry gene_expression Gene Expression (RT-qPCR) analysis->gene_expression histology Histopathology analysis->histology data_analysis Data Analysis & Interpretation biochemistry->data_analysis gene_expression->data_analysis histology->data_analysis

Caption: A typical experimental workflow for in vivo this compound studies.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the intricate role of FXR in bile acid metabolism. Its ability to potently and selectively activate FXR has illuminated the transcriptional networks that govern bile acid synthesis, transport, and detoxification. The data clearly demonstrate that this compound, through FXR activation, represses the key bile acid synthetic enzymes CYP7A1 and CYP8B1 via the hepatic SHP and intestinal FGF15/19 pathways. Concurrently, it enhances the hepatobiliary excretion of bile acids by upregulating critical transporters such as BSEP and MDR2. These mechanisms collectively contribute to the hepatoprotective effects observed in various preclinical models of cholestatic liver disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of FXR agonists like this compound for the treatment of hepatobiliary and metabolic disorders.

References

A Technical Guide to GW4064: Elucidating its Core Effects on Lipid Homeostasis via Farnesoid X Receptor (FXR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal to the regulation of bile acid, lipid, and glucose metabolism.[1] Its selectivity has established it as an indispensable tool in preclinical research to unravel the complex physiological roles of FXR. This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted effects on lipid homeostasis, and the experimental protocols used for its evaluation. We delve into quantitative data from key studies, present detailed signaling and experimental workflows, and discuss the complexities and off-target considerations crucial for accurate interpretation of research findings. The activation of FXR by this compound modulates numerous genes involved in lipid metabolism, generally leading to reduced plasma triglycerides and cholesterol.[2][3] However, its long-term effects and the potential for adverse metabolic outcomes under certain conditions highlight the intricate nature of FXR signaling.[4]

Mechanism of Action: The FXR Signaling Cascade

This compound exerts its effects by binding to the ligand-binding domain of FXR. This action induces a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[1] The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex subsequently binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1]

A primary target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][5] Upon induction by the FXR/RXR complex, SHP acts as a transcriptional repressor for several key genes. Notably, it inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of hepatic lipogenesis.[1][5][6] This cascade is central to FXR's role in maintaining both bile acid and lipid homeostasis.

FXR_Signaling_Pathway This compound-Mediated FXR Signaling Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription SHP SHP Protein SHP_gene->SHP Translation SREBP1c_gene SREBP-1c Gene CYP7A1_gene CYP7A1 Gene SHP->SREBP1c_gene Inhibits SHP->CYP7A1_gene Inhibits

Caption: this compound activates the FXR/RXR pathway to regulate target gene expression.

Core Effects on Lipid Homeostasis

This compound's activation of FXR initiates a broad reprogramming of lipid metabolism, impacting triglycerides, cholesterol, and fatty acids through multiple mechanisms.

Triglyceride Metabolism

FXR activation is a potent suppressor of hepatic triglyceride levels. The primary mechanism involves the SHP-dependent inhibition of SREBP-1c, which downregulates the entire program of de novo lipogenesis, including key enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5][7] Studies in diabetic db/db mice show that this compound administration significantly lowers plasma and hepatic triglyceride levels.[2][3] Additionally, FXR activation can enhance the clearance of plasma triglycerides.[8] In high-fat diet (HFD)-induced obese mice, this compound treatment effectively prevents hepatic steatosis by reducing liver triglyceride accumulation.[8][9]

However, some studies report conflicting outcomes. Long-term administration of this compound to HFD-fed mice was found to accentuate weight gain and lead to triglyceride accumulation in the liver and adipose tissue.[4] This adverse effect was linked to a this compound-induced reduction in the total bile acid pool, which in turn decreased energy expenditure.[4][10]

Cholesterol Metabolism

FXR plays a crucial role in cholesterol homeostasis and reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. This compound treatment has been shown to lower plasma cholesterol levels in wild-type and diabetic mouse models.[2][3] This effect is partly achieved by FXR's repression of bile acid synthesis (via SHP-mediated inhibition of CYP7A1 and CYP8B1), which is the primary catabolic pathway for cholesterol.[11] Furthermore, activation of FXR can reduce intestinal cholesterol absorption.[11]

Fatty Acid Metabolism

This compound influences fatty acid homeostasis by multiple routes. In diet-induced obese mice, it reduces hepatic free fatty acid levels.[9] A key finding is the marked reduction in the expression of the fatty acid transporter CD36 in the liver, which limits fatty acid uptake.[8][9] This effect appears to be a significant contributor to the prevention of hepatic steatosis.[8] There is also evidence that FXR may promote the catabolism of free fatty acids by increasing the expression of PPARα.[5][7]

GW4064_Effects_Logic Logical Flow of this compound's Effects on Lipid Metabolism cluster_direct_effects Primary Gene Regulation cluster_outcomes Metabolic Outcomes cluster_contradictory Contradictory Long-Term Effects This compound This compound Administration FXR FXR Activation This compound->FXR SHP ↑ SHP Expression FXR->SHP PPARa ↑ PPARα Expression FXR->PPARa CD36 ↓ CD36 Expression FXR->CD36 BA_synthesis ↓ Bile Acid Synthesis (↓ CYP7A1, ↓ CYP8B1) FXR->BA_synthesis BA_Pool ↓ Bile Acid Pool Size FXR->BA_Pool chronic SREBP1c ↓ SREBP-1c Expression SHP->SREBP1c FA_Oxidation ↑ Fatty Acid Oxidation PPARa->FA_Oxidation FA_Uptake ↓ Hepatic Fatty Acid Uptake CD36->FA_Uptake Chol_Absorption ↓ Intestinal Cholesterol Absorption BA_synthesis->Chol_Absorption Lipogenesis ↓ De Novo Lipogenesis SREBP1c->Lipogenesis Final_TG ↓ Plasma & Hepatic Triglycerides Lipogenesis->Final_TG TG_Clearance ↑ Triglyceride Clearance TG_Clearance->Final_TG Final_Chol ↓ Plasma Cholesterol Chol_Absorption->Final_Chol Energy_Exp ↓ Energy Expenditure BA_Pool->Energy_Exp Adverse_Outcome ↑ TG Accumulation ↑ Adiposity Energy_Exp->Adverse_Outcome

Caption: this compound's activation of FXR leads to multifaceted regulation of lipid metabolism.

Quantitative Data Summary

The effects of this compound have been quantified across numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound

Parameter Cell Line Assay Type Value Reference
EC₅₀ CV-1 FXR Transactivation 30 nM [1]

| EC₅₀ | HEK293 | FXR Transactivation | ~15 nM |[12] |

Table 2: Effects of this compound on Plasma Lipids in Animal Models

Animal Model Treatment Triglycerides Total Cholesterol Reference
Wild-type Mice 100 mg/kg/day this compound (11 days) ↓ ~40% ↓ ~30% [3]
db/db Mice 30 mg/kg/day this compound (5 days) ↓ ~50% ↓ ~35% [3]

| HFD-fed Mice | 50 mg/kg this compound (twice weekly, 6 weeks) | ↓ Significantly | ↓ Significantly |[8][9] |

Table 3: Effects of this compound on Hepatic Lipid Content in High-Fat Diet (HFD) Mice

Parameter Treatment Details Effect Reference
Triglycerides 50 mg/kg this compound, twice weekly for 6 weeks ↓ ~50% [8][9]

| Free Fatty Acids | 50 mg/kg this compound, twice weekly for 6 weeks | ↓ ~35% |[8][9] |

Table 4: Effects of this compound on Hepatic Gene Expression (mRNA) in Mice

Gene Animal Model Treatment Fold Change/Effect Reference
SHP Wild-type 100 mg/kg/day (11 days) ↑ ~2.5-fold [3]
SREBP-1c Wild-type 100 mg/kg/day (11 days) ↓ ~60% [3]
CYP7A1 Shp⁻/⁻ Mice 30 mg/kg/day (7 days) ↓ Markedly [11]
CD36 HFD-fed 50 mg/kg (twice weekly, 6 weeks) ↓ Markedly [8][9]

| Bsep | Medaka | 10 µM (96 hours) | ↑ ~80-fold |[13] |

Experimental Protocols & Methodologies

Reproducible data relies on well-defined experimental protocols. Below are methodologies for key assays used to evaluate this compound.

In Vitro FXR Transactivation Assay

This assay quantifies the ability of this compound to activate FXR, leading to the expression of a reporter gene.[1]

  • Cell Line: Human Embryonic Kidney (HEK293T) or Monkey Kidney (CV-1) cells, which have low endogenous FXR expression.

  • Reagents: Expression plasmids for full-length FXR and RXR, an FXRE-driven luciferase reporter plasmid, transfection reagent (e.g., Lipofectamine), this compound stock solution (in DMSO), Luciferase Assay System.

  • Protocol:

    • Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Transfection: Co-transfect cells with the FXR, RXR, and FXRE-luciferase reporter plasmids. A control plasmid (e.g., expressing β-galactosidase) is often included for normalization.

    • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

    • Incubation: Incubate for an additional 24 hours.

    • Lysis & Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to the control plasmid. Plot the fold induction of luciferase activity against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression curve fit.

In Vivo High-Fat Diet (HFD) Mouse Model

This protocol evaluates the effect of this compound on diet-induced obesity and hepatic steatosis.[8][9]

  • Animals: 15-week-old male C57BL/6 mice.

  • Diet: High-fat diet (e.g., 60% kcal from fat) for 6-12 weeks to induce obesity. Control group remains on standard chow.

  • Grouping & Treatment:

    • Randomly assign HFD-fed mice into a vehicle control group and a this compound treatment group.

    • Administer this compound (e.g., 50 mg/kg body weight) or vehicle (e.g., DMSO in corn oil) via intraperitoneal injection twice weekly for a predetermined period (e.g., 6 weeks).

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) near the end of the treatment period.

  • Sample Collection: At study termination, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and glucose. Euthanize mice and collect liver and adipose tissue for histology (Oil Red O staining for lipids) and gene expression analysis (RT-qPCR).

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups.

InVivo_Workflow Experimental Workflow for In Vivo this compound Evaluation cluster_analysis Endpoints start Start: Select Animal Model (e.g., C57BL/6 Mice) diet Diet Induction (High-Fat Diet for 6-12 weeks) start->diet grouping Randomize into Groups 1. HFD + Vehicle 2. HFD + this compound diet->grouping treatment Administer Treatment (e.g., 50 mg/kg, i.p., twice weekly for 6 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Testing (GTT, ITT) treatment->metabolic_tests monitoring->metabolic_tests collection Sample Collection (Terminal) (Blood, Liver, Adipose Tissue) metabolic_tests->collection plasma Plasma Lipids & Glucose histo Liver Histology (Oil Red O) gene Gene Expression (RT-qPCR) analysis Data Analysis plasma->analysis histo->analysis gene->analysis

Caption: A typical workflow for assessing this compound's metabolic effects in a diet-induced obesity model.

Off-Target Effects and Interpretational Cautions

While this compound is a powerful tool, it is crucial for researchers to be aware of its limitations and potential off-target effects for accurate data interpretation.

  • GPCR Interaction: this compound has been shown to activate empty luciferase reporters in FXR-deficient cells.[12] Further investigation revealed that it interacts with multiple G protein-coupled receptors (GPCRs), notably acting as a robust activator of H1 and H4 histamine receptors and an inhibitor of the H2 histamine receptor.[12] This could confound studies in cell types expressing these receptors.

  • ERR Agonism: this compound has been identified as an agonist for Estrogen Receptor-Related Receptors (ERRs), which can influence the expression of genes like PGC-1α, a key regulator of mitochondrial biogenesis and energy metabolism.[14]

  • Context-Dependent Effects: As noted, the metabolic outcomes of this compound treatment can vary significantly based on the experimental context, such as diet and duration of treatment. The potential for FXR agonism to reduce the bile acid pool and decrease energy expenditure represents a significant therapeutic challenge and an area of active research.[4][10]

Conclusion

This compound remains a cornerstone research compound for probing the complex roles of the Farnesoid X Receptor in lipid homeostasis. Its activation of FXR orchestrates a powerful lipid-lowering program by suppressing hepatic lipogenesis, reducing fatty acid uptake, and modulating cholesterol metabolism. The quantitative data consistently demonstrate its efficacy in ameliorating dyslipidemia and hepatic steatosis in various preclinical models. However, the discovery of off-target activities and context-dependent adverse effects underscores the need for careful experimental design and interpretation. For drug development professionals, this compound serves as a critical benchmark, highlighting both the therapeutic promise and the potential pitfalls of targeting FXR for the treatment of metabolic diseases.

References

The Dual Nature of GW4064: A Technical Guide to Its Cellular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose homeostasis.[1] Widely employed as a pharmacological tool to delineate the physiological roles of FXR, emerging research has unveiled a more complex pharmacological profile for this compound.[1] This molecule also elicits cellular responses through FXR-independent mechanisms, primarily by interacting with G protein-coupled receptors (GPCRs) and other nuclear receptors.[2] This technical guide provides an in-depth exploration of the foundational research into this compound's cellular targets. We present a comprehensive overview of its dual signaling cascades, supported by quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of the intricate signaling networks. A thorough understanding of both the on-target and off-target effects of this compound is crucial for the accurate interpretation of experimental data and for its potential therapeutic applications.

Primary Cellular Target: Farnesoid X Receptor (FXR)

This compound is best characterized as a highly potent and selective agonist for the Farnesoid X Receptor (FXR).[3][4] Its binding to FXR initiates a cascade of transcriptional events that are central to its biological activity.

FXR-Dependent Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5] The activated this compound-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[5] This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][5]

A primary target gene of the FXR/RXR heterodimer is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6][7] Induced SHP, in turn, acts as a transcriptional repressor for several other nuclear receptors, including the liver X receptor (LXR) and liver receptor homolog-1 (LRH-1).[6][8] A key downstream effect of SHP induction is the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5] This feedback mechanism is crucial for maintaining bile acid homeostasis.[5]

Beyond bile acid metabolism, FXR activation by this compound influences lipid and glucose metabolism. It has been shown to decrease the expression of the lipid transporter CD36 and key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8] Furthermore, this compound treatment can induce the expression of the bile salt export pump (BSEP) and the phospholipid flippase MDR2, which are involved in bile acid transport.[7] In certain contexts, this compound has also been found to upregulate Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells through the activation of both FXR and MAPK signaling pathways.[9]

FXR_Dependent_Signaling This compound This compound FXR FXR This compound->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE binds to SHP SHP Gene Transcription FXRE->SHP induces BSEP_MDR2 BSEP/MDR2 Gene Transcription FXRE->BSEP_MDR2 induces CD36 CD36 Gene Transcription FXRE->CD36 represses PEPCK_G6Pase PEPCK/G6Pase Gene Transcription FXRE->PEPCK_G6Pase represses PDL1 PD-L1 Gene Transcription FXRE->PDL1 induces SHP_Protein SHP Protein SHP->SHP_Protein translates to CYP7A1 CYP7A1 Gene Transcription SHP_Protein->CYP7A1 represses Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid leads to Transport Bile Acid Transport BSEP_MDR2->Transport promotes Lipid_Uptake Fatty Acid Uptake CD36->Lipid_Uptake leads to Gluconeogenesis Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis leads to MAPK MAPK MAPK->PDL1 co-activates

FXR-Dependent Signaling Pathway of this compound.
Quantitative Data for FXR Agonism

The potency of this compound as an FXR agonist has been quantified in various in vitro systems. The half-maximal effective concentration (EC50) is a key parameter demonstrating its efficacy.

ParameterValueCell Line/SystemReference(s)
EC50 65 nMCV-1 cells[3]
EC50 80 nMCV-1 cells (mouse FXR)[3]
EC50 90 nMCV-1 cells (human FXR)[3][4]
EC50 15 nMIsolated receptor activity assay[4]

Off-Target Cellular Interactions of this compound

Despite its classification as a selective FXR agonist, this compound exhibits significant off-target activities, primarily through its interaction with GPCRs and other nuclear receptors.[2] These FXR-independent effects are crucial to consider when interpreting experimental outcomes.

FXR-Independent Signaling via GPCRs

Studies have revealed that this compound can modulate the activity of several histamine receptors.[2][10] It acts as an agonist for histamine H1 and H4 receptors and as an antagonist (or inhibitor) for the histamine H2 receptor.[2][10] These interactions initiate downstream signaling cascades independent of FXR activation.

Activation of Gq-coupled receptors, such as the histamine H1 receptor, by this compound leads to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The elevated intracellular Ca2+ can then activate calcineurin, which dephosphorylates and activates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent gene transcription.[2]

Simultaneously, this compound can activate Gi/o-coupled pathways, which can lead to the activation of soluble adenylyl cyclase (sAC), resulting in an increase in cyclic AMP (cAMP) levels.[2] This, in turn, can activate Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Furthermore, this compound has been shown to inhibit forskolin-induced cAMP accumulation, an effect likely mediated through its interaction with the histamine H2 receptor.[2]

FXR_Independent_Signaling This compound This compound H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R activates H2R Histamine H2 Receptor (Gs-coupled) This compound->H2R inhibits H4R Histamine H4 Receptor (Gi/o-coupled) This compound->H4R activates PLC Phospholipase C (PLC) H1R->PLC activates AC Adenylyl Cyclase H2R->AC sAC Soluble Adenylyl Cyclase (sAC) H4R->sAC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2_release Ca2+ Release ER->Ca2_release triggers Calcineurin Calcineurin Ca2_release->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_active Active NFAT (Nuclear Translocation) NFAT->NFAT_active translocates to nucleus cAMP cAMP sAC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB_P Phospho-CREB CREB->CREB_P Forskolin Forskolin Forskolin->AC activates AC->cAMP

FXR-Independent Signaling of this compound via GPCRs.
Interaction with Estrogen-Related Receptors (ERRs)

In addition to its effects on FXR and GPCRs, this compound has been identified as an agonist for estrogen-related receptors (ERRs), particularly ERRα.[11][12] This interaction has been shown to regulate the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis and energy metabolism.[11][12] This effect of this compound on PGC-1α expression can occur in cells that do not express FXR, highlighting another layer of its FXR-independent activities.[11]

Quantitative Data for Off-Target Effects

The following table summarizes the quantitative data related to the off-target effects of this compound.

ParameterValueTarget/EffectCell Line/SystemReference(s)
EC50 0.241 µMBasal cAMP accumulationHEK-293T cells[2]
IC50 0.07 µMForskolin-induced cAMP accumulationHEK-293T cells[2]

Experimental Protocols

To aid researchers in the study of this compound's cellular targets, this section provides detailed methodologies for key experiments cited in the foundational research.

FXR Transactivation Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of this compound to activate the transcriptional activity of FXR.

Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing the luciferase gene under the control of an FXRE-containing promoter.[2][13] Activation of FXR by this compound leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.[13]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mixture containing an FXR expression plasmid, an FXRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

    • Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Seeding Seed cells in 96-well plate Transfection Transfect with FXR and Luciferase reporter plasmids Cell_Seeding->Transfection Add_this compound Add this compound at various concentrations Transfection->Add_this compound Incubate Incubate for 24 hours Add_this compound->Incubate Cell_Lysis Lyse cells Incubate->Cell_Lysis Measure_Luminescence Measure Firefly and Renilla luminescence Cell_Lysis->Measure_Luminescence Data_Analysis Normalize data and calculate EC50 Measure_Luminescence->Data_Analysis

Workflow for FXR Luciferase Reporter Assay.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates following treatment with this compound.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FXR, SHP, p-CREB) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Radioligand Binding Assay

This assay is used to characterize the binding of this compound to its target receptors, such as histamine receptors, by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the receptor of interest.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1 receptors) and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control against the concentration of this compound to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to this compound, which is indicative of the activation of Gq-coupled receptors.

Protocol:

  • Cell Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

    • Incubate to allow for de-esterification of the dye within the cells.

  • Assay:

    • Wash the cells to remove extracellular dye.

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.

    • Add this compound to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Analyze the kinetics and magnitude of the calcium response.

cAMP Accumulation Assay

This assay is used to measure the effect of this compound on intracellular cAMP levels, which can indicate modulation of Gs or Gi-coupled receptors.

Protocol:

  • Cell Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with this compound, either alone or in combination with an adenylyl cyclase activator like forskolin.

  • Cell Lysis:

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement:

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples and analyze the dose-response effect of this compound.

Conclusion

This compound is a multifaceted pharmacological agent. While it is a potent and valuable tool for studying FXR-dependent signaling, its off-target effects on GPCRs and ERRs must be carefully considered.[2][11] The FXR-independent pathways initiated by this compound can lead to significant cellular responses, including changes in intracellular calcium and cAMP levels, which may confound the interpretation of experimental results if not properly controlled for.[2] This technical guide provides a foundational understanding of the dual signaling nature of this compound, equipping researchers with the necessary quantitative data, experimental protocols, and pathway diagrams to design and interpret their studies with greater accuracy and insight. Acknowledging the full spectrum of this compound's cellular targets is paramount for advancing our understanding of the complex biological processes it modulates and for the potential development of more selective therapeutic agents.

References

The Farnesoid X Receptor Agonist GW4064: A Comprehensive Technical Guide to its Impact on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, has emerged as a critical regulator of not only bile acid and lipid homeostasis but also glucose metabolism.[1][2][3][4] Activation of FXR by the synthetic agonist GW4064 has been shown to exert significant effects on glucose homeostasis, positioning it as a molecule of interest for therapeutic interventions in metabolic disorders such as type 2 diabetes. This technical guide provides an in-depth overview of the impact of this compound on glucose metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for researchers.

Introduction: this compound and the Farnesoid X Receptor (FXR)

This compound is a potent and selective non-steroidal agonist for the farnesoid X receptor. As a ligand-activated transcription factor, FXR plays a pivotal role in sensing bile acid levels and subsequently regulating the expression of genes involved in their synthesis, transport, and metabolism. Beyond this well-established function, a growing body of evidence highlights FXR's integral role in modulating glucose and lipid metabolism, making it a promising therapeutic target.[2][3][4] This guide focuses specifically on the effects of FXR activation by this compound on key aspects of glucose metabolism, including insulin sensitivity, hepatic gluconeogenesis, and glycogen synthesis.

Mechanism of Action: How this compound Modulates Glucose Metabolism

The primary mechanism by which this compound influences glucose metabolism is through its activation of FXR. This ligand-receptor interaction initiates a cascade of transcriptional events in hepatocytes that collectively improve glucose homeostasis. The key pathways affected are:

  • Repression of Hepatic Gluconeogenesis: Activation of FXR by this compound leads to a significant reduction in the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][2][5] This suppression of hepatic glucose production is a critical factor in the glucose-lowering effects of this compound.

  • Enhancement of Hepatic Glycogen Synthesis: this compound treatment has been demonstrated to increase hepatic glycogen content.[1][6] This is achieved, in part, through the modulation of insulin signaling pathways.

  • Improvement of Insulin Sensitivity: this compound has been shown to enhance insulin signaling in the liver.[1][7] Treatment with this compound increases the phosphorylation of insulin receptor substrate-1 (IRS-1), IRS-2, and Akt.[1][7] Furthermore, it promotes the phosphorylation of glycogen synthase kinase 3β (GSK3β), which in turn increases glycogen synthase activity.[1][7]

The following diagram illustrates the signaling pathway of this compound in hepatocytes leading to improved glucose metabolism.

GW4064_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binds to Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor Enhances Sensitivity FXR_active FXR (active) FXR_inactive->FXR_active Activates FXRE FXR Response Element FXR_active->FXRE Translocates & Binds IRS IRS-1 / IRS-2 Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK3β Akt->GSK3B Inhibits (via Phosphorylation) Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates GSK3B->Glycogen_Synthase Inhibits (when active) Glycogen_Synthesis Glycogen Synthesis ↑ Glycogen_Synthase->Glycogen_Synthesis SHP_Gene SHP Gene FXRE->SHP_Gene Induces PEPCK_G6Pase_Gene PEPCK & G6Pase Genes Gluconeogenesis Gluconeogenesis ↓ PEPCK_G6Pase_Gene->Gluconeogenesis SHP_Gene->PEPCK_G6Pase_Gene Represses

Caption: Signaling pathway of this compound in hepatocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in key preclinical studies.

Table 1: Effects of this compound on Plasma Glucose and Lipids in Diabetic db/db Mice

ParameterVehicle-Treated db/dbThis compound-Treated db/db% ChangeReference
Plasma Glucose (mg/dL)~550~200~ -64%[1]
Plasma Triglycerides (mg/dL)~250~100~ -60%[1]
Plasma Cholesterol (mg/dL)~225~150~ -33%[1]
Plasma Free Fatty Acids (mM)~1.2~0.6~ -50%[1]

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effects of this compound on Hepatic Gene Expression in Diabetic db/db Mice

GeneVehicle-Treated db/dbThis compound-Treated db/dbFold ChangeReference
PEPCK1.0 (normalized)~0.4~ -0.6[1]
G6Pase1.0 (normalized)~0.3~ -0.7[1]

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 3: Effects of this compound on Glucose and Insulin in High-Fat Diet (HFD)-Fed Mice

ParameterHFD + VehicleHFD + this compound% ChangeReference
Blood Glucose (mg/dL)~180~140~ -22%[2]
Serum Insulin (ng/mL)~3.5~1.5~ -57%[2]

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound on glucose metabolism.

4.1. Animal Models and this compound Administration

  • Animal Models:

    • Diabetic Model: Male db/db mice (lacking a functional leptin receptor) and their lean littermates are commonly used.[1]

    • Diet-Induced Obesity Model: Male C57BL/6 mice fed a high-fat diet (HFD) for a specified period (e.g., 6 weeks).[2][5]

  • This compound Administration:

    • Route: Oral gavage or intraperitoneal (IP) injection.

    • Vehicle: Typically Dimethyl sulfoxide (DMSO) or a suspension in a vehicle like corn oil.

    • Dosage and Frequency:

      • For db/db mice: Daily oral gavage of 30 mg/kg body weight for 5-11 days.[1]

      • For HFD-fed mice: Twice weekly IP injection of 50 mg/kg body weight for 6 weeks.[2][5]

4.2. Glucose Tolerance Test (GTT)

  • Fasting: Fast mice for 6-16 hours (overnight is common) with free access to water.[8][9][10]

  • Baseline Measurement: Collect a blood sample from the tail vein to measure baseline blood glucose levels (t=0).

  • Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or IP injection.[10]

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Analysis: Measure blood glucose levels at each time point using a glucometer. The area under the curve (AUC) is often calculated to quantify glucose tolerance.

4.3. Insulin Tolerance Test (ITT)

  • Fasting: Fast mice for 4-6 hours with free access to water.[7][11]

  • Baseline Measurement: Collect a blood sample from the tail vein for baseline blood glucose measurement (t=0).

  • Insulin Administration: Administer human insulin (typically 0.75 U/kg body weight) via IP injection.[11][12]

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, and 90 minutes) after insulin injection.

  • Analysis: Measure blood glucose levels at each time point. The rate of glucose clearance is indicative of insulin sensitivity.

4.4. Hepatic Gene Expression Analysis (Real-Time PCR)

  • Tissue Harvesting: Euthanize mice and immediately harvest liver tissue. Snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Isolate total RNA from a portion of the liver tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

  • Real-Time PCR: Perform quantitative real-time PCR using a thermocycler with specific primers for the genes of interest (e.g., PEPCK, G6Pase) and a housekeeping gene (e.g., cyclophilin, β-actin) for normalization.

  • Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

4.5. Hepatic Glycogen Content Assay

  • Tissue Homogenization: Homogenize a weighed portion of frozen liver tissue in a suitable buffer (e.g., 0.6 N perchloric acid).[13]

  • Glycogen Hydrolysis: Hydrolyze the glycogen in the homogenate to glucose using amyloglucosidase.[13][14]

  • Glucose Measurement: Measure the glucose concentration in the hydrolyzed sample using a colorimetric glucose assay kit.

  • Calculation: Calculate the glycogen content based on the amount of glucose released and normalize it to the initial tissue weight.

4.6. Western Blot Analysis of Insulin Signaling Proteins

  • Protein Extraction: Homogenize liver tissue in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-IRS-1, IRS-1, p-Akt, Akt, p-GSK3β, GSK3β).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

The following diagrams provide visual representations of the experimental workflows described.

GTT_ITT_Workflow cluster_gtt Glucose Tolerance Test (GTT) cluster_itt Insulin Tolerance Test (ITT) GTT_Fasting Fast Mouse (6-16h) GTT_Baseline Measure Baseline Glucose (t=0) GTT_Fasting->GTT_Baseline GTT_Admin Administer Glucose (2 g/kg) GTT_Baseline->GTT_Admin GTT_Sampling Collect Blood at 15, 30, 60, 90, 120 min GTT_Admin->GTT_Sampling GTT_Analysis Analyze Blood Glucose & Calculate AUC GTT_Sampling->GTT_Analysis ITT_Fasting Fast Mouse (4-6h) ITT_Baseline Measure Baseline Glucose (t=0) ITT_Fasting->ITT_Baseline ITT_Admin Administer Insulin (0.75 U/kg) ITT_Baseline->ITT_Admin ITT_Sampling Collect Blood at 15, 30, 60, 90 min ITT_Admin->ITT_Sampling ITT_Analysis Analyze Blood Glucose Clearance ITT_Sampling->ITT_Analysis

Caption: Workflow for GTT and ITT experiments.

Gene_Expression_Workflow start Start: Harvest Liver Tissue rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Workflow for hepatic gene expression analysis.

Conclusion

This compound, as a potent FXR agonist, demonstrates significant beneficial effects on glucose metabolism in preclinical models of diabetes and obesity. Its ability to suppress hepatic gluconeogenesis, enhance glycogen synthesis, and improve insulin sensitivity underscores the therapeutic potential of targeting FXR for the treatment of metabolic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into clinical applications.

References

GW4064 in Oncology: A Technical Guide to Preliminary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the preliminary research on GW4064, a synthetic non-steroidal agonist for the Farnesoid X Receptor (FXR), within the context of cancer. This compound has demonstrated varied anti-neoplastic properties across a range of cancer types, including colorectal, breast, esophageal, and biliary tract cancers. Its primary mechanism involves the activation of FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, and has been identified as a tumor suppressor in several cancers. However, emerging research has also uncovered FXR-independent, off-target effects, primarily through the modulation of G protein-coupled receptors (GPCRs), which contributes to a complex and sometimes contradictory pharmacological profile. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound's activity in cancer cells is primarily understood through two distinct routes: direct activation of its intended target, the Farnesoid X Receptor (FXR), and off-target interactions with other cellular signaling systems.

FXR-Dependent Signaling

As a potent FXR agonist with an EC50 of 65 nM, this compound initiates a signaling cascade by binding to and activating this nuclear receptor.[1][2][3] In many cancer cell types, FXR activation has a tumor-suppressive effect. For instance, in esophageal squamous cell carcinoma (ESCC), this compound-mediated FXR activation impairs cell proliferation and migration while promoting apoptosis and cell cycle arrest by antagonizing the ERK1/2 signaling pathway.[4][5] Similarly, in colorectal cancer (CRC) cells, this compound induces apoptosis and blocks the cell cycle at the G2 phase.[1][2][6]

A significant aspect of FXR-dependent signaling is its interplay with the immune system. Studies in CRC models show that this compound, via FXR, upregulates the expression of Programmed Death-Ligand 1 (PD-L1) through the activation of the MAPK signaling pathway.[1][2][7][8] While this effect limits the efficacy of this compound as a monotherapy in vivo, it presents a strong rationale for combination therapy with immune checkpoint inhibitors.[1][9]

FXR_Dependent_Signaling FXR-Dependent Signaling Pathway of this compound This compound This compound FXR FXR Activation (Nuclear Receptor) This compound->FXR MAPK MAPK Pathway (JNK, ERK1/2) FXR->MAPK TargetGenes FXR Target Genes (e.g., SHP, p53, p21) FXR->TargetGenes ERK_P p-ERK1/2 MAPK->ERK_P Phosphorylation PDL1 PD-L1 Upregulation MAPK->PDL1 ImmuneEvasion Potential Immune Evasion PDL1->ImmuneEvasion Apoptosis Apoptosis Induction TargetGenes->Apoptosis CellCycleArrest Cell Cycle Arrest (G2 Phase) TargetGenes->CellCycleArrest Proliferation Inhibition of Proliferation & Migration TargetGenes->Proliferation TumorSuppression Tumor Suppression Apoptosis->TumorSuppression CellCycleArrest->TumorSuppression Proliferation->TumorSuppression FXR_Independent_Signaling FXR-Independent (Off-Target) Signaling of this compound This compound This compound GPCRs GPCRs (Histamine H1, H2, H4 Receptors) This compound->GPCRs Modulates G_Proteins Gαi/o, Gq/11 Activation GPCRs->G_Proteins cAMP ↑ cAMP G_Proteins->cAMP Ca2 ↑ Intracellular Ca²⁺ G_Proteins->Ca2 Downstream Downstream Signaling (e.g., NFAT, CREB) cAMP->Downstream Ca2->Downstream CellularEffects Cellular Effects (e.g., Apoptosis) Downstream->CellularEffects Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_assays Downstream Assays start Cell Culture Seeding (e.g., 96-well or 6-well plates) treatment Treatment with this compound (Dose-response & time-course) start->treatment harvest Cell Harvesting / Lysis treatment->harvest mtt MTT Assay (Cell Viability) harvest->mtt flow Flow Cytometry (Apoptosis / Cell Cycle) harvest->flow wb Western Blot (Protein Expression) harvest->wb end Data Analysis & Interpretation mtt->end flow->end wb->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity of GW4064 for the Farnesoid X Receptor (FXR)

Introduction

This compound is a potent, selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its high potency and selectivity have established it as an invaluable pharmacological tool for investigating the physiological and pathological functions of FXR.[1][2] However, like many small molecule probes, its utility is defined by its selectivity profile. Understanding the precise affinity of this compound for FXR, as well as its potential interactions with other cellular targets, is crucial for the accurate design and interpretation of experimental results.

This technical guide provides a comprehensive overview of this compound's selectivity, presenting quantitative data, detailed experimental protocols for assessing its activity, and a discussion of its known off-target effects.

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound is typically characterized by its half-maximal effective concentration (EC50) in functional assays or its inhibitory constant (Ki) in binding assays. The data below, compiled from multiple studies, quantifies its activity on FXR and other receptors.

Table 1: Potency of this compound on Farnesoid X Receptor (FXR)

Assay TypeCell Line / SystemSpeciesPotency (EC50 / IC50)Reference(s)
Receptor ActivationIsolated Receptor AssayNot Specified15 nM[1][3]
Coactivator Recruitment (SRC1)Cell-Free AssayHuman15 nM[4][5]
Receptor ActivationCV-1 CellsNot Specified65 nM[3][6][7][8]
Coactivator Recruitment (TIF-2)Cell-Free AssayHuman70 nM[4][5]
Receptor ActivationCV-1 CellsMouse80 nM[7][9]
Receptor ActivationCV-1 CellsHuman90 nM[1][9]
Mammalian One-HybridCell-Based AssayHuman150 nM[4][5]
Luciferase ReporterHEK-293T CellsHuman610 nM[6]

Table 2: Selectivity and Off-Target Activity of this compound

Target Receptor/PathwayAssay TypePotency (Ki / EC50 / IC50)Observed EffectReference(s)
Nuclear Receptors
Retinoic Acid Receptor (RAR)Not Specified> 1 µMNo Activity[3][7]
Other Nuclear Receptors (unspecified)Not Specified> 1 µMNo Activity[3][7][9]
Estrogen Receptor-Related Receptor α (ERRα)Not SpecifiedNot SpecifiedAgonist Activity[3]
G Protein-Coupled Receptors (GPCRs)
Histamine H1 Receptor (H1R)Radioligand BindingKi = 4.10 µMBinds / Agonist[4][5][10]
Histamine H2 Receptor (H2R)Radioligand BindingKi = 6.33 µMBinds / Inhibitor[4][5][10]
Histamine H4 Receptor (H4R)Functional AssayNot SpecifiedAgonist[4][10][11]
Angiotensin II Receptor (AT1R)Radioligand BindingKi = 0.94 µMBinds[5]
Muscarinic M1 ReceptorRadioligand BindingKi = 1.80 µMBinds[5]
Muscarinic M2 ReceptorRadioligand BindingKi = 1.73 µMBinds[5]
Muscarinic M3 ReceptorRadioligand BindingKi = 5.62 µMBinds[5]
Muscarinic M5 ReceptorRadioligand BindingKi = 4.89 µMBinds[5]
Downstream Signaling
CRE Luciferase ReporterReporter Assay (FXR-deficient cells)EC50 = 12 nMActivation[4]
NFAT-RE Luciferase ReporterReporter Assay (FXR-deficient cells)EC50 = 15 nMActivation[4]

Signaling Pathways and Visualizations

Canonical FXR Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain of FXR, which is primarily located in the nucleus.[12] This binding induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[12][13][14] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[15] A key target gene is the Small Heterodimer Partner (SHP), which itself is a transcriptional repressor that inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12][16]

FXR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064_ext This compound FXR FXR GW4064_ext->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds Coactivators Coactivators Coactivators->FXRE SHP_Gene SHP Gene FXRE->SHP_Gene Activates Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Represses Transcription

Canonical FXR signaling pathway activated by this compound.
FXR-Independent Signaling via GPCRs

Evidence indicates that this compound can exert effects independently of FXR by modulating G protein-coupled receptors (GPCRs).[11] Studies in FXR-deficient HEK-293T cells show that this compound can activate signaling pathways leading to intracellular calcium accumulation and cAMP production.[4][10] This is attributed to its ability to act as an agonist at histamine H1 and H4 receptors and an antagonist at the H2 receptor.[4][10][11] This off-target activity is critical to consider, as these pathways can influence cellular processes like proliferation and apoptosis, which might otherwise be attributed solely to FXR activation.

Off_Target_Signaling cluster_gpcr GPCR Signaling (FXR-Independent) This compound This compound H1R Histamine H1R This compound->H1R Activates H2R Histamine H2R This compound->H2R Inhibits H4R Histamine H4R This compound->H4R Activates Gq11 Gq/11 H1R->Gq11 Gialpha Gi/o H2R->Gialpha PLC PLC Gq11->PLC AC Adenylyl Cyclase Gialpha->AC Ca_ion ↑ Intracellular Ca2+ PLC->Ca_ion cAMP ↓ cAMP AC->cAMP

FXR-independent off-target signaling of this compound via GPCRs.

Experimental Protocols

Luciferase Reporter Gene Assay for FXR Activation

This is a widely used cell-based assay to quantify the ability of a compound to activate FXR and induce gene transcription from a responsive promoter.[2]

Methodology

  • Cell Culture and Plating:

    • Maintain a suitable mammalian cell line (e.g., HEK293T, CV-1, or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[2][7]

    • Seed cells into a white, opaque 96-well plate at a density of approximately 2 x 10⁴ cells per well and incubate overnight.[2][15]

  • Transient Transfection:

    • On the following day, prepare a transfection mix for each well containing:

      • FXR expression vector (e.g., 50 ng pCMX-hFXR).[2][15]

      • FXR-responsive firefly luciferase reporter vector (e.g., 100 ng FXRE-luc).[2]

      • Internal control vector for normalization (e.g., 5 ng pGL4.74[hRluc/TK] expressing Renilla luciferase).[15]

      • A suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[15]

    • Add the transfection mix to the cells and incubate for 4-6 hours.[2]

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (≤ 0.1%).

    • Incubate the plate for 24 hours at 37°C.[7][15]

  • Lysis and Luminescence Measurement:

    • Wash cells once with Phosphate-Buffered Saline (PBS).[2]

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature to ensure complete lysis.[2]

    • Using a dual-luciferase assay system, first add the firefly luciferase substrate (e.g., LAR II) and measure luminescence with a luminometer.[2]

    • Next, add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction, then measure Renilla luminescence.[2]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow A 1. Seed Cells (96-well plate) B 2. Transfect Cells - FXR Expression Vector - FXRE-Luciferase Vector - Renilla Control Vector A->B C 3. Compound Treatment (Add this compound dilutions) B->C D 4. Incubate (24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luminescence (Firefly & Renilla) E->F G 7. Data Analysis (Normalize & Calculate EC50) F->G

Workflow for assessing FXR activation via a reporter gene assay.
Radioligand Binding Assay for Receptor Selectivity

This assay directly measures the binding affinity of a compound to a specific receptor by assessing its ability to compete with a high-affinity radiolabeled ligand.

Methodology (Generalized)

  • Membrane Preparation: Prepare membrane fractions from cells engineered to overexpress the target receptor of interest (e.g., H1R, AT1R).[4]

  • Competitive Binding Reaction:

    • In each well, combine the receptor-containing membranes, a fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H1R), and varying concentrations of the unlabeled test compound (this compound).[4]

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate the reaction to allow binding to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filter using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log of the this compound concentration to generate a competition curve and determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Homogeneous Time-Resolved Fluorescence (HTRF) Coactivator Recruitment Assay

This cell-free assay quantifies the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a peptide derived from a coactivator protein, providing a direct measure of functional activation.

Methodology

  • Reagents:

    • GST-tagged FXR-LBD protein.

    • Biotinylated coactivator peptide (e.g., from SRC-1).[17]

    • Europium cryptate-labeled anti-GST antibody (FRET donor).

    • XL665-labeled streptavidin (FRET acceptor).

  • Assay Procedure:

    • Add serial dilutions of this compound to the wells of a microplate.

    • Add the FXR-LBD, coactivator peptide, and the two HTRF detection reagents to each well.

    • Incubate the plate at room temperature to allow for binding and complex formation.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, which excites the donor (Europium) and measures emission from both the donor and the acceptor (XL665).

  • Data Analysis:

    • The HTRF ratio (Acceptor Emission / Donor Emission) is calculated. An increase in this ratio indicates the recruitment of the coactivator peptide to the FXR-LBD.

    • Plot the HTRF ratio against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 for coactivator recruitment.[17]

HTRF_Assay_Workflow cluster_principle HTRF Coactivator Recruitment Principle cluster_no_agonist No Agonist cluster_with_agonist With this compound (Agonist) LBD1 FXR-LBD Result1 No Interaction No FRET Signal Peptide1 Coactivator Peptide LBD2 FXR-LBD Complex Complex Forms LBD2->Complex GW This compound GW->LBD2 Peptide2 Coactivator Peptide Peptide2->Complex Result2 Interaction High FRET Signal Complex->Result2

Principle of the HTRF coactivator recruitment assay.

Conclusion

This compound is a highly potent agonist of the Farnesoid X Receptor, with EC50 values consistently reported in the low to mid-nanomolar range across various functional assays.[1][4][6][7] It demonstrates strong selectivity for FXR over other nuclear receptors, showing no significant activity at concentrations up to 1 µM.[7][9] This profile makes it an excellent tool for studying FXR-mediated signaling pathways.

However, researchers must exercise caution and design appropriate controls, as a growing body of evidence demonstrates that at higher concentrations (typically in the micromolar range), this compound exhibits FXR-independent, off-target effects.[4][11] Its interactions with histamine and other G protein-coupled receptors can initiate distinct signaling cascades.[4][5][10] Therefore, attributing all observed biological effects of this compound to FXR activation requires careful validation, for instance by using FXR knockdown or knockout models, or by using structurally distinct FXR agonists to confirm findings. When used judiciously and with an understanding of its complete pharmacological profile, this compound remains a powerful and indispensable compound for advancing research in metabolic disease and beyond.

References

GW4064's role in regulating gene expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of GW4064 in Regulating Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid, widely known as this compound, is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR).[1] FXR, a member of the nuclear receptor superfamily (NR1H4), is a critical regulator of bile acid, lipid, and glucose metabolism.[2][3] It functions as an endogenous sensor for bile acids, which are its natural ligands.[3][4] this compound has been instrumental as a pharmacological tool in elucidating the complex physiological functions of FXR and is a prototype for therapeutic agents targeting metabolic and inflammatory diseases.[1][4]

This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates gene expression. It details the core signaling pathways, presents quantitative data on target gene modulation, outlines key experimental methodologies, and provides visual diagrams to illustrate the complex interactions.

Core Mechanism of Action: Dual Signaling Cascades

The cellular effects of this compound are mediated through two primary signaling pathways: a well-characterized FXR-dependent pathway and a more recently discovered FXR-independent pathway.

Canonical FXR-Dependent Signaling

The primary mechanism of this compound action involves its direct binding to the ligand-binding domain of FXR.[1] This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] The activated this compound-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[1][4] This binding event directly modulates the transcription of a wide array of genes, initiating a cascade of physiological effects.[4]

FXR-Dependent Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (Inactive) + Corepressors This compound->FXR_inactive Binds & Activates FXR_active FXR (Active) FXR_inactive->FXR_active Conformational Change (Corepressors dissociate) RXR RXR Heterodimer FXR/RXR Heterodimer RXR->Heterodimer FXR_active->Heterodimer Heterodimer_nuc FXR/RXR Heterodimer Heterodimer->Heterodimer_nuc Translocation FXRE FXRE Heterodimer_nuc->FXRE Binds to DNA TargetGene Target Gene (e.g., SHP, BSEP, FGF19) FXRE->TargetGene Modulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic & Physiological Effects Protein->Metabolic_Effects Leads to

Caption: Canonical FXR-dependent signaling pathway initiated by this compound.
FXR-Independent Signaling

Recent research has revealed that this compound can exert biological effects independently of FXR.[5] Studies in FXR-deficient cells have shown that this compound can activate luciferase reporters that lack FXREs.[5][6] This off-target activity is primarily routed through the modulation of multiple G protein-coupled receptors (GPCRs), particularly histamine receptors H1, H2, and H4.[5][6] this compound was found to activate Gαi/o and Gq/11 G proteins, leading to downstream events like intracellular calcium mobilization and cAMP accumulation.[5][6] This finding is critical for interpreting experimental results, as some observed effects of this compound may not be solely attributable to FXR activation.[6]

FXR-Independent Signaling Pathway cluster_GPCR Cell Membrane cluster_downstream Intracellular Signaling This compound This compound GPCR GPCRs (e.g., Histamine Receptors) This compound->GPCR Binds & Modulates G_protein Gαi/o, Gq/11 GPCR->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP ↑ cAMP AC->cAMP FXR_independent_effects FXR-Independent Cellular Effects (e.g., Apoptosis) Ca->FXR_independent_effects cAMP->FXR_independent_effects

Caption: FXR-independent signaling of this compound via GPCR modulation.

Regulation of Gene Expression in Key Metabolic Pathways

This compound-mediated FXR activation orchestrates a comprehensive transcriptional response that regulates bile acid, lipid, and glucose homeostasis.

Bile Acid Metabolism

FXR is the master regulator of bile acid homeostasis, and this compound robustly modulates the genes involved in this process to protect hepatocytes from bile acid toxicity.[4][7]

  • Suppression of Bile Acid Synthesis: A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][7] this compound treatment markedly induces SHP expression.[7] SHP, in turn, represses the transcriptional activity of other nuclear receptors, primarily Liver Receptor Homolog-1 (LRH-1), which is required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1).[3][7] CYP7A1 is the rate-limiting enzyme in the classic bile acid synthesis pathway.[1][3] By inducing SHP, this compound effectively shuts down the primary bile acid synthesis pathway, forming a negative feedback loop.[1][7]

  • Promotion of Bile Acid Transport: this compound treatment upregulates the expression of key transporters involved in bile acid efflux from hepatocytes. These include the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-Associated Protein 2 (MRP2).[7] It also induces the phospholipid flippase MDR2, which is crucial for protecting the canalicular membrane from the detergent effects of bile acids.[4][7]

  • Intestinal Regulation: In the intestine, this compound induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[8][9] FGF19 is secreted from enterocytes, travels to the liver via the portal circulation, and binds to its receptor FGFR4.[10] This binding activates a signaling cascade in the liver that strongly represses CYP7A1 expression, providing an additional, potent layer of feedback control on bile acid synthesis.[3][10]

Lipid and Lipoprotein Metabolism

This compound plays a significant role in managing lipid levels by regulating genes involved in lipogenesis, fatty acid transport, and lipoprotein clearance.

  • Triglyceride Reduction: Treatment with this compound has been shown to lower serum triglyceride levels.[11][12] It can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, although this effect can be context- and time-dependent.[11]

  • Fatty Acid Transport: In models of diet-induced obesity, this compound markedly reduces the expression of the lipid transporter CD36 in the liver, thereby preventing excessive lipid accumulation and hepatic steatosis.[11][13]

  • Cholesterol Metabolism: FXR activation by this compound influences cholesterol homeostasis and can increase the expression of genes involved in bile acid transport, facilitating cholesterol elimination.[7]

Glucose Metabolism

FXR activation by this compound improves glucose homeostasis and insulin sensitivity.

  • Suppression of Gluconeogenesis: this compound treatment decreases the transcript levels of two key gluconeogenic enzymes: Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[11][13][14] This action helps to reduce hepatic glucose output, which is beneficial in conditions of hyperglycemia and insulin resistance.[11]

Quantitative Data on Gene Regulation by this compound

The following tables summarize quantitative data on the modulation of key FXR target genes by this compound from various experimental models.

Table 1: Regulation of Bile Acid Metabolism Genes by this compound in Rats (Data derived from studies in cholestatic rat models)[7]

GeneFunctionRegulation by this compound
SHP Transcriptional repressor of CYP7A1Markedly Induced
BSEP Bile salt export pumpInduced
MDR2 Phospholipid flippaseInduced
MRP2 Canalicular transporterInduced
CYP7A1 Rate-limiting enzyme in bile acid synthesisRepressed
CYP8B1 Enzyme in cholic acid synthesisRepressed

Table 2: Regulation of Glucose and Lipid Metabolism Genes by this compound in Mice (Data derived from studies in high-fat diet-fed C57BL/6 mice)[11][13]

GenePathwayRegulation by this compound
PEPCK GluconeogenesisDecreased
G6Pase GluconeogenesisDecreased
CD36 Fatty acid transportMarkedly Reduced
SREBP-1c LipogenesisUnchanged/Suppressed
ACC1 LipogenesisUnchanged
SCD-1 LipogenesisUp-regulated*

*Note: Effects on lipogenic genes can vary depending on the model and duration of treatment. In this specific high-fat diet model, direct lipogenic gene suppression was not observed, with the primary effect on the CD36 transporter.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.

Protocol 1: FXR Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound in a cellular context.[15]

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in 24- or 96-well plates.

    • Transiently transfect cells using a lipid-based reagent with the following plasmids:

      • An FXR expression vector (e.g., pCMX-hFXR).

      • An RXRα expression vector (e.g., pCMX-hRXRα).

      • An FXRE-driven luciferase reporter plasmid (e.g., pGL4-TK-FXRE-luc).

      • A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).[1][15]

  • Compound Treatment:

    • Approximately 12-24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).[1]

  • Luciferase Assay:

    • Incubate the cells for an additional 24 hours.[1]

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction relative to the vehicle-treated control.

    • Plot the fold induction against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.[1]

Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of the FXR/RXR heterodimer in response to this compound treatment.[16]

ChIP-seq Experimental Workflow Start 1. Cell Culture & Treatment (e.g., HepG2 cells + this compound) Crosslink 2. Cross-linking (Formaldehyde) Start->Crosslink Lyse 3. Cell Lysis & Chromatin Shearing (Sonication to ~200-600 bp) Crosslink->Lyse IP 4. Immunoprecipitation (Anti-FXR antibody + Protein A/G beads) Lyse->IP Wash 5. Washing (Remove non-specific binding) IP->Wash Elute 6. Elution & Reverse Cross-linking (Release DNA, degrade protein) Wash->Elute Purify 7. DNA Purification Elute->Purify Library 8. Sequencing Library Preparation (End-repair, A-tailing, adapter ligation, PCR) Purify->Library Sequencing 9. High-Throughput Sequencing (e.g., Illumina) Library->Sequencing Analysis 10. Bioinformatic Analysis (Peak calling, motif discovery, gene annotation) Sequencing->Analysis

Caption: Workflow for identifying FXR binding sites using ChIP-seq.

Methodology:

  • Cell Culture and Treatment: Culture human hepatocytes (e.g., HepG2) to 80-90% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).[16]

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein to DNA by adding formaldehyde directly to the culture medium.

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight at 4°C with a specific anti-FXR antibody. Use a non-specific IgG as a negative control.[16]

    • Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.[16]

  • Washing and Elution:

    • Wash the beads multiple times with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[16]

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or column-based kits.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA.

    • Perform high-throughput sequencing to generate millions of short DNA reads.

  • Data Analysis:

    • Align the sequence reads to a reference genome.

    • Use a peak-calling algorithm (e.g., MACS) to identify genomic regions with significant enrichment of FXR binding compared to the input or IgG control.[17]

    • Annotate the identified peaks to nearby genes and perform motif analysis to identify the FXRE sequence.[17]

Protocol 3: In Vivo Animal Studies

Objective: To evaluate the effects of this compound on gene expression and metabolic parameters in a disease model (e.g., diet-induced obesity).[1][11]

Methodology:

  • Animal Model: Use C57BL/6 mice. Induce obesity and hepatic steatosis by feeding a high-fat diet (HFD) for 8-12 weeks.[1][11]

  • Grouping and Treatment:

    • Randomly assign HFD-fed mice to a vehicle control group and a this compound treatment group.

    • Administer this compound (e.g., 30-50 mg/kg body weight) or vehicle daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks.[1][11]

  • Monitoring and Metabolic Testing:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples to measure serum levels of glucose, insulin, triglycerides, and cholesterol.[11]

  • Tissue Collection and Gene Expression Analysis:

    • Euthanize the animals and collect liver and intestinal tissues.

    • Isolate total RNA from the tissues using a suitable method (e.g., TRIzol reagent).

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target genes (e.g., SHP, CYP7A1, PEPCK, G6Pase, CD36). Normalize expression to a stable housekeeping gene (e.g., 36B4 or GAPDH).[18]

Conclusion

This compound is a powerful pharmacological tool that has been pivotal in defining the role of FXR as a central regulator of metabolic homeostasis. Its primary, FXR-dependent mechanism involves the direct transcriptional control of a vast network of genes responsible for managing bile acid, lipid, and glucose levels. The activation of FXR by this compound leads to the suppression of bile acid synthesis and gluconeogenesis while promoting bile acid transport and influencing lipid metabolism, collectively contributing to a protective metabolic phenotype. However, the discovery of its FXR-independent, GPCR-mediated activities necessitates careful consideration in the interpretation of experimental data. The comprehensive understanding of this compound's dual signaling mechanisms, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals aiming to therapeutically target the FXR pathway for metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4064 is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1] As a synthetic ligand, this compound has been instrumental in elucidating the physiological functions of FXR and is a valuable tool in preclinical research for a variety of metabolic and inflammatory diseases.[1] Activation of FXR by this compound initiates a signaling cascade that modulates the transcription of numerous target genes, leading to systemic effects on metabolism and inflammation.[1][2] This document provides detailed experimental protocols for in vivo studies using this compound, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways.

Mechanism of Action

This compound binds to the ligand-binding domain of FXR, inducing a conformational change that facilitates the recruitment of coactivator proteins and the dismissal of corepressors.[1] The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex subsequently binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby regulating their transcription.[1]

A primary target gene of FXR is the Small Heterodimer Partner (SHP), which acts as a transcriptional repressor.[1][2] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][2] Through this mechanism, this compound effectively suppresses the production of bile acids, which is a cornerstone of maintaining bile acid homeostasis.[1][2] Beyond bile acid metabolism, FXR activation by this compound influences a broad spectrum of genes involved in lipid transport, gluconeogenesis, and inflammation.[3][4]

Key Signaling Pathways

The activation of FXR by this compound triggers a complex signaling network that primarily regulates bile acid and lipid metabolism. The following diagram illustrates the canonical FXR signaling pathway in the liver.

GW4064_FXR_Signaling_Pathway cluster_cell Hepatocyte This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulates MDR2 MDR2 (Multidrug Resistance Protein 2) FXRE->MDR2 Upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export MDR2->Bile_Acid_Export Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Catalyzes

Caption: FXR signaling pathway activated by this compound in hepatocytes.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative outcomes from key in vivo experiments investigating the effects of this compound.

Table 1: Effects of this compound on Hepatic Gene Expression in a Rat Model of Cholestasis.

GeneTreatment GroupFold Change vs. VehicleReference
SHP This compound↑ Markedly Induced[2]
CYP7A1 This compound↓ Further Decreased[2]
BSEP This compound↑ Significantly Induced[2]
MDR2 This compound↑ Further Increased[2]

Table 2: Effects of this compound on Serum Parameters in a Rat Model of Cholestasis.

ParameterTreatment Group% Reduction vs. VehicleReference
Alanine Aminotransferase (ALT) This compound↓ Significant Reduction[2]
Aspartate Aminotransferase (AST) This compound↓ Significant Reduction[2]
Lactate Dehydrogenase (LDH) This compound↓ Significant Reduction[2]
Serum Bile Acids This compound↓ Significantly Reduced[5]

Table 3: Effects of this compound on Lipid Metabolism in a High-Fat Diet (HFD) Mouse Model.

ParameterTreatment GroupObservationReference
Hepatic Triglycerides This compound (50 mg/kg)↓ Significantly Lower[3]
Serum Triglycerides This compound (50 mg/kg)↓ Significantly Lower[3]
Serum Cholesterol This compound (50 mg/kg)↓ Significantly Lower[3]
Hepatic Cd36 mRNA This compound (50 mg/kg)↓ 37-60% Reduction[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Cholestatic Liver Injury

This protocol is adapted from studies investigating the hepatoprotective effects of this compound.[2][5]

Objective: To assess the efficacy of this compound in mitigating liver damage in a rat model of cholestasis induced by bile duct ligation (BDL).

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • This compound

  • Vehicle (e.g., corn oil, DMSO)

  • Isoflurane for anesthesia

  • Surgical instruments for laparotomy

  • Analytical kits for serum biochemistry (ALT, AST, LDH, bilirubin, bile acids)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Experimental Workflow:

BDL_Protocol_Workflow cluster_setup Pre-Treatment cluster_procedure Surgical Procedure cluster_treatment Treatment Phase (4 days) cluster_analysis Endpoint Analysis Acclimatization Acclimatization (1 week) Randomization Randomize into Groups (n=6-8/group) Acclimatization->Randomization Anesthesia Anesthetize Rats (Isoflurane) Randomization->Anesthesia Surgery Bile Duct Ligation (BDL) or Sham Operation Anesthesia->Surgery Dosing Daily Intraperitoneal Injection: - Vehicle - this compound (e.g., 30 mg/kg) Surgery->Dosing 24h Recovery Sacrifice Sacrifice 4h after final dose Dosing->Sacrifice Collection Collect Blood & Liver Tissue Sacrifice->Collection Biochemistry Serum Biochemistry (ALT, AST, LDH, etc.) Collection->Biochemistry Histology Liver Histology (H&E Staining) Collection->Histology Gene_Expression Hepatic Gene Expression (qRT-PCR) Collection->Gene_Expression

Caption: Workflow for evaluating this compound in a rat BDL model.

Methodology:

  • Animal Acclimatization and Grouping:

    • House male Sprague-Dawley rats under standard conditions (12-hour light/dark cycle, 72 ± 2°F, 50% humidity) with free access to food and water for at least one week.[2]

    • Randomly assign rats to experimental groups (e.g., Sham + Vehicle, BDL + Vehicle, BDL + this compound), with n=6-8 animals per group.[2]

  • Surgical Procedure:

    • Anesthetize the rats using isoflurane.

    • Under sterile surgical conditions, perform a laparotomy.

    • For the BDL groups, ligate the common bile duct in three locations and transect it between the two distal ligatures.[5]

    • For the sham control group, perform a laparotomy without ligation of the bile duct.[5]

    • Administer a single dose of analgesic post-surgery.[5]

  • Drug Administration:

    • Beginning 24 hours after surgery, administer this compound or vehicle via intraperitoneal injection once daily for 4 consecutive days.[5] A typical dose for this compound is 30 mg/kg.

    • Prepare this compound in a suitable vehicle such as corn oil.

  • Sample Collection and Analysis:

    • Four hours after the final dose, sacrifice the animals.

    • Collect blood via cardiac puncture for serum biochemistry analysis. Measure levels of ALT, AST, LDH, total bilirubin, and bile acids.[2]

    • Perfuse and collect the liver. A portion should be fixed in 10% neutral buffered formalin for histological analysis (H&E staining), and another portion should be snap-frozen in liquid nitrogen and stored at -80°C for gene expression analysis.[2]

    • Perform qRT-PCR on liver tissue to quantify the mRNA levels of FXR target genes such as SHP, BSEP, MDR2, and CYP7A1.[2]

Protocol 2: Assessment of this compound in a Mouse Model of Diet-Induced Hepatic Steatosis

This protocol is based on studies examining the effects of this compound on metabolic disorders.[3]

Objective: To determine the impact of this compound on the development of hepatic steatosis and insulin resistance in mice fed a high-fat diet (HFD).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide - DMSO)

  • Equipment for intraperitoneal injections

  • Glucose meter and insulin for tolerance tests

  • Analytical kits for serum lipids (triglycerides, cholesterol)

  • Reagents for tissue lipid extraction and analysis

Experimental Workflow:

HFD_Protocol_Workflow cluster_setup Induction Phase (8-9 weeks) cluster_treatment Treatment Phase (6 weeks) cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis Acclimatization Acclimatization (1 week) Diet_Induction Feed High-Fat Diet (HFD) or Standard Chow Acclimatization->Diet_Induction Grouping Randomize HFD-fed mice into treatment groups Diet_Induction->Grouping Dosing Twice weekly IP Injection: - Vehicle (DMSO) - this compound (50 mg/kg) Grouping->Dosing Body_Weight Weekly Body Weight & Body Composition Dosing->Body_Weight Metabolic_Tests Glucose & Insulin Tolerance Tests (End of study) Dosing->Metabolic_Tests Sacrifice Sacrifice at end of treatment period Dosing->Sacrifice Collection Collect Blood & Liver Tissue Sacrifice->Collection Serum_Analysis Serum Lipid Profile (Triglycerides, Cholesterol) Collection->Serum_Analysis Liver_Analysis Hepatic Lipid Content (Triglycerides, FFAs) Collection->Liver_Analysis Gene_Expression Hepatic Gene Expression (qRT-PCR for lipogenic genes) Collection->Gene_Expression

Caption: Workflow for assessing this compound in a diet-induced obesity model.

Methodology:

  • Diet-Induced Obesity Model:

    • Acclimatize male C57BL/6 mice for one week.

    • Feed the mice a high-fat diet for 8-9 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.[3]

  • Animal Grouping and Drug Administration:

    • After the diet induction period, randomize the HFD-fed mice into two groups: Vehicle (DMSO) and this compound.

    • Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection twice weekly for 6 weeks.[3]

  • In-life Monitoring and Metabolic Testing:

    • Monitor body weight and body composition (fat and lean mass) weekly.[3]

    • Towards the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.[1]

  • Sample Collection and Endpoint Analysis:

    • At the end of the 6-week treatment period, sacrifice the animals after a period of fasting.

    • Collect blood to measure serum concentrations of triglycerides, free fatty acids, and cholesterol.[3]

    • Harvest the liver for histological analysis (H&E and Oil Red O staining) and for the measurement of hepatic triglyceride and free fatty acid content.[3]

    • Analyze the expression of genes involved in lipid metabolism (e.g., Srebp-1c, Acc1, Scd-1, Cd36) and gluconeogenesis (e.g., Pepck, G6pase) in the liver via qRT-PCR.[3]

Concluding Remarks

This compound is a critical pharmacological tool for investigating the in vivo functions of FXR. The protocols outlined above provide a framework for studying its efficacy in models of cholestatic liver disease and metabolic syndrome. Researchers should note that while this compound is highly selective for FXR, some studies have suggested potential off-target effects at high concentrations, including interactions with certain G protein-coupled receptors.[6][7] Therefore, careful dose selection and the inclusion of appropriate controls, such as studies in FXR-null mice, are recommended for robust interpretation of experimental results. The data consistently demonstrate that this compound-mediated FXR activation holds therapeutic promise for a range of metabolic and inflammatory conditions.

References

Application Notes and Protocols for GW4064 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW4064, a potent synthetic agonist of the Farnesoid X Receptor (FXR), in various cell culture assays. This document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments.

Introduction

This compound is a widely used research tool for investigating the physiological and pathological roles of FXR, a nuclear receptor critical in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Activation of FXR by this compound modulates the transcription of numerous target genes, making it a valuable compound for studying metabolic diseases, cholestasis, and cancer.[3][4][5] However, it is crucial to note that at higher concentrations, this compound can exhibit off-target effects, including modulation of G protein-coupled receptors such as histamine receptors, which necessitates careful experimental design and data interpretation.[6][7]

Mechanism of Action

This compound is a non-steroidal isoxazole derivative that acts as a selective FXR agonist.[8] Upon binding to the ligand-binding domain of FXR, this compound induces a conformational change that promotes the heterodimerization of FXR with the Retinoid X Receptor (RXR).[2][9] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[2][3] A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of other genes involved in bile acid synthesis, such as CYP7A1.[2][5]

Data Presentation

The following tables summarize the effective concentrations and inhibitory concentrations of this compound in various cell lines and assays as reported in the literature.

Table 1: EC50 and IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeParameterValue (µM)Reference
CV-1Luciferase Reporter AssayEC500.065[10]
HEK293GAL4 Transactivation AssayEC500.07[10]
HCT116Cell Viability (CCK-8)IC506.9[4][11]
CT26Cell Viability (CCK-8)IC506.4[4][11]
HT-29Cell ViabilityIC501.38[4]
SW620Cell ViabilityIC500.76[4]

Table 2: Effective Concentrations of this compound in Functional Assays

Cell LineConcentration (µM)Incubation TimeObserved EffectReference
Primary Human Hepatocytes148 hours75% decrease in CYP3A4 mRNA expression[12]
HCT116, CT26624 hoursInhibition of 50% of CRC cells[4][11]
Primary IMCD cells2.56-12 hoursIncreased AQP2 mRNA and protein levels[13]
HK-24Not specifiedInhibition of FXR mRNA level[14]
BNL Cl.2 (mouse liver)1 - 10Not specifiedReduction in oleic acid-induced lipid accumulation[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Bring the vial of this compound powder to room temperature before opening.[16]

    • Accurately weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.[16] To prepare 1 mL of a 10 mM stock solution, use 5.43 mg of this compound.[16]

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.[16]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can aid dissolution.[16]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1][16]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[16]

    • Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.[16]

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][16]

Protocol 2: Cell Viability Assay (CCK-8 / MTT)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., HCT116, HT-29)

  • Complete culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS)

  • Microplate reader

  • DMSO (for MTT assay)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4][17] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 50 µM to determine the IC50 value.[4]

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).[4]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][17] Afterwards, remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][17]

  • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[4][9] Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for examining changes in the expression of FXR target genes (e.g., SHP, BSEP, CYP7A1) following this compound treatment.[3][5][12]

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle for the specified time (e.g., 24-48 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for your gene of interest, and qPCR master mix.

    • Run the reaction on a real-time PCR system using an appropriate cycling program.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Protocol 4: Protein Expression Analysis (Western Blot)

This protocol is for examining changes in the protein levels of FXR or its downstream targets.

Materials:

  • Cells treated with this compound or vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FXR, anti-SHP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[17]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[4]

    • Wash the membrane three times with TBST.[4]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Pathways and Workflows

GW4064_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binds FXR_RXR_active FXR-RXR Heterodimer (active) FXR_inactive->FXR_RXR_active Heterodimerizes with RXR RXR_inactive RXR (inactive) RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Activates Repressed_Genes Gene Repression (e.g., CYP7A1) Target_Genes->Repressed_Genes Leads to (via SHP)

Caption: Simplified signaling pathway of this compound activating the Farnesoid X Receptor (FXR).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Dilute_Stock Dilute Stock to Working Concentration in Medium Prep_Stock->Dilute_Stock Seed_Cells Seed Cells in Appropriate Plates Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Dilute_Stock->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Viability Cell Viability Assay (CCK-8/MTT) Incubate->Viability Gene_Expression Gene Expression Analysis (qRT-PCR) Incubate->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Incubate->Protein_Expression

Caption: General experimental workflow for using this compound in cell culture assays.

References

Application Notes and Protocols: GW4064 Dosage and Administration in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of GW4064, a potent and selective farnesoid X receptor (FXR) agonist, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in metabolic diseases, inflammation, and neurological disorders.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and experimental contexts of this compound used in different mouse models as reported in the scientific literature.

Table 1: this compound Dosage and Administration in Metabolic Disorder Models

Mouse ModelConditionDosageAdministration RouteFrequencyDurationReference
C57BL/6High-Fat Diet (HFD)-induced obesity and hepatic steatosis50 mg/kgIntraperitoneal (i.p.)Twice weekly6 weeks[1][2]
C57BL/6High-Fat, High-Cholesterol Diet50 mg/kgIntraperitoneal (i.p.)Twice weekly6 weeks[1][2]
db/dbType 2 DiabetesNot specifiedNot specifiedFor 5 days5 days[3]
Wild-typeGlucose metabolism studiesNot specifiedNot specifiedNot specified7-13 days (adenovirus), 11 days (this compound)[3]

Table 2: this compound Dosage and Administration in Inflammation and Gastrointestinal Models

Mouse ModelConditionDosageAdministration RouteFrequencyDurationReference
Wild-type (WT) and FXR-KOLipopolysaccharide (LPS)-induced intestinal barrier dysfunction20 mg/kgIntraperitoneal (i.p.)Every 12 hours (twice)2 doses[4]
Pregnant miceRestoration of enterohepatic bile acid pathways100 mg/kgOral gavageTwo doses, 12 hours apart2 days[5]
Caerulein-induced pancreatitisAcute pancreatitisNot specifiedNot specifiedNot specifiedNot specified[6]
L-arginine-induced pancreatitisAcute pancreatitisNot specifiedNot specifiedNot specifiedNot specified[6]
Repeated caerulein injectionChronic pancreatitisNot specifiedNot specifiedNot specifiedNot specified[6]
CT26 xenograftColorectal cancerNot specifiedNot specifiedNot specifiedNot specified[7]

Table 3: this compound Dosage and Administration in a Neurobehavioral Model

Mouse ModelConditionDosageAdministration RouteFrequencyDurationReference
BTBR T+tf/JAutism-associated behaviors30 mg/kgIntraperitoneal (i.p.)Daily7 consecutive days[8]

Table 4: Miscellaneous this compound Administration Protocols

Mouse ModelConditionDosageAdministration RouteFrequencyDurationReference
WT and FXR-/-Autophagy studies150 mg/kgNot specifiedSingle dose16 hours

Experimental Protocols

Protocol for High-Fat Diet-Induced Obesity and Hepatic Steatosis Model

Objective: To evaluate the effect of this compound on diet-induced obesity and hepatic steatosis.[1][2]

Animal Model: Fifteen-week-old male C57BL/6 mice.

Materials:

  • This compound (Sigma-Aldrich)

  • DMSO (vehicle)

  • High-fat diet (HFD) or high-fat, high-cholesterol diet

  • Standard laboratory equipment for intraperitoneal injections

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Divide mice into four groups: HFD + DMSO, HFD + this compound, HFD-Cholesterol + DMSO, and HFD-Cholesterol + this compound.

  • Feed the mice their respective diets for the entire duration of the study (6 weeks).

  • Prepare this compound solution in DMSO.

  • Administer this compound (50 mg/kg) or an equivalent volume of DMSO via intraperitoneal injection twice weekly for 6 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the 6-week treatment period, collect blood and liver tissue for analysis of serum glucose, insulin, and hepatic lipid content.

Protocol for LPS-Induced Intestinal Barrier Dysfunction Model

Objective: To investigate the protective effects of this compound on LPS-induced intestinal epithelial barrier dysfunction.[4]

Animal Model: Wild-type (WT) and FXR-knockout (FXR-KO) mice.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Saline

  • Standard laboratory equipment for intraperitoneal injections

Procedure:

  • Acclimatize mice prior to the experiment.

  • Induce intestinal injury by a single intraperitoneal injection of LPS (5 mg/kg).

  • Twelve hours after the LPS injection, administer the first dose of this compound (20 mg/kg, i.p.).

  • Administer a second dose of this compound (20 mg/kg, i.p.) 12 hours after the first dose.

  • Six hours after the last this compound treatment, euthanize the animals.

  • Collect colon tissues for histological analysis and assessment of tight-junction markers, inflammation, and bile acid levels.

Protocol for Autism-Associated Behaviors in BTBR T+tf/J Mice

Objective: To assess the impact of this compound on sociability deficits in a mouse model of autism.[8]

Animal Model: Adult male BTBR T+Itpr3tf/J (BTBR) and C57BL/6J (control) mice (6-8 weeks old).

Materials:

  • This compound (Sigma-Aldrich)

  • 5% DMSO in saline (vehicle)

  • Standard laboratory equipment for intraperitoneal injections

Procedure:

  • House mice in groups of five per cage for at least 4 weeks before the experiment.

  • Randomly divide the mice into four groups: C57 + DMSO, C57 + this compound, BTBR + DMSO, and BTBR + this compound.

  • Prepare this compound solution in 5% DMSO to a final concentration for a 30 µl/g injection volume.

  • Administer this compound (30 mg/kg) or vehicle via intraperitoneal injection daily for 7 consecutive days.

  • Following the treatment period, conduct behavioral tests such as the three-chamber sociability test and male-female social reciprocal interaction test.

  • Collect fecal samples for gut microbiota analysis.

Signaling Pathways and Experimental Workflows

FXR Signaling in Intestinal Barrier Protection

Activation of FXR by this compound has been shown to protect the intestinal barrier function by modulating the αKlotho/βKlotho/FGFs pathways.[9] This involves the upregulation of tight-junction markers and regulation of bile acid levels.

FXR_Intestinal_Barrier This compound This compound FXR FXR Activation This compound->FXR Klothos ↑ αKlotho/βKlotho FXR->Klothos FGFs ↑ FGF19, FGF21, FGF23 FXR->FGFs TJ ↑ Tight-Junction Markers (claudin-1, ZO-1) FXR->TJ Inflammation ↓ Inflammation FXR->Inflammation BA Bile Acid Regulation FXR->BA Protection Intestinal Barrier Protection Klothos->Protection FGFs->Protection TJ->Protection Inflammation->Protection BA->Protection

Caption: this compound activates FXR, leading to intestinal barrier protection.

Experimental Workflow for Investigating this compound in an LPS-Induced Intestinal Injury Model

The following diagram illustrates the key steps in an experiment designed to test the efficacy of this compound in a mouse model of LPS-induced intestinal damage.

LPS_Workflow start Start: Acclimatize WT and FXR-KO Mice lps_injection Inject LPS (5 mg/kg, i.p.) start->lps_injection wait1 Wait 12 hours lps_injection->wait1 gw4064_dose1 Administer this compound (20 mg/kg, i.p.) wait1->gw4064_dose1 wait2 Wait 12 hours gw4064_dose1->wait2 gw4064_dose2 Administer Second Dose of this compound wait2->gw4064_dose2 wait3 Wait 6 hours gw4064_dose2->wait3 euthanize Euthanize Mice wait3->euthanize analysis Collect Tissues for Analysis: - Histology - Tight-Junction Markers - Inflammation Markers - Bile Acid Levels euthanize->analysis end End analysis->end

Caption: Workflow for this compound treatment in an LPS-induced intestinal injury model.

FXR-Mediated Regulation of Glucose and Lipid Metabolism

This compound, by activating FXR, plays a crucial role in regulating glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.[1][3]

Metabolic_Regulation cluster_glucose Glucose Homeostasis cluster_lipid Lipid Metabolism This compound This compound FXR FXR Activation This compound->FXR Gluconeogenesis ↓ Gluconeogenesis (↓ Pepck, ↓ G6pase) FXR->Gluconeogenesis Glycogen ↑ Glycogen Synthesis FXR->Glycogen CD36 ↓ CD36 Expression FXR->CD36 Hyperglycemia ↓ Hyperglycemia Gluconeogenesis->Hyperglycemia Glycogen->Hyperglycemia HepaticSteatosis ↓ Hepatic Steatosis CD36->HepaticSteatosis

References

Preparing GW4064 Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4064 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1] As a widely used pharmacological tool, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible and reliable experimental results.[2] This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Weight 542.84 g/mol [3]
Formula C₂₈H₂₂Cl₃NO₄
CAS Number 278779-30-9[4]
Appearance White to off-white solid[3]
Purity ≥97% (HPLC)
EC₅₀ (FXR) 15 nM[4]

Solubility

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents.[2][5] The choice of solvent is critical for preparing a stable, concentrated stock solution.

SolventSolubilityReferences
DMSO ≥ 25 mg/mL (up to 100 mM)[3][4][5]
DMF ~25 mg/mL[4][5]
Ethanol ~1 mg/mL[4][5]
DMSO:PBS (pH 7.2) (1:2) ~0.3 mg/mL[4][5]

Note: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[2]

  • Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 5.43 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 542.84 g/mol / 1000 = 5.43 mg

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock from 5.43 mg, add 1 mL of DMSO.[2]

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7] The solid powder should be stored at 4°C, desiccated.[3]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentration immediately before use.[6]

  • Mixing: It is crucial to add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation.[2]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.[2] The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[2]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound primarily acts as an agonist of the Farnesoid X Receptor (FXR).[8][9][10] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) on target genes, modulating their transcription.[1] This pathway is central to the regulation of genes involved in bile acid synthesis and transport.[11][12] However, research has also indicated that this compound can have FXR-independent effects, including the modulation of G protein-coupled receptors (GPCRs) such as histamine receptors.[8][13]

GW4064_Signaling_Pathway cluster_fxr_pathway FXR-Dependent Pathway cluster_independent_pathway FXR-Independent Pathway This compound This compound FXR FXR This compound->FXR Binds & Activates GPCR GPCRs (e.g., Histamine Receptors) This compound->GPCR Modulates (FXR-Independent) FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Downstream_Signaling Downstream Signaling GPCR->Downstream_Signaling

Caption: this compound signaling pathways.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a this compound stock solution.

GW4064_Stock_Prep_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_Solvent Add DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Check_Clarity Visually Inspect for Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve Particulates Remain Aliquot Aliquot into Single-Use Vials Check_Clarity->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

Stability and Handling Considerations

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution should be avoided as it can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[6]

  • Aqueous Stability: this compound is sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for storage for more than one day.[5] Working solutions should be prepared fresh for each experiment.

  • Light Sensitivity: While not explicitly stated in all sources, it is good practice to protect stock solutions from light by using amber vials or wrapping tubes in foil, especially during long-term storage.

  • Purity: Always use high-purity this compound (≥97%) to ensure the observed biological effects are attributable to the compound and not impurities.

  • DMSO Quality: Use anhydrous or high-purity DMSO to prepare stock solutions, as moisture can affect the solubility and stability of the compound.[7]

By adhering to these detailed protocols and application notes, researchers can ensure the consistent and effective use of this compound in their studies, leading to more reliable and reproducible scientific outcomes.

References

Application of GW4064 in the Study of Cholestatic Liver Disease: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids within the liver, subsequent cellular damage, inflammation, and fibrosis. The farnesoid X receptor (FXR), a nuclear hormone receptor, is a key regulator of bile acid homeostasis. Its activation orchestrates a protective response by suppressing bile acid synthesis and promoting their transport and detoxification. GW4064 is a potent and selective non-steroidal agonist of FXR, making it an invaluable tool for investigating the pathophysiology of cholestatic liver disease and for the preclinical evaluation of FXR-targeted therapies. This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro models of cholestasis.

Mechanism of Action

This compound exerts its hepatoprotective effects primarily through the activation of FXR.[1][2][3][4] This ligand-activated transcription factor, upon binding to this compound, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This interaction modulates the expression of numerous genes involved in bile acid metabolism.

Key Signaling Pathways Affected by this compound:
  • Repression of Bile Acid Synthesis: this compound treatment leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). This cascade results in the downregulation of key enzymes in the bile acid synthesis pathway, Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), thereby reducing the overall bile acid pool.[2][5]

  • Promotion of Bile Acid Transport: Activation of FXR by this compound upregulates the expression of several transporters crucial for bile acid efflux from hepatocytes into the bile canaliculi. These include the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2).[2][6] Furthermore, this compound induces the expression of the phospholipid flippase, Multidrug Resistance Protein 2 (MDR2 or ABCB4), which is essential for protecting the canalicular membrane from the detergent effects of bile salts.[1][2]

  • Anti-inflammatory and Anti-fibrotic Effects: this compound has been shown to reduce inflammatory cell infiltration in cholestatic liver injury.[1][3] It can also attenuate the expression of pro-inflammatory cytokines.[7] By mitigating liver cell injury and the subsequent inflammatory response, this compound can indirectly reduce the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.

In Vivo Applications: Models of Cholestatic Liver Disease

This compound has been extensively validated in rodent models of both intrahepatic and extrahepatic cholestasis.

Bile Duct Ligation (BDL) Model in Rats (Extrahepatic Cholestasis)

The BDL model is a widely used surgical model that mimics obstructive cholestasis.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Bile Duct Ligation Surgery:

    • Anesthetize the rats (e.g., with isoflurane or a ketamine/xylazine cocktail).

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the common bile duct in two locations and transect the duct between the ligatures.

    • Close the abdominal incision in layers.

    • Sham-operated animals undergo the same procedure without ligation of the bile duct.

  • This compound Administration:

    • Dose: 30 mg/kg/day is a commonly reported effective dose.[8]

    • Vehicle: Corn oil or another suitable vehicle.

    • Route of Administration: Oral gavage or intraperitoneal injection.

    • Treatment Schedule: Treatment typically begins 24 hours post-surgery and continues for a specified duration (e.g., 4-7 days).[4]

  • Endpoint Analysis:

    • Serum Analysis: Collect blood at the time of sacrifice to measure markers of liver injury (ALT, AST, LDH), cholestasis (total bilirubin, alkaline phosphatase), and total bile acids.[1][2]

    • Histopathology: Harvest liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess necrosis, inflammation, and bile duct proliferation.[4]

    • Gene Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to analyze the expression of FXR target genes (e.g., SHP, BSEP, MDR2, CYP7A1, CYP8B1).[2]

α-Naphthylisothiocyanate (ANIT) Model in Rats (Intrahepatic Cholestasis)

The ANIT model induces acute intrahepatic cholestasis by causing damage to biliary epithelial cells.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • ANIT Administration:

    • Administer a single oral dose of ANIT (e.g., 60 mg/kg) dissolved in a vehicle like olive oil.

  • This compound Administration:

    • Dose: 30 mg/kg/day.

    • Vehicle: Corn oil.

    • Route of Administration: Oral gavage.

    • Treatment Schedule: A typical regimen involves pre-treatment with this compound for 2 days prior to ANIT administration and continuing for a total of 4 days.[2]

  • Endpoint Analysis:

    • Similar to the BDL model, collect serum and liver tissue for biochemical analysis, histopathology, and gene expression studies.[2]

Quantitative Data Summary

The following tables summarize the effects of this compound in preclinical models of cholestasis.

Table 1: Effect of this compound on Serum Markers of Liver Injury and Cholestasis in the ANIT Rat Model. [2]

ParameterVehicle/ANITThis compound/ANIT% Reduction with this compound
ALT (U/L)~400~100~75%
AST (U/L)~1200~300~75%
LDH (U/L)~4000~1000~75%
ALP (U/L)~800~400~50%
Total Bilirubin (mg/dL)~8~5~37.5%
Total Bile Acids (µM)~250~100~60%

Data are approximate values derived from published graphs and represent significant reductions (P < 0.05).

Table 2: Effect of this compound on Hepatic Gene Expression in the BDL Rat Model. [2]

GeneBDL + Vehicle (Fold Change vs. Sham)BDL + this compound (Fold Change vs. Sham)
SHP~2~10
BSEP~1~3
MDR2~4~8
CYP7A1~0.5~0.1
CYP8B1~0.2~0.05

Data are approximate values derived from published graphs and represent significant changes.

In Vitro Applications: Cellular Models

In vitro studies using primary hepatocytes or hepatoma cell lines are crucial for dissecting the molecular mechanisms of this compound action.

Experimental Protocol: Treatment of Primary Human Hepatocytes

  • Cell Culture:

    • Culture primary human hepatocytes in a suitable medium (e.g., Williams' E medium) supplemented with appropriate factors.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat hepatocytes with this compound at a final concentration typically ranging from 1 to 10 µM for 24-48 hours. A vehicle control (DMSO) should be run in parallel.

  • Endpoint Analysis:

    • Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of FXR target genes such as SHP, BSEP, MDR3 (the human homolog of rat MDR2), and CYP7A1.[2] The direct effect of FXR activation can be confirmed by co-treatment with a protein synthesis inhibitor like cycloheximide.[2]

    • Functional Assays: Assess bile salt export pump activity or other transporter functions.

Visualizing the Molecular Pathways and Workflows

GW4064_Signaling_Pathway cluster_extracellular cluster_output This compound This compound FXR FXR This compound->FXR Activates BileAcid_Synthesis Bile Acid Synthesis Hepatoprotection Hepatoprotection BileAcid_Synthesis->Hepatoprotection BileAcid_Transport Bile Acid Transport BileAcid_Transport->Hepatoprotection FXR_RXR FXR_RXR FXR->FXR_RXR SHP SHP FXR_RXR->SHP Binds to Promoter BSEP BSEP FXR_RXR->BSEP Binds to Promoter RXR RXR RXR->FXR_RXR SHP_Protein SHP_Protein SHP->SHP_Protein Translation BSEP_Protein BSEP_Protein BSEP->BSEP_Protein Translation CYP7A1 CYP7A1 SHP_Protein->CYP7A1 Inhibits Transcription BSEP_Protein->BileAcid_Transport Increased CYP7A1_Protein CYP7A1_Protein CYP7A1->CYP7A1_Protein Translation CYP7A1_Protein->BileAcid_Synthesis Decreased

BDL_Experimental_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Phase (Post-Surgery) cluster_analysis Endpoint Analysis start Start: Male Sprague-Dawley Rats Anesthesia Anesthesia start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy BDL Bile Duct Ligation (BDL Group) Laparotomy->BDL Sham Sham Operation (Sham Group) Laparotomy->Sham GW4064_Admin This compound (30 mg/kg/day) or Vehicle BDL->GW4064_Admin Sacrifice Sacrifice (e.g., Day 5) GW4064_Admin->Sacrifice Blood_Collection Blood Collection Sacrifice->Blood_Collection Liver_Harvest Liver Harvest Sacrifice->Liver_Harvest Serum_Analysis Serum Analysis (ALT, AST, Bili, BA) Blood_Collection->Serum_Analysis Histology Histopathology (H&E Staining) Liver_Harvest->Histology qPCR Gene Expression (qRT-PCR) Liver_Harvest->qPCR

Conclusion

This compound is a critical pharmacological tool for elucidating the role of FXR in cholestatic liver disease. Its ability to potently and selectively activate FXR allows for the detailed study of bile acid regulation and the identification of potential therapeutic targets. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound to investigate the mechanisms of cholestasis and to evaluate novel therapeutic strategies aimed at modulating FXR activity. Proper experimental design, including appropriate controls and endpoint analyses, is essential for obtaining robust and reproducible results.

References

Investigating Metabolic Syndrome with GW4064: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism.[1] GW4064 is a potent and selective non-steroidal agonist of FXR, making it an invaluable tool for investigating the therapeutic potential of FXR activation in the context of metabolic syndrome.[1]

These application notes provide a comprehensive overview of the use of this compound to study its effects on metabolic syndrome, detailing its mechanism of action and providing protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound acts as a synthetic ligand for FXR. Upon binding, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The activation of FXR by this compound initiates a cascade of events that collectively ameliorate the pathological features of metabolic syndrome. These include:

  • Regulation of Lipid Metabolism: FXR activation plays a crucial role in lipid homeostasis. It can lead to reduced serum lipid levels and alleviate the accumulation of triglycerides in the liver.[3] One key mechanism is the suppression of the lipogenic gene sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream targets, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[4]

  • Improvement of Glucose Homeostasis: this compound has been shown to improve hyperglycemia and insulin sensitivity.[5][6] It can repress the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[4][7][8]

  • Control of Bile Acid Synthesis and Transport: A primary function of FXR is the regulation of bile acid homeostasis. This compound treatment leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] It also upregulates the expression of transporters involved in bile acid efflux, such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2).[9][11]

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has demonstrated anti-inflammatory properties, particularly in the liver, by repressing the activation of macrophages and reducing the expression of pro-inflammatory cytokines.[12]

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound on markers of metabolic syndrome.

Table 1: In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Mouse Model of Metabolic Syndrome [4][7][13][14]

ParameterControl (HFD + Vehicle)HFD + this compound (50 mg/kg)Fold Change / % Change
Body Weight Gain HighSuppressed-
Liver Triglyceride Level ElevatedSignificantly Repressed-
Liver Free Fatty Acid Level ElevatedSignificantly Repressed-
Plasma Glucose Level 235 ± 15 mg/dLLower-
Plasma Insulin Level HighLower-
Hepatic Cd36 mRNA Expression HighMarkedly Reduced-
Hepatic Pepck mRNA Expression HighSignificantly Lowered-
Hepatic G6pase mRNA Expression HighSignificantly Lowered-

Table 2: In Vitro Effects of this compound on Gene Expression in Primary Hepatocytes [15][16]

GeneVehicle (DMSO)This compound (1 µM)Fold Change
SHP BaselineInduced-
PEPCK BaselineInduced-
G6Pase BaselineRepressed-

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol outlines the methodology for assessing the efficacy of this compound in a mouse model of high-fat diet (HFD)-induced metabolic syndrome.

Materials:

  • C57BL/6 mice (male, 15 weeks old)[7][13]

  • High-fat diet (HFD) and high-fat, high-cholesterol diet[7]

  • This compound[4]

  • Vehicle (e.g., DMSO or corn oil)[7][17]

  • Equipment for intraperitoneal injections

  • Metabolic cages for monitoring food intake

  • Blood glucose meter

  • ELISA kits for insulin measurement

  • Equipment for tissue collection and processing (e.g., for RNA and protein extraction)

  • Real-time PCR system

  • Western blotting apparatus

Methodology:

  • Animal Model Induction:

    • Acclimate C57BL/6 mice for at least one week.

    • Feed mice with a high-fat diet (HFD) or a high-fat, high-cholesterol diet for a specified period (e.g., 6 weeks) to induce obesity and insulin resistance.[7][13] A control group should be fed a standard chow diet.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., DMSO).[7][13]

    • Administer this compound (e.g., 50 mg/kg) or vehicle to the HFD-fed mice via intraperitoneal injection twice weekly for the duration of the study (e.g., 6 weeks).[7][13]

  • Monitoring and Sample Collection:

    • Monitor body weight, body composition, and food intake weekly.[7][13]

    • At the end of the treatment period, fast the mice for 6 hours.[15]

    • Collect blood samples for the measurement of serum glucose and insulin levels.[7][13]

    • Euthanize the mice and collect liver and white adipose tissue for further analysis.

  • Biochemical and Molecular Analysis:

    • Measure serum glucose using a glucose meter and insulin levels using an ELISA kit.[7][13]

    • Determine triglyceride and free fatty acid content in the liver.[7]

    • Isolate total RNA from liver tissue and perform real-time PCR to analyze the expression of genes involved in lipogenesis (Srebp-1c, Acc1, Scd-1), fatty acid transport (Cd36), gluconeogenesis (Pepck, G6pase), and inflammation.[4][7]

    • Extract protein from liver tissue and perform Western blotting to analyze the protein levels of key targets such as CD36.[7]

Protocol 2: In Vitro Investigation of this compound's Effect on Hepatic Gene Expression

This protocol describes the use of primary hepatocytes or liver cell lines to study the direct effects of this compound on gene expression.

Materials:

  • Primary murine hepatocytes or a mouse liver cell line (e.g., BNL Cl.2)[4]

  • Cell culture medium (e.g., Williams' E medium) and supplements[9]

  • This compound stock solution in DMSO[1]

  • Oleic acid (for inducing lipid accumulation)[4]

  • Reagents for RNA extraction and cDNA synthesis

  • Real-time PCR system and reagents

Methodology:

  • Cell Culture and Treatment:

    • Culture primary hepatocytes or liver cells in appropriate medium. For primary human hepatocytes, treat with this compound (e.g., 1 µM) or vehicle (0.1% DMSO) for 12 or 48 hours.[9]

    • To model hepatic steatosis, incubate cells with oleic acid (e.g., 500 µM) to induce lipid droplet formation.[4]

    • Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • Analysis of Gene Expression:

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform real-time PCR to quantify the mRNA levels of target genes, including those involved in bile acid synthesis (CYP7A1), gluconeogenesis (PEPCK, G6Pase), and lipid metabolism (SREBP-1c).[15][16] Normalize the expression levels to a housekeeping gene (e.g., cyclophilin).[15]

Visualizations

GW4064_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_target_genes Target Gene Regulation cluster_cellular_effects Cellular Effects This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds Inflammation ↓ Inflammation FXR_RXR->Inflammation Represses Inflammatory Gene Expression SHP SHP ↑ FXRE->SHP BSEP BSEP ↑ FXRE->BSEP SREBP1c SREBP-1c ↓ FXRE->SREBP1c PEPCK PEPCK ↓ FXRE->PEPCK G6Pase G6Pase ↓ FXRE->G6Pase BileAcid ↓ Bile Acid Synthesis SHP->BileAcid BSEP->BileAcid Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Gluconeogenesis ↓ Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Signaling pathway of this compound in metabolic regulation.

Experimental_Workflow_In_Vivo cluster_induction Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Collection cluster_analysis Analysis Induction Induce Metabolic Syndrome (High-Fat Diet in C57BL/6 Mice) Treatment Administer this compound or Vehicle (e.g., 50 mg/kg, i.p., twice weekly) Induction->Treatment Monitoring Monitor Body Weight, Food Intake Treatment->Monitoring Collection Collect Blood & Tissues Monitoring->Collection Biochemical Biochemical Assays (Glucose, Insulin, Lipids) Collection->Biochemical Molecular Molecular Analysis (qPCR, Western Blot) Collection->Molecular

Caption: In vivo experimental workflow for evaluating this compound.

Experimental_Workflow_In_Vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Hepatocytes or Liver Cell Line Treatment Treat with this compound or Vehicle (e.g., 1 µM for 24h) Culture->Treatment RNA_Extraction Isolate Total RNA Treatment->RNA_Extraction qPCR Perform Real-Time PCR (Target Gene Expression) RNA_Extraction->qPCR

Caption: In vitro experimental workflow for gene expression analysis.

References

GW4064: A Potent Tool for Interrogating Farnesoid X Receptor (FXR) Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4064 is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its high affinity and specificity have established this compound as an invaluable tool compound for elucidating the physiological and pathophysiological roles of FXR in a variety of cellular and animal models.[3][4] Activation of FXR by this compound initiates a signaling cascade that modulates the transcription of numerous target genes, making it a key area of investigation for therapeutic interventions in metabolic diseases, cholestatic liver disorders, and certain cancers.[5][6][7]

This document provides detailed application notes and standardized protocols for utilizing this compound to study FXR function. It includes a summary of its pharmacological properties, comprehensive experimental procedures for key in vitro and in vivo assays, and visual diagrams of the associated signaling pathways and workflows.

Data Presentation

Pharmacological Properties of this compound

This compound acts as a full agonist of FXR, inducing a conformational change upon binding that facilitates the recruitment of coactivator proteins and subsequent regulation of target gene expression.[1][8] However, it is important to note that at higher concentrations, this compound can exhibit off-target effects, including the modulation of G protein-coupled receptors such as histamine receptors, which should be considered when interpreting experimental data.[3][8][9]

ParameterValueSpecies/SystemReference
EC50 (FXR) 15 nMIsolated Receptor Activity Assay[10]
65 nMCV-1 cells[11]
90 nMCells transfected with human FXR[10]
70 nMHEK293 cells (GAL4 transactivation)[11]
Solubility InsolubleH2O, EtOH[10]
≥24.7 mg/mLDMSO[10]
~25 mg/mLDMF[12]
Storage -20°C (solid & stock solutions)[13][14]

Table 1: Summary of key quantitative data for this compound.

In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineIC50 Value (µM)Reference
HCT1166.9[6]
CT266.4[6]
HT-291.38[6]
SW6200.76[6]

Table 2: IC50 values of this compound in various colorectal cancer cell lines, demonstrating its anti-proliferative effects.

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][15] This complex then binds to Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription.[1] A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[5][16]

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binding FXR_RXR_inactive FXR-RXR (Inactive) FXR->FXR_RXR_inactive Heterodimerization RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active This compound-FXR-RXR (Active Complex) FXR_RXR_inactive->FXR_RXR_active Translocation to Nucleus FXRE FXRE FXR_RXR_active->FXRE Binds to Target_Genes Target Genes (e.g., SHP, BSEP, FGF15/19) FXRE->Target_Genes Regulates Transcription SHP SHP Target_Genes->SHP Induces CYP7A1_promoter CYP7A1 Promoter SHP->CYP7A1_promoter Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_promoter->Bile_Acid_Synthesis Drives

Caption: FXR activation by this compound regulates target gene expression.

Experimental Workflow for In Vitro FXR Activation Studies

A typical workflow to assess the effect of this compound on FXR activation and downstream cellular responses involves cell culture, treatment with the compound, and subsequent analysis through various assays.

In_Vitro_Workflow In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2, HEK293T) Treatment Treat Cells with this compound (various concentrations and time points) Cell_Culture->Treatment GW4064_Prep Prepare this compound Working Solutions (from DMSO stock) GW4064_Prep->Treatment Luciferase_Assay Luciferase Reporter Assay (FXR Activation) Treatment->Luciferase_Assay qPCR qPCR (Target Gene Expression) Treatment->qPCR Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay

Caption: Workflow for studying this compound effects in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh 5.43 mg of this compound powder (Molecular Weight: 542.85 g/mol ).[10][13]

    • Dissolve in 1 mL of anhydrous DMSO to make a 10 mM stock solution.[13]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.[13]

    • Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][14]

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final working concentrations (e.g., 0.1 µM to 10 µM).[6]

    • Important: The final DMSO concentration in the cell culture medium should be kept below 0.1% to prevent solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8][13]

Protocol 2: FXR Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate FXR, leading to the expression of a luciferase reporter gene.[1][15]

Materials:

  • HEK293T or HepG2 cells

  • FXR expression plasmid

  • FXR Response Element (FXRE)-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[1]

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).[1]

  • Incubation: Incubate the cells for another 24 hours.[1]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol is for quantifying changes in the mRNA expression of FXR target genes (e.g., SHP, BSEP, FGF15) following this compound treatment.[5][15][17]

Materials:

  • Treated and control cells or tissues

  • RNA extraction reagent (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using an appropriate method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protocol 4: In Vivo Animal Studies

This protocol provides a general framework for evaluating the effects of this compound in a rodent model of metabolic disease or cholestasis.[1][5][18]

Materials:

  • Appropriate animal model (e.g., C57BL/6J mice on a high-fat diet, bile duct-ligated rats)

  • This compound

  • Vehicle (e.g., corn oil)

  • Oral gavage or injection supplies

Procedure:

  • Acclimation and Model Induction: Acclimate animals to the housing conditions. Induce the disease model as required (e.g., high-fat diet feeding for several weeks).[1]

  • Grouping and Treatment: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.

  • Administration: Administer this compound (e.g., 10-50 mg/kg body weight) or vehicle daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for the predetermined study duration.[1][19]

  • Monitoring: Regularly monitor body weight, food and water intake, and relevant physiological parameters.[1]

  • Sample Collection and Analysis: At the end of the study, collect blood and tissues for analysis.

    • Blood: Analyze serum for levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).[5][18]

    • Tissues (e.g., liver, intestine): Use for histological analysis (e.g., H&E staining), gene expression analysis (qPCR), and protein analysis (Western blot).[5][20]

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of FXR. Its potent agonistic activity allows for the robust activation of FXR-mediated signaling pathways, enabling detailed studies of gene regulation and physiological outcomes. However, a thorough understanding of its pharmacological properties, including potential off-target effects, and the application of standardized, well-controlled experimental protocols are essential for generating accurate and reproducible data. The information and protocols provided herein serve as a comprehensive resource to guide the effective use of this compound in advancing our understanding of FXR biology and its therapeutic potential.

References

Application Notes and Protocols for Inducing Immunogenic Cell Death with GW4064

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GW4064 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily involved in bile acid, lipid, and glucose homeostasis.[1] Recent studies have revealed its potential as an anti-cancer agent, capable of inducing a specific form of apoptosis known as immunogenic cell death (ICD) in colorectal cancer (CRC) cells in vitro.[1][2][3] ICD is a functionally unique type of regulated cell death that triggers an adaptive immune response against dead-cell antigens. This process is characterized by the pre-mortem exposure and release of Damage-Associated Molecular Patterns (DAMPs), including surface-exposed calreticulin (ecto-CRT), extracellularly released adenosine triphosphate (ATP), and high mobility group box 1 (HMGB1).[4] The induction of ICD by this compound is reportedly mediated by the activation of endoplasmic reticulum (ER) stress.[1] These application notes provide detailed protocols for inducing and quantifying ICD in cancer cell lines using this compound.

Data Presentation:

Table 1: Quantitative Data Summary for this compound-Induced ICD in Colorectal Cancer Cells

Cell LineThis compound Concentration (IC50)Treatment DurationKey ICD Markers ObservedReference
HCT116 (Human Colorectal Carcinoma)6.9 µM48 hoursIncreased ecto-CRT, HMGB1 release, and ER stress[1][2]
CT26 (Mouse Colon Carcinoma)6.4 µM48 hoursIncreased ecto-CRT, HMGB1 release, and ER stress[1][2]

Signaling Pathway and Experimental Workflow:

GW4064_ICD_Pathway This compound-Induced Immunogenic Cell Death Signaling Pathway This compound This compound FXR FXR Activation This compound->FXR ER_Stress Endoplasmic Reticulum (ER) Stress FXR->ER_Stress PERK p-PERK / p-eIF2α ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 DAMPs DAMPs Release PERK->DAMPs ATF6->DAMPs ectoCRT Calreticulin (CRT) Surface Exposure DAMPs->ectoCRT ATP ATP Secretion DAMPs->ATP HMGB1 HMGB1 Release DAMPs->HMGB1 Immune_Response Anti-Tumor Immune Response ectoCRT->Immune_Response 'Eat-me' signal ATP->Immune_Response 'Find-me' signal HMGB1->Immune_Response Danger signal Experimental_Workflow Experimental Workflow for Assessing this compound-Induced ICD cluster_prep Cell Preparation & Treatment cluster_assays ICD Marker Analysis Cell_Culture 1. Seed HCT116 or CT26 cells GW4064_Treatment 2. Treat with this compound (IC50) for 48h Cell_Culture->GW4064_Treatment Collect_Supernatant 3. Collect Supernatant GW4064_Treatment->Collect_Supernatant Process_Cells 4. Process Cells for Staining GW4064_Treatment->Process_Cells ATP_Assay ATP Release Assay (Luciferase-based) Collect_Supernatant->ATP_Assay HMGB1_Assay HMGB1 Release Assay (ELISA) Collect_Supernatant->HMGB1_Assay CRT_Staining Calreticulin Surface Staining (Immunofluorescence) Process_Cells->CRT_Staining

References

Application Notes and Protocols: GW4064 in Combination with Chemotherapy for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of innovative therapeutic strategies. The farnesoid X receptor (FXR), a nuclear receptor with crucial roles in bile acid metabolism and inflammation, has emerged as a potential therapeutic target in CRC. GW4064, a potent and selective non-steroidal FXR agonist, has demonstrated anti-proliferative and pro-apoptotic effects in CRC cell lines.[1] Notably, recent studies have highlighted the synergistic potential of this compound in combination with conventional chemotherapies, offering a promising avenue to enhance treatment efficacy and overcome drug resistance.

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the combination of this compound with chemotherapy for the treatment of colorectal cancer. The focus is on two key combination strategies: this compound with oxaliplatin and this compound with anti-PD-L1 immunotherapy.

Data Presentation

In Vitro Efficacy of this compound and Chemotherapeutic Agents

The following tables summarize the quantitative data from preclinical studies on the effects of this compound alone and in combination with chemotherapeutic agents on colorectal cancer cell lines.

Table 1: IC50 Values of this compound and Oxaliplatin in Colorectal Cancer Cell Lines [2]

Cell LineDrugIC50 (µM)
HT-29 This compound13.8
Oxaliplatin3.6
SW620 This compound7.6
Oxaliplatin2.3
HCT116 This compound6.9[3]
CT26 This compound6.4[3]

Table 2: Synergistic Effect of this compound and Oxaliplatin Combination [2]

Cell LineCombinationEffect
HT-29 This compound + OxaliplatinStrong Synergism (CI < 1)
SW620 This compound + OxaliplatinStrong Synergism (CI < 1)
Note: Specific Combination Index (CI) values were determined using the Chou-Talalay method.[2]
In Vivo Efficacy of this compound in Combination with Anti-PD-L1 Immunotherapy

Table 3: Anti-Tumor Efficacy of this compound and Anti-PD-L1 Antibody in a CT26 Xenograft Model [4]

Treatment GroupDosing RegimenMean Tumor Volume (Day 14, mm³)Mean Tumor Weight (Day 14, g)Cure Rate
Control Vehicle~1500~1.20/6
This compound 30 mg/kg/day, i.p.~1400~1.10/6
Anti-PD-L1 100 µ g/mouse , i.p. (Days 3, 6, 9)~800~0.60/6
This compound + Anti-PD-L1 This compound + Anti-PD-L1~250~0.22/6 (33%)
Note: Data are approximated from graphical representations in the source literature.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Oxaliplatin Synergy

cluster_0 This compound Action cluster_1 Oxaliplatin Action cluster_2 Synergistic Effect This compound This compound FXR FXR Activation This compound->FXR SHP SHP Expression Restored FXR->SHP STAT3 STAT3 Signaling Inhibition SHP->STAT3 Bax Bax Accumulation STAT3->Bax Synergistic Activation Oxaliplatin Oxaliplatin DNA_Damage DNA Damage Oxaliplatin->DNA_Damage DNA_Damage->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Synergistic pathway of this compound and oxaliplatin in colorectal cancer.

Experimental Workflow for In Vitro Combination Studies

cluster_workflow In Vitro Experimental Workflow cluster_assays Assessments start Seed CRC Cells (e.g., HT-29, SW620) treatment Treat with this compound, Oxaliplatin, or Combination start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis/Pyroptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (FXR, GSDME, Caspase-3, STAT3) treatment->western analysis Data Analysis: IC50, Combination Index (CI) viability->analysis apoptosis->analysis western->analysis

Caption: Workflow for in vitro evaluation of this compound and oxaliplatin combination.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound and oxaliplatin, alone and in combination, on CRC cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, SW620)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Oxaliplatin (stock solution in sterile water)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CRC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and oxaliplatin in culture medium.

    • For combination studies, prepare a fixed ratio of the two drugs based on their individual IC50 values.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (DMSO for this compound, water for oxaliplatin, and a combination of both for the combination treatment).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C until the color of the wells with living cells changes to orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) for synergy assessment.

Protocol 2: Apoptosis and Pyroptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis and pyroptosis induced by this compound and oxaliplatin using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and control CRC cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound, oxaliplatin, or the combination at predetermined concentrations (e.g., IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or APC) and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/pyroptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blotting

This protocol is for examining changes in the expression of key proteins (e.g., GSDME, cleaved caspase-3, p-STAT3, STAT3, FXR) following treatment.

Materials:

  • Treated and control CRC cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSDME, anti-cleaved caspase-3, anti-p-STAT3, anti-STAT3, anti-FXR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Protocol 4: Immunogenic Cell Death (ICD) Assays

Procedure:

  • Treat CRC cells with this compound for the desired time.

  • Harvest cells and wash with cold PBS.

  • Incubate cells with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in binding buffer for 1 hour on ice in the dark.

  • Wash cells with PBS.

  • Analyze by flow cytometry to quantify the percentage of CRT-positive cells.

Procedure:

  • Culture cells in a 96-well plate and treat with this compound.

  • Collect the cell culture supernatant at different time points.

  • Use a commercial ATP determination kit (e.g., based on luciferase) according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

Procedure:

  • Treat cells with this compound and collect the supernatant.

  • Measure the concentration of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's protocol.

Protocol 5: In Vivo Colorectal Cancer Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • CRC cells (e.g., CT26)

  • Matrigel (optional)

  • This compound

  • Chemotherapeutic agent (e.g., anti-PD-L1 antibody)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject CRC cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, chemotherapy alone, combination therapy).

  • Drug Administration: Administer drugs according to the predetermined dosing schedule (e.g., this compound at 30 mg/kg/day via intraperitoneal injection; anti-PD-L1 antibody at 100 µ g/mouse via intraperitoneal injection on specific days).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of the FXR agonist this compound with conventional chemotherapies, such as oxaliplatin and anti-PD-L1 immunotherapy, presents a promising therapeutic strategy for colorectal cancer. The synergistic induction of pyroptosis with oxaliplatin and the enhancement of the anti-tumor immune response with anti-PD-L1 blockade highlight the potential of this compound to improve treatment outcomes. The provided protocols offer a robust framework for researchers to further investigate and validate these combination therapies in preclinical settings, paving the way for potential clinical translation.

References

Application Notes and Protocols for GW4064 in Non-alcoholic Fatty Liver Disease (NAFLD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW4064, a potent and selective farnesoid X receptor (FXR) agonist, in preclinical models of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a major global health concern, characterized by the accumulation of fat in the liver, which can lead to inflammation, fibrosis, and cirrhosis. The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for NAFLD and NASH.[1][2] this compound is a synthetic, non-steroidal FXR agonist that has been extensively used in preclinical studies to investigate the therapeutic potential of FXR activation in NAFLD.[1][3][4]

Mechanism of Action of this compound in NAFLD

This compound exerts its beneficial effects in NAFLD models primarily through the activation of FXR, which in turn modulates several key signaling pathways involved in metabolism and inflammation.[1][5][6]

  • Lipid Metabolism: this compound-mediated FXR activation suppresses hepatic fat accumulation by downregulating the expression of the fatty acid transporter CD36 and inhibiting lipogenesis through the suppression of sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes.[1][5]

  • Glucose Homeostasis: Activation of FXR by this compound improves glucose tolerance and insulin sensitivity by repressing the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][3][5]

  • Inflammation: this compound attenuates hepatic inflammation by inhibiting the activation of macrophages and reducing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[1][6]

  • Bile Acid Synthesis: FXR activation by this compound inhibits bile acid synthesis by inducing the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8]

GW4064_Signaling_Pathway cluster_lipid Lipid Metabolism cluster_glucose Glucose Homeostasis cluster_inflammation Inflammation cluster_bile Bile Acid Synthesis This compound This compound FXR FXR Activation This compound->FXR SREBP1c SREBP-1c ↓ FXR->SREBP1c CD36 CD36 ↓ FXR->CD36 PEPCK PEPCK ↓ FXR->PEPCK G6Pase G6Pase ↓ FXR->G6Pase Macrophage Macrophage Activation ↓ FXR->Macrophage SHP SHP ↑ FXR->SHP Lipogenesis Hepatic Lipogenesis ↓ SREBP1c->Lipogenesis FattyAcidUptake Fatty Acid Uptake ↓ CD36->FattyAcidUptake Gluconeogenesis Hepatic Gluconeogenesis ↓ PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-1β, MCP-1) Macrophage->Cytokines CYP7A1 CYP7A1 ↓ SHP->CYP7A1 BileAcid Bile Acid Synthesis ↓ CYP7A1->BileAcid Experimental_Workflow cluster_analysis Downstream Analysis start Start acclimatization Acclimatization (1 week) start->acclimatization diet_induction NAFLD Induction (High-Fat Diet, 8-16 weeks) acclimatization->diet_induction grouping Animal Grouping (Control, HFD+Vehicle, HFD+this compound) diet_induction->grouping treatment This compound Treatment (e.g., 30-50 mg/kg, i.p.) grouping->treatment monitoring Monitoring (Body weight, food intake) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver) monitoring->euthanasia biochemical Biochemical Analysis (ALT, AST, Lipids) euthanasia->biochemical histology Histological Analysis (H&E, Oil Red O, Sirius Red) euthanasia->histology gene_expression Gene Expression Analysis (qPCR) euthanasia->gene_expression Logical_Relationship cluster_effects Therapeutic Effects in NAFLD GW4064_Treatment This compound Treatment FXR_Activation FXR Activation GW4064_Treatment->FXR_Activation Reduced_Steatosis Reduced Hepatic Steatosis FXR_Activation->Reduced_Steatosis Improved_Glucose Improved Glucose Homeostasis FXR_Activation->Improved_Glucose Reduced_Inflammation Reduced Hepatic Inflammation FXR_Activation->Reduced_Inflammation Reduced_Fibrosis Reduced Hepatic Fibrosis Reduced_Inflammation->Reduced_Fibrosis

References

Troubleshooting & Optimization

GW4064 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of GW4064. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is crucial in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Upon binding to FXR, this compound induces a conformational change that recruits coactivator proteins.[4] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR Response Elements (FXREs) on target genes, thereby modulating their transcription.[4]

Q2: What are the known issues with this compound solubility?

A2: this compound is a lipophilic compound with poor solubility in aqueous solutions.[1][5] It is known to precipitate when a concentrated stock solution (typically in DMSO) is diluted into aqueous buffers or cell culture media.[1][5]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[5][6][7] DMSO is the most commonly recommended solvent for preparing stock solutions.[1][2][8]

Q4: I am observing unexpected or inconsistent biological effects with this compound. Could this be related to issues other than solubility?

A4: Yes. While this compound is a potent FXR agonist, some studies have reported off-target effects, particularly at higher concentrations.[2] These can include interactions with histamine receptors (H1, H2, H4) and subsequent activation of G protein-coupled receptor (GPCR) signaling pathways, leading to changes in intracellular calcium and cAMP levels.[9][10] Such off-target activities could lead to unexpected biological outcomes.[2] Additionally, the stability of this compound in cell culture media over the course of an experiment can impact its effective concentration and biological activity.[2]

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: To ensure consistency, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2] To maintain stability, it is best to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media - The final concentration of this compound exceeds its solubility limit in the aqueous solution.- The percentage of DMSO in the final solution is too low.- The addition of the DMSO stock was too rapid, causing localized high concentrations.- Ensure the final concentration does not surpass the known solubility limit (approximately 0.3 mg/mL in a 1:2 DMSO:PBS solution).[5][6][7]- If your experiment allows, consider increasing the proportion of DMSO in the final working solution.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.[5][12]
Cloudiness or opalescence in the final working solution - Formation of fine precipitates or aggregates of this compound.- If the solution's clarity is critical for your experiment, you can filter it through a 0.22 µm syringe filter to remove undissolved particles.[5] Be aware that this may lower the final concentration of the compound.- Consider alternative solubilization methods, such as the use of co-solvents or surfactants, if permissible for your experimental setup.[5]
Inconsistent or no biological effect observed - Degradation of this compound: The compound may not be stable under your specific experimental conditions (e.g., in cell culture media at 37°C).[2]- Incomplete solubilization: The compound may not be fully dissolved in the stock or working solution.- Sub-optimal concentration: The effective concentration at the target site might be too low.- Perform a stability study of this compound in your cell culture medium over a time course using HPLC-MS to determine its half-life.[2] If significant degradation occurs, consider refreshing the media with freshly prepared this compound at regular intervals.[2]- Visually inspect all solutions for any precipitates. Ensure thorough mixing after each dilution step.[2]- Conduct a dose-response experiment to identify the optimal concentration range for your specific cell line and experimental endpoint.[2]
Unexpected cytotoxicity - Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Off-target effects: At higher concentrations, this compound can induce cellular effects independent of FXR activation.[2][9]- Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%).[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]- Use the lowest effective concentration of this compound as determined from your dose-response experiments to minimize potential off-target effects.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO (Dimethyl Sulfoxide)≥24.7 mg/mL to 100 mg/mL (up to 184.22 mM)[1][8][13]
DMF (Dimethylformamide)~25 mg/mL to 100 mg/mL (up to 184.22 mM)[1][6][7]
Ethanol~1 mg/mL to 5.4 mg/mL (~9.95 mM)[1][6][7]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[1][6][7]
WaterInsoluble[1][8]
Note: The molecular weight of this compound is 542.84 g/mol .[8]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStability
Solid Powder-20°C≥ 4 years
Stock Solution in Solvent-80°C1 year
-20°C1 month
Aqueous solutions are not recommended for storage for more than one day.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.[1]

  • Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 5.43 mg.[1]

  • Add the appropriate volume of DMSO to the powder.

  • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.[1]

  • If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile cell culture medium

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.[1]

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

  • Crucially, add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation. [1]

  • Ensure the final concentration of DMSO in the cell culture medium is kept at a non-toxic level (typically ≤ 0.1%).[1]

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.[1]

  • Use the freshly prepared working solution immediately for treating cells.[1]

Mandatory Visualizations

GW4064_Primary_Signaling_Pathway This compound This compound FXR FXR This compound->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Gene_Expression Altered Gene Expression (e.g., SHP, BSEP, FGF19) FXRE->Gene_Expression Regulates Transcription GW4064_Off_Target_Signaling cluster_cell Cell Membrane This compound This compound GPCR GPCR (e.g., Histamine Receptors) This compound->GPCR Activates G_Protein Gαq/11, Gαi/o GPCR->G_Protein Activates PLC PLC G_Protein->PLC sAC sAC G_Protein->sAC IP3 IP3 PLC->IP3 cAMP cAMP sAC->cAMP Ca2_ER Ca²⁺ Release from ER IP3->Ca2_ER Calcineurin Calcineurin Ca2_ER->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_N NFAT (Nuclear Translocation) NFAT->NFAT_N GW4064_Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation & Use Weigh Weigh this compound Powder Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Dilute in Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Control Include Vehicle Control (DMSO) Dilute->Control

References

Technical Support Center: Optimizing GW4064 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GW4064, a potent synthetic agonist of the Farnesoid X Receptor (FXR), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1][2][3][4] Upon binding to the ligand-binding domain of FXR, this compound induces a conformational change that leads to the recruitment of coactivator proteins.[1][4] This activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific endpoint being measured, and the experimental conditions. However, a common concentration range used in many studies is 0.1 to 10 µM.[5][6] For specific FXR activation, concentrations leading to EC50 values are often much lower.

Q3: I am observing significant cell death at concentrations where I expect to see FXR activation. Is this normal?

A3: Yes, this is a potential issue. Studies have shown that this compound can induce apoptosis in an FXR-independent manner in certain cell lines, such as MCF-7 breast cancer cells and even in FXR-deficient HEK-293T cells.[1][5][7][8] This cytotoxicity may be linked to off-target effects on other signaling pathways, such as those involving histamine receptors.[1][5][7][8] The serum concentration in your culture media can also influence this compound-induced cell death.[5] It is crucial to perform a cytotoxicity assay to determine the optimal concentration range where FXR activation is achieved with minimal cell death.

Q4: My results are inconsistent or not what I expected based on FXR's known functions. What could be the cause?

A4: Inconsistent or unexpected results with this compound can stem from its known off-target effects.[1][5] Research has revealed that this compound can modulate multiple G protein-coupled receptors (GPCRs), including activating histamine H1 and H4 receptors and inhibiting H2 receptors.[1][5][8] These off-target activities can trigger cellular responses, such as changes in intracellular calcium and cAMP levels, which are independent of FXR activation.[5][7][8] To dissect the true FXR-dependent effects, consider using FXR knockdown (siRNA) cell lines or co-treatment with antagonists for the suspected off-target receptors.[1]

Q5: How can I confirm that the observed effects in my assay are specifically due to FXR activation by this compound?

A5: To confirm FXR-specific effects, you can employ several strategies:

  • Use an alternative FXR agonist: Compare the effects of this compound with a structurally different FXR agonist, such as a steroidal agonist like Obeticholic Acid (OCA) or another non-steroidal agonist like Fexaramine.[7][9]

  • FXR Knockdown/Knockout: Utilize siRNA to knockdown FXR expression or use FXR knockout cell lines. The effects of this compound should be diminished or absent in these cells if they are FXR-dependent.[1]

  • Verify FXR Expression: Before starting your experiments, confirm that your cell line expresses FXR at both the mRNA and protein levels using qPCR or Western blot.[1][7]

  • Analyze Target Gene Expression: Measure the expression of well-established FXR target genes, such as SHP (Small Heterodimer Partner) or BSEP (Bile Salt Export Pump), to confirm engagement of the FXR pathway.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies to aid in experimental design.

Table 1: EC50 and IC50 Values of this compound

ParameterValueCell Line/SystemAssay Type
EC50 15 nM-Isolated receptor activity assay
EC50 65 nMCV-1FXR agonist activity
EC50 70 nMHEK293GAL4 transactivation activity
EC50 80 nMCV-1 (mouse FXR)Reporter gene assay
EC50 90 nMCV-1 (human FXR)Reporter gene assay
IC50 (HCT116) 6.9 µMHCT116Cell proliferation (CCK-8)
IC50 (CT26) 6.4 µMCT26Cell proliferation (CCK-8)
IC50 (M1 Receptor) 7.33 µM-Radioligand binding
IC50 (M2 Receptor) 4.11 µM-Radioligand binding
IC50 (AT1R) 1.03 µM-Radioligand binding
IC50 (H1R) 8.58 µM-Radioligand binding
IC50 (H2R) 7.74 µM-Radioligand binding

Data compiled from multiple sources.[3][5][10][11][12][13][14]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1][16]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Allow cells to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1][16]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][16][17]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][16] Mix gently by pipetting or shaking to ensure complete solubilization.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Quantifying FXR Target Gene Expression by qPCR

This protocol outlines the steps to measure the change in mRNA expression of FXR target genes following this compound treatment.

Materials:

  • Cells expressing FXR (e.g., HepG2, Caco-2)[9]

  • 6-well tissue culture plates

  • This compound stock solution

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SHP, BSEP) and a reference gene (e.g., GAPDH, ACTB)[9]

  • Real-time PCR detection system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[9]

  • RNA Isolation: After treatment, wash the cells with PBS and lyse them. Isolate total RNA using your chosen RNA isolation kit according to the manufacturer's protocol.[9]

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[9]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit as per the manufacturer's instructions.[9]

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.[9]

    • Perform the qPCR using a real-time PCR detection system. A typical thermal cycling profile is: an initial denaturation step at 95°C for 15 minutes, followed by 40 cycles of denaturation at 94°C for 15 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute.[18]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the reference gene and present the data as fold change relative to the vehicle-treated control.

Visualizations

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Genes->Metabolic_Regulation Leads to

Caption: Canonical FXR signaling pathway activated by this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Functional Assay A 1. Cell Seeding B 2. This compound Serial Dilution & Treatment A->B C 3. MTT Assay for Cytotoxicity (Determine IC50) B->C D 4. Select Non-Toxic Concentration Range C->D E 5. Treat Cells with Optimized This compound Concentrations D->E Proceed with selected concentrations F 6. qPCR for FXR Target Genes (e.g., SHP, BSEP) E->F G 7. Analyze Data (Fold Change in Expression) F->G

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart node_action Action: Choose a different cell line known to express FXR. Start Unexpected Results (e.g., high cytotoxicity, inconsistent data) Check_FXR Is FXR expressed in your cell line? Start->Check_FXR Check_FXR->node_action No Off_Target Are off-target effects a possibility? Check_FXR->Off_Target Yes Action_Off_Target_Yes Action: - Use FXR siRNA/knockout cells. - Co-treat with GPCR antagonists. - Use an alternative FXR agonist. Off_Target->Action_Off_Target_Yes Yes Action_Off_Target_No Action: - Re-evaluate experimental conditions (e.g., serum concentration, incubation time). - Verify compound integrity and concentration. Off_Target->Action_Off_Target_No No

Caption: Troubleshooting flowchart for unexpected this compound results.

References

GW4064 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of GW4064 in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver, intestine, kidney, and adrenal glands.[1] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a significant therapeutic target for various metabolic diseases.[1][2] Upon binding to this compound, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to FXR Response Elements (FXREs) on the DNA to regulate the transcription of target genes.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C, where it is stable for at least four years.[4][5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[6][7] It is not recommended to store aqueous solutions for more than one day.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is a crystalline solid that is soluble in several organic solvents.[5] Due to its poor aqueous solubility, it is common practice to first dissolve this compound in an organic solvent to create a stock solution before further dilution into aqueous buffers or cell culture media.[1]

Data Presentation: Solubility and Storage Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO (Dimethyl Sulfoxide)≥24.7 mg/mL to 100 mg/mL (up to 184.22 mM)[1][4][5][6][8]
DMF (Dimethylformamide)~25 mg/mL (up to 184.22 mM)[4][5]
Ethanol~1 mg/mL to 5.4 mg/mL (~9.95 mM)[1][4][7]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[4][5]
WaterInsoluble[1]

Note: The molecular weight of this compound is 542.8 g/mol .[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStabilityReference(s)
Solid (Powder)-20°C≥ 4 years[4][5]
Stock Solution (in DMSO)-20°CUp to 1 month[6]
Stock Solution (in DMSO)-80°CUp to 1 year[6][7]
Aqueous Solution4°CNot recommended for > 24 hours[5]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected biological effects in cell culture experiments.

  • Possible Cause 1: Off-Target Effects. this compound has been shown to have FXR-independent effects by modulating G protein-coupled receptors (GPCRs), particularly histamine H1 and H4 receptors (activation) and H2 receptors (inhibition).[4][9][10] This can lead to changes in intracellular calcium and cAMP levels, which may produce results not attributable to FXR activation alone.[9]

    • Troubleshooting Step: To confirm that the observed effects are FXR-dependent, consider the following:

      • Use a cell line with confirmed FXR expression (verified by qPCR or Western blot).[9][10]

      • Employ an alternative, structurally different FXR agonist to see if the effect is reproducible.

      • Utilize FXR knockdown (siRNA) or knockout cell lines to determine if the effect is abolished.[9][10]

      • Co-treat with selective histamine receptor antagonists to block potential off-target signaling.[9][10]

  • Possible Cause 2: Compound Instability in Culture Media. Small molecules can degrade in aqueous solutions at 37°C, and components in the cell culture media may react with the compound, reducing its effective concentration over time.

    • Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium using an analytical method like HPLC-MS. A general protocol is provided below. For long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound.

  • Possible Cause 3: Experimental Conditions. Factors such as serum concentration in the culture media can influence cellular responses to this compound.[9]

    • Troubleshooting Step: Standardize and clearly document all cell culture conditions, including serum percentage and any periods of serum starvation. Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples).[9]

Issue 2: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous solution, or the percentage of the organic solvent (like DMSO) in the final solution is too low.

    • Troubleshooting Step:

      • Ensure the final concentration of this compound does not surpass its known solubility in the chosen buffer system (e.g., ~0.3 mg/mL in a 1:2 DMSO:PBS solution).[11]

      • When diluting the DMSO stock solution, add it slowly to the pre-warmed aqueous buffer while vortexing or stirring to facilitate mixing and prevent immediate precipitation.[11]

      • If experimentally permissible, a slightly higher percentage of DMSO in the final working solution can be used, but ensure it remains below cytotoxic levels (typically ≤ 0.1%).[9]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC

This protocol provides a general framework for evaluating the stability of this compound in a cell-free culture medium.

Materials:

  • This compound

  • HPLC-grade DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Reversed-phase HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Preparation of Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental conditions) to a final concentration of 10 µM.

  • Incubation and Sampling:

    • Dispense 1 mL of the working solution into several sterile microcentrifuge tubes.

    • Immediately take a 100 µL aliquot for the 0-hour time point and store it at -80°C.

    • Incubate the remaining tubes at 37°C in a humidified incubator with 5% CO₂.

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), collect 100 µL aliquots and store them at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the collected samples.

    • To precipitate proteins, add 200 µL of ice-cold acetonitrile to each 100 µL sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient could be 50-95% B over 15 minutes. This should be optimized to ensure good separation of the parent this compound peak from any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 304 nm.[4]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Signaling Pathways and Logical Relationships

FXR-Dependent Signaling Pathway

Activation of FXR by this compound leads to the regulation of numerous target genes involved in bile acid, lipid, and glucose metabolism. A simplified representation of this pathway is shown below.

FXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR-RXR (inactive) This compound->FXR_RXR_inactive Binds FXR_RXR_active_cyto FXR-RXR-GW4064 (active) FXR_RXR_inactive->FXR_RXR_active_cyto Activates FXR_RXR_active_nuc FXR-RXR-GW4064 (active) FXR_RXR_active_cyto->FXR_RXR_active_nuc Translocates to Nucleus FXRE FXR Response Element (FXRE) SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulates MDR2 MDR2 FXRE->MDR2 Upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Represses CYP8B1 CYP8B1 SHP->CYP8B1 Represses FXR_RXR_active_nuc->FXRE Binds to

FXR-Dependent Signaling Pathway of this compound.
FXR-Independent (Off-Target) Signaling via GPCRs

This compound can interact with G protein-coupled receptors, such as histamine receptors, leading to FXR-independent signaling cascades.

GW4064_Off_Target cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR (e.g., Histamine H1 Receptor) This compound->GPCR Binds Gq11 Gq/11 GPCR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Release Calcineurin Calcineurin Ca2->Calcineurin Activates NFAT_P NFAT-P (inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (active) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates to Nucleus Gene_Expression Altered Gene Expression NFAT_nuc->Gene_Expression Regulates

FXR-Independent Signaling of this compound via GPCRs.
Logical Workflow for Troubleshooting Inconsistent Results

This diagram outlines a logical approach to troubleshooting unexpected or inconsistent experimental outcomes with this compound.

Troubleshooting_Workflow Start Inconsistent/ Unexpected Results Check_Reagent Verify this compound Integrity (Storage, Age, Solubility) Start->Check_Reagent Check_Reagent->Start Issue Found (Prepare Fresh) Check_Protocol Review Experimental Protocol (Concentration, Incubation Time, Vehicle Control) Check_Reagent->Check_Protocol Reagent OK Check_Protocol->Start Issue Found (Correct Protocol) Check_Cells Assess Cell Model (FXR Expression, Passage Number, Health) Check_Protocol->Check_Cells Protocol OK Check_Cells->Start Issue Found (Use New Cells) Investigate_Off_Target Investigate Off-Target Effects Check_Cells->Investigate_Off_Target Cells OK Use_Controls Use Alternative FXR Agonist and/or FXR Knockdown/out Cells Investigate_Off_Target->Use_Controls Block_Off_Target Co-treat with Histamine Receptor Antagonists Investigate_Off_Target->Block_Off_Target Analyze_Data Re-analyze Data and Interpret in Context of Controls Use_Controls->Analyze_Data Block_Off_Target->Analyze_Data

Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Navigating GW4064 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW4064. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the well-documented off-target effects of the farnesoid X receptor (FXR) agonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data.

Frequently Asked Questions (FAQs)

Q1: I'm observing effects of this compound in a cell line that is known to not express FXR. How is this possible?

A1: This is a documented phenomenon and highlights the off-target activity of this compound.[1] While this compound is a potent FXR agonist, it also interacts with other cellular targets, particularly G protein-coupled receptors (GPCRs).[1][2] These interactions can trigger signaling cascades independent of FXR, leading to observable cellular effects even in FXR-deficient cells like HEK-293T and MCF-7.[1][3]

Q2: What are the primary off-targets of this compound?

A2: The most well-characterized off-targets of this compound are histamine receptors. Specifically, this compound acts as an agonist for histamine H1 and H4 receptors and an inhibitor (or inverse agonist) for the histamine H2 receptor.[1][3] This interaction leads to the modulation of intracellular second messengers, such as calcium (Ca2+) and cyclic AMP (cAMP).[4]

Q3: How can I be sure that the effects I'm observing are truly FXR-dependent?

A3: To confirm that the biological effects of this compound in your experiments are mediated by FXR, a combination of genetic and pharmacological approaches is recommended. This may include using FXR-knockdown (siRNA) or knockout cell lines, co-treatment with a specific FXR antagonist (like Z-Guggulsterone), or using a structurally different FXR agonist with a distinct off-target profile (e.g., obeticholic acid) to see if the effect is replicated.[1][5]

Q4: At what concentration are off-target effects of this compound typically observed?

A4: Off-target effects can occur at concentrations commonly used for FXR activation. While the EC50 for FXR activation is in the nanomolar range, the EC50 and IC50 for histamine receptor modulation are in the sub-micromolar to micromolar range. Therefore, it is crucial to perform dose-response studies and use the lowest effective concentration of this compound to minimize off-target effects.[1]

Troubleshooting Guide: Unexpected Experimental Outcomes

If your experiments with this compound are yielding unexpected or contradictory results, this guide will help you troubleshoot potential causes related to off-target effects.

Issue 1: this compound induces apoptosis in my FXR-negative cancer cell line.

  • Possible Cause: The observed apoptosis is likely an FXR-independent, off-target effect. It has been reported that this compound-induced apoptosis in cell lines like MCF-7 is not mediated by FXR but rather by its interaction with histamine receptors.[3]

  • Troubleshooting Steps:

    • Confirm FXR Expression: Verify the absence of FXR in your cell line using Western blot or qPCR.[5]

    • Use Histamine Receptor Antagonists: Co-treat your cells with this compound and selective antagonists for histamine H1 or H4 receptors to see if the apoptotic effect is blocked.[3][5]

    • Alternative FXR Agonist: Test a different class of FXR agonist to see if it recapitulates the effect. If not, the effect is likely specific to this compound's off-target profile.[1]

Issue 2: I see rapid changes in intracellular signaling (e.g., calcium flux) that seem too fast for a nuclear receptor-mediated transcriptional event.

  • Possible Cause: You are likely observing an FXR-independent effect mediated by GPCR activation. This compound can induce rapid intracellular calcium mobilization and changes in cAMP levels through its interaction with histamine and other GPCRs.[4]

  • Troubleshooting Steps:

    • Perform a Calcium Mobilization Assay: Directly measure changes in intracellular calcium upon this compound treatment. A rapid increase is indicative of GPCR signaling.

    • Measure cAMP Levels: Assess intracellular cAMP levels to determine if this compound is modulating adenylyl cyclase activity through its off-target GPCR interactions.

    • Use GPCR Pathway Inhibitors: Utilize specific inhibitors of pathways downstream of GPCRs (e.g., PLC inhibitors) to see if the observed effect is attenuated.[4]

Data Presentation: this compound Potency on On-Target and Off-Targets

The following tables summarize the reported potency of this compound on its primary target, FXR, and its known off-targets. These values are crucial for designing experiments with concentrations that can help distinguish between on-target and off-target effects.

Table 1: Potency of this compound on FXR

Assay TypeSpeciesEC50Reference(s)
Cell-based Reporter AssayHuman65 nM[6][7]
Cell-based Reporter AssayHuman & Mouse90 nM[1]
Isolated Receptor Activity AssayNot Specified15 nM[8][9][10]
SHP Promoter ActivityHuman75 nM[1]

Table 2: Potency of this compound on Off-Targets

Off-TargetEffectAssay TypeIC50 / EC50 / KiReference(s)
Histamine H1 Receptor (H1R)AgonistFunctional AssayEC50: 0.32 µM (transfected), 9.76 µM (endogenous)[1]
Histamine H2 Receptor (H2R)InhibitorFunctional AssayIC50: 3.8 µM[1]
Histamine H4 Receptor (H4R)AgonistFunctional AssayEC50: 0.8 µM
CRE ReporterActivationLuciferase AssayEC50: 0.012 µM
NFAT-RE ReporterActivationLuciferase AssayEC50: 0.015 µM

Experimental Protocols

Here are detailed methodologies for key experiments to help you investigate the on-target and off-target effects of this compound.

FXR Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in 24-well plates.

    • Transfect cells using a lipid-based transfection reagent with the following plasmids:

      • An FXR expression vector (e.g., pCMX-hFXR).

      • An RXRα expression vector (e.g., pCMX-hRXRα).

      • An FXR response element (FXRE)-driven luciferase reporter plasmid.

      • A control plasmid expressing Renilla luciferase for normalization.[1]

  • Compound Treatment:

    • After 18-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).[1]

  • Luciferase Assay:

    • After a 24-hour incubation, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11]

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Calculate the fold activation relative to the vehicle-treated control.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound, which is indicative of GPCR activation.

Methodology:

  • Cell Culture and Dye Loading:

    • Seed HEK293T cells in black-walled, clear-bottom 96-well plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C. Probenecid can be included to prevent dye extrusion.[12][13]

  • Baseline Fluorescence Measurement:

    • After dye loading, wash the cells to remove extracellular dye.

    • Measure baseline fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.[13]

  • Compound Addition and Measurement:

    • Add this compound at various concentrations to the wells.

    • Immediately begin measuring fluorescence intensity kinetically for several minutes to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the concentration of this compound to generate a dose-response curve.

Western Blot for FXR Target Gene Expression

Objective: To detect changes in the protein expression of FXR target genes (e.g., SHP, BSEP) following this compound treatment.

Methodology:

  • Cell Lysis:

    • Treat cells (e.g., HepG2) with this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[14]

MTT Assay for Cell Viability

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).[5]

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][15]

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5][16]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways

GW4064_Signaling_Pathways cluster_on_target FXR-Dependent Signaling (On-Target) cluster_off_target FXR-Independent Signaling (Off-Target) GW4064_on This compound FXR FXR GW4064_on->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose Homeostasis) Target_Genes->Metabolic_Regulation GW4064_off This compound GPCR GPCRs (e.g., Histamine Receptors H1, H2, H4) GW4064_off->GPCR Binds G_protein Gαq/11, Gαi/o GPCR->G_protein Activates/ Inhibits PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3->Ca_release Downstream Downstream Cellular Effects (e.g., Apoptosis) cAMP->Downstream Ca_release->Downstream

Caption: On-target vs. off-target signaling of this compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Unexpected this compound Effect Observed Check_FXR Is the cell line FXR-positive? Start->Check_FXR FXR_Positive Yes Check_FXR->FXR_Positive Yes FXR_Negative No Check_FXR->FXR_Negative No On_Target_Hypothesis Hypothesis: FXR-Dependent On-Target Effect FXR_Positive->On_Target_Hypothesis Off_Target_Hypothesis Hypothesis: FXR-Independent Off-Target Effect FXR_Negative->Off_Target_Hypothesis Test_Off_Target Perform experiments to test off-target mechanisms: - Histamine receptor antagonists - Calcium mobilization assay - cAMP measurement Off_Target_Hypothesis->Test_Off_Target Test_On_Target Perform experiments to confirm FXR-dependence: - FXR knockdown (siRNA) - FXR antagonist co-treatment - Alternative FXR agonist On_Target_Hypothesis->Test_On_Target Analyze_Off_Target Does the intervention block the effect? Test_Off_Target->Analyze_Off_Target Analyze_On_Target Does the intervention block the effect? Test_On_Target->Analyze_On_Target Conclusion_Off Conclusion: Effect is FXR-Independent Analyze_Off_Target->Conclusion_Off Yes Conclusion_Mixed Conclusion: Effect may be a mix of on- and off-target activities. Re-evaluate experimental design. Analyze_Off_Target->Conclusion_Mixed No Conclusion_On Conclusion: Effect is FXR-Dependent Analyze_On_Target->Conclusion_On Yes Analyze_On_Target->Conclusion_Mixed No

Caption: Logical workflow for troubleshooting conflicting this compound data.

References

troubleshooting GW4064's effects on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the farnesoid X receptor (FXR) agonist, GW4064, with a specific focus on its effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Upon binding to FXR, this compound induces a conformational change that promotes the recruitment of coactivator proteins, leading to the regulation of target gene expression.[2][3]

Q2: I am observing a decrease in cell viability after this compound treatment. Is this an expected outcome?

A2: Yes, this compound has been reported to decrease cell viability in various cell lines, particularly cancer cells. This effect is often attributed to the induction of apoptosis and cell cycle arrest.[4][5][6] For example, it has been shown to induce apoptosis in colorectal and breast cancer cells.[4][5]

Q3: My cell line does not express FXR, yet I am still seeing an effect on cell viability with this compound. Why is this happening?

A3: This is a critical observation and is likely due to this compound's off-target effects.[1][7] Research has demonstrated that this compound can interact with other cellular targets, including G protein-coupled receptors (GPCRs) such as histamine receptors (H1, H2, and H4).[7][8] These FXR-independent actions can trigger downstream signaling cascades that influence cell viability.[1][7]

Q4: Are there conflicting reports on the effects of this compound on cell viability?

A4: Yes, the effects of this compound on cell viability can be context-dependent. While it often promotes apoptosis in cancer cells, in some cell types, like HepG2 hepatoma cells, it has been reported to protect against serum deprivation-induced apoptosis.[7] Furthermore, some studies have raised concerns about potential hepatotoxicity under certain conditions.[9] These discrepancies can arise from differences in cell type, FXR expression levels, experimental conditions (e.g., serum concentration), and the interplay of on-target versus off-target effects.[1][7]

Q5: What is the optimal concentration of this compound to use in my cell viability experiments?

A5: The optimal concentration of this compound can vary significantly depending on the cell line and the specific biological question. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific model system. Reported effective concentrations in the literature range from nanomolar to micromolar concentrations.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cell Viability

Possible Cause 1: Low or Absent FXR Expression

  • Troubleshooting Step: Before initiating experiments, verify the expression of FXR in your cell line at both the mRNA (e.g., via qPCR) and protein (e.g., via Western blot) levels. If FXR expression is low or absent, any observed effects may be FXR-independent.[1]

Possible Cause 2: Suboptimal Drug Concentration

  • Troubleshooting Step: Perform a dose-response curve to determine the optimal working concentration of this compound for your cell line. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 50 µM).[10]

Possible Cause 3: Experimental Conditions

  • Troubleshooting Step: Cell culture conditions, particularly serum concentration, can significantly impact cellular responses to this compound.[1][7] Standardize your experimental protocols, including seeding density, serum percentage, and treatment duration.

Possible Cause 4: Reagent Quality and Stability

  • Troubleshooting Step: Ensure the quality and stability of your this compound compound. Prepare fresh stock solutions in an appropriate solvent like DMSO, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][12] The final DMSO concentration in your cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][12]

Issue 2: High Degree of Cell Death Unrelated to Expected Mechanism

Possible Cause 1: Off-Target Cytotoxicity

  • Troubleshooting Step: As mentioned in the FAQs, this compound can induce cell death through FXR-independent mechanisms, potentially via its interaction with histamine receptors.[7][8] To dissect the underlying mechanism, consider the following:

    • Use FXR knockdown (siRNA) or knockout cell lines to differentiate between FXR-dependent and independent effects.[1]

    • Co-treat with selective antagonists for the suspected off-target receptors (e.g., histamine receptor antagonists) to see if the cytotoxic effect is mitigated.[1][7]

Possible Cause 2: Solvent Toxicity

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.1%).[1][12] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments for comparison.

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on Cell Viability

Cell LineCell TypeIC50/EC50Treatment DurationEffect on ViabilityReference(s)
HCT116Colorectal Cancer6.9 µM (IC50)Not SpecifiedInhibition[4]
CT26Colorectal Cancer6.4 µM (IC50)Not SpecifiedInhibition[4]
KYSE150Esophageal Squamous Cell Carcinoma3 µM24-48 hoursIncreased Apoptosis[6]
CV-1African Green Monkey Kidney65 nM (EC50)Not SpecifiedFXR Agonist Activity[13]
MCF-7Breast Cancer~5 µM48 hoursInduction of Apoptosis[7]
HEK293THuman Embryonic KidneyNot Specified24-48 hoursInduction of Apoptosis[7]

Table 2: In Vivo Effects of this compound

Animal ModelDiet/ConditionTreatment DurationKey Findings Related to Cell Fate/ToxicityReference(s)
Medaka (Oryzias latipes)Aqueous ExposureUp to 72 hoursSublethal hepatotoxicity with lipid accumulation[9]
C57BL/6 MiceHigh-Fat Diet6 weeksSuppressed weight gain, reduced hepatic steatosis[14]
MiceLipopolysaccharide (LPS) induced inflammationNot SpecifiedProtects intestinal epithelial barrier function[15]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound at the desired concentration and for a specified time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (or APC) and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

GW4064_Signaling_Pathways cluster_fxr_dependent FXR-Dependent Pathway cluster_fxr_independent FXR-Independent (Off-Target) Pathway GW4064_FXR This compound FXR FXR GW4064_FXR->FXR RXR RXR FXR->RXR Heterodimerization FXRE FXRE (FXR Response Element) RXR->FXRE Binds to DNA TargetGenes Target Gene Transcription FXRE->TargetGenes BioEffects_FXR Metabolic Regulation, Anti-proliferative Effects TargetGenes->BioEffects_FXR GW4064_GPCR This compound GPCR GPCR (e.g., Histamine Receptors) GW4064_GPCR->GPCR G_protein G Proteins (Gq/11, Gi/o) GPCR->G_protein PLC PLC G_protein->PLC Ca_Signal ↑ Intracellular Ca2+ PLC->Ca_Signal BioEffects_GPCR Apoptosis, Other Cellular Effects Ca_Signal->BioEffects_GPCR

Caption: this compound's dual signaling pathways.

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Results Check_FXR 1. Verify FXR Expression (qPCR, Western Blot) Start->Check_FXR FXR_Present FXR Expressed Check_FXR->FXR_Present Yes FXR_Absent FXR Not Expressed (or very low) Check_FXR->FXR_Absent No Dose_Response 2. Perform Dose-Response Curve (e.g., 0.1-50 µM) FXR_Present->Dose_Response Check_Off_Target 3. Investigate Off-Target Effects (e.g., siRNA, Receptor Antagonists) FXR_Absent->Check_Off_Target Optimal_Conc Optimal Concentration Identified Dose_Response->Optimal_Conc Effective No_Effect Still No/Inconsistent Effect Dose_Response->No_Effect Ineffective Optimal_Conc->Check_Off_Target Review_Conditions 4. Review Experimental Conditions (Serum, etc.) No_Effect->Review_Conditions FXR_Independent Conclude FXR-Independent Mechanism Check_Off_Target->FXR_Independent Evidence Found Final_Conclusion Draw Conclusion Check_Off_Target->Final_Conclusion No Evidence FXR_Independent->Final_Conclusion Review_Conditions->Dose_Response

References

Technical Support Center: Improving GW4064 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Farnesoid X Receptor (FXR) agonist, GW4064, in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate challenges and optimize the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1] Upon binding, this compound activates FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Q2: What are the main challenges associated with using this compound in animal studies?

A2: The primary challenges are its limited aqueous solubility and poor oral bioavailability.[2][3] This can make it difficult to achieve desired exposure levels and assess in vivo efficacy.[2] Additionally, accumulating evidence shows that this compound can exert off-target effects, which may lead to unexpected or difficult-to-interpret results.[4][5][6]

Q3: What are the known off-target effects of this compound?

A3: Research has revealed that this compound can modulate multiple G protein-coupled receptors (GPCRs) independently of FXR.[4][6] Specifically, it has been shown to activate histamine H1 and H4 receptors and inhibit H2 receptors.[5][6] These interactions can trigger FXR-independent signaling cascades, such as changes in intracellular calcium and cAMP levels.[4][5][6]

Q4: Why are there conflicting reports on the effects of this compound in cancer models?

A4: The conflicting data arise from the complex, context-dependent actions of this compound in cancer. While some studies report anti-proliferative and pro-apoptotic effects, others show that this compound can upregulate Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells, potentially promoting tumor immune evasion.[6][7] Furthermore, some of the observed apoptotic effects may be FXR-independent and mediated by its off-target activity on histamine receptors.[4][6]

Q5: Are there conflicting findings regarding this compound's impact on metabolic diseases?

A5: Yes, the literature presents a complex picture. Several studies demonstrate that this compound can protect against high-fat diet-induced hepatic steatosis and improve insulin resistance.[8] However, other reports suggest that chronic administration may aggravate diet-induced obesity and diabetes.[4] These discrepancies may be due to differences in animal models, diet composition, duration of treatment, and the interplay of on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy In Vivo

Possible Cause 1: Poor Bioavailability this compound is a crystalline compound with limited solubility, leading to poor absorption and low bioavailability when administered in simple suspensions.[2] In rats, its oral bioavailability is only around 10%.[9]

  • Troubleshooting Step: Optimize the drug formulation. The use of a self-emulsifying drug delivery system (SEDDS) has been shown to greatly improve the oral bioavailability of this compound.[2] Alternatively, using a co-solvent system such as DMSO, PEG300, and Tween 80 in saline can improve solubility for intraperitoneal injections.[10] (See Protocol 1 for formulation details).

Possible Cause 2: Off-Target Effects The observed phenotype may be a composite of both FXR-dependent and FXR-independent effects, with the latter potentially counteracting the desired outcome.

  • Troubleshooting Step: To confirm that the biological effect is mediated by FXR, conduct parallel experiments in FXR-knockout (FXR-KO) mice. Any effects of this compound observed in FXR-KO mice are, by definition, FXR-independent.[11] To investigate the role of histamine receptor modulation, consider co-treatment with selective histamine receptor antagonists.[6]

Possible Cause 3: Inappropriate Dosing The effective dose of this compound can vary significantly depending on the animal model, disease state, and route of administration.

  • Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific model. Doses in the literature range from 5 mg/kg to 100 mg/kg.[9][12] Start with a dose that has been shown to be effective in a similar model (see Table 1) and escalate as needed, while monitoring for signs of toxicity.

Issue 2: Discrepancy Between In Vitro and In Vivo Anti-Cancer Effects

Possible Cause: Immune System Modulation While this compound may induce apoptosis in cancer cells in vitro, its effect in vivo is complicated by its interaction with the tumor microenvironment. This compound has been found to upregulate PD-L1 expression in colorectal cancer cells, which can suppress the anti-tumor immune response.[7]

  • Troubleshooting Step: Evaluate the effect of this compound in combination with immunotherapy. Studies have shown that combining this compound with a PD-L1 antibody can lead to excellent anti-tumor effects and increased CD8+ T cell infiltration, overcoming the lack of efficacy of this compound as a monotherapy.[7]

Issue 3: Unexpected Cellular Responses (e.g., Rapid Calcium Flux, cAMP changes)

Possible Cause: FXR-Independent GPCR Signaling These rapid signaling events are not characteristic of nuclear receptor activation, which primarily involves slower genomic effects. Such responses are likely due to this compound's off-target activation of Gαi/o and Gq/11 G proteins via histamine receptors.[4][5]

  • Troubleshooting Step: To dissect the signaling pathway, use specific pharmacological inhibitors. Pre-treatment with an intracellular calcium chelator (e.g., BAPTA-AM) or a phospholipase C inhibitor (e.g., U73122) can help confirm the involvement of the GPCR-Ca2+ axis.[13]

Data Presentation

Table 1: Summary of this compound Efficacy in Various Animal Models
Animal ModelDisease/ConditionDose & RouteKey FindingsReference(s)
C57BL/6 MiceHigh-Fat Diet-Induced Hepatic Steatosis30 mg/kg/day (oral gavage)Reduced weight gain; attenuated hepatic steatosis, inflammation, and insulin resistance.[8]
RatsBile Duct Ligation (Extrahepatic Cholestasis)30 mg/kg/day (i.p.)Marked hepatoprotection; reduced necrosis and inflammation; decreased liver bile acid concentrations.[14]
RatsANIT-Induced (Intrahepatic Cholestasis)30 mg/kg/day (i.p.)Significant improvement in hepatic function; decreased serum liver enzymes and bile acids.[14][15]
BTBR T+tf/J MiceAutism-like Behaviors30 mg/kg/day (i.p.) for 7 daysAmeliorated autism-associated behaviors; remodeled gut microbiota composition.[16]
BALB/c MiceColorectal Cancer (CT26 Xenograft)30 mg/kg/day (i.p.)Ineffective as a monotherapy; excellent anti-tumor effects when combined with anti-PD-L1 antibody.[7]
ZDF RatsType 2 Diabetes3-30 mg/kg/day for 9 daysDose-dependent regulation of FXR target genes (SHP, G6Pase, PEPCK).[17]
Fisher RatsHypertriglyceridemiaED50 = 20 mg/kg (oral gavage, b.i.d)Dose-dependent lowering of serum triglycerides.[9]
Table 2: Recommended Formulations for In Vivo this compound Administration
Formulation TypeComponents & RatiosPreparation MethodRecommended UseReference(s)
Co-solvent Suspension (i.p.) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineDissolve this compound in DMSO first. Add PEG300 and mix. Add Tween 80 and mix. Finally, add saline to the desired volume. Use immediately.Intraperitoneal injection in mice/rats.[10]
Co-solvent Suspension (i.p.) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSimilar to above. Sonication is recommended to aid dissolution.Intraperitoneal injection in mice/rats.[10]
Oral Suspension 0.5% Methylcellulose in waterAdd this compound to the 0.5% methylcellulose solution and mix evenly to form a uniform suspension. Use immediately.Oral gavage. May have lower bioavailability.[9]
Self-Emulsifying Drug Delivery System (SEDDS) Varies (typically includes oils, surfactants, and co-solvents)Requires specific development and characterization for optimal performance.Oral gavage. Significantly improves bioavailability.[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for a Mouse Model of Pancreatitis

This protocol is adapted from a study investigating the effects of this compound in a caerulein-induced pancreatitis mouse model.[12]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For injection, dilute the stock solution using a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to achieve the final desired concentration (e.g., for a 30 mg/kg dose).[10]

    • Ensure the final solution is clear and homogenous. Sonication may be used to aid dissolution.[10]

  • Animal Dosing:

    • Use adult male mice (e.g., C57BL/6J).

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

    • In the pancreatitis model, this compound (30 mg/kg) was administered one hour prior to the first caerulein injection.[12]

  • Induction of Pancreatitis:

    • Induce acute pancreatitis by administering hourly i.p. injections of caerulein (e.g., 50 µg/kg) for a total of 7-10 injections.

  • Sample Collection and Analysis:

    • Sacrifice mice one hour after the final caerulein injection.

    • Collect blood via cardiac puncture to measure serum amylase and lipase levels.

    • Harvest the pancreas for histological analysis (H&E staining), and immunohistochemistry for markers of inflammation (e.g., MPO) and apoptosis (e.g., TUNEL staining).

Protocol 2: Western Blot Analysis for FXR Target Gene Activation

This protocol allows for the confirmation of FXR activation by assessing the protein expression of a key downstream target, Small Heterodimer Partner (SHP).

  • Tissue Lysis and Protein Quantification:

    • Following treatment of animals with this compound, harvest liver tissue and immediately snap-freeze in liquid nitrogen.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SHP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

    • Normalize the SHP signal to a loading control protein (e.g., β-actin or GAPDH). An increase in SHP protein levels in this compound-treated animals compared to vehicle controls indicates successful FXR activation.[18]

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds TargetGenes Target Gene Transcription (e.g., SHP, BSEP, OSTα/β) FXRE->TargetGenes Regulates

Canonical FXR signaling pathway activated by this compound.

GW4064_Off_Target_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound GPCR GPCRs (e.g., Histamine Receptors) This compound->GPCR Modulates G_protein Gαq/11, Gαi/o Proteins GPCR->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibits Ca_flux ↑ Intracellular Ca2+ PLC->Ca_flux Leads to cAMP_change ↓ cAMP AC->cAMP_change Leads to Downstream FXR-Independent Cellular Effects Ca_flux->Downstream cAMP_change->Downstream

FXR-independent off-target signaling of this compound via GPCRs.

Troubleshooting_Workflow start Start: Inconsistent or Poor In Vivo Efficacy check_formulation Is the formulation optimized for bioavailability? start->check_formulation optimize_formulation Action: Use SEDDS or co-solvent system (See Protocol 1 & Table 2) check_formulation->optimize_formulation No check_dose Is the dose appropriate for the model? check_formulation->check_dose Yes optimize_formulation->check_dose dose_response Action: Perform a dose-response study (See Table 1) check_dose->dose_response No check_off_target Could off-target effects be interfering? check_dose->check_off_target Yes dose_response->check_off_target use_ko_model Action: Test in FXR-KO mice. Consider histamine antagonists. check_off_target->use_ko_model Yes end Resolution: Improved & Interpretable In Vivo Results check_off_target->end No use_ko_model->end

Logical workflow for troubleshooting this compound in vivo efficacy.

References

Navigating GW4064-Induced Hepatotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering potential hepatotoxicity when using the Farnesoid X Receptor (FXR) agonist, GW4064. The following question-and-answer-based troubleshooting guides and FAQs address specific issues, from unexpected liver enzyme elevations to dissecting on-target versus off-target effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be hepatotoxic?

A1: While this compound is widely used to activate Farnesoid X Receptor (FXR) and often demonstrates hepatoprotective effects in models of cholestasis and inflammation, there is evidence that it can induce hepatotoxicity under certain conditions.[1] High doses of potent FXR agonists, in general, have been shown to cause liver injury, suggesting a potential on-target effect.[2][3] A study in medaka fish reported that this compound exposure led to sublethal hepatotoxicity, characterized by significant lipid accumulation and cellular alterations in hepatocytes.[4] Therefore, while not always observed, hepatotoxicity is a potential adverse effect that requires careful monitoring.

Q2: What are the potential mechanisms of this compound-induced hepatotoxicity?

A2: this compound-induced hepatotoxicity can arise from two primary mechanisms:

  • On-Target FXR Activation: Sustained, high-level activation of the FXR/SHP signaling pathway can paradoxically lead to hepatocellular apoptosis.[2][5] This involves the downregulation of survival pathways like PI3K/AKT and can impair mitochondrial function.[2][5]

  • FXR-Independent Off-Target Effects: this compound is known to modulate G protein-coupled receptors (GPCRs), notably histamine receptors (H1, H2, H4).[1][6][7][8] This can trigger FXR-independent signaling cascades, such as changes in intracellular calcium and cAMP levels, which may contribute to apoptosis and other cellular stress responses, confounding the interpretation of results.[1][6]

Q3: What are the typical signs of this compound-induced hepatotoxicity in animal models?

A3: In animal studies, signs of hepatotoxicity are consistent with general drug-induced liver injury (DILI). Key indicators include:

  • Biochemical Markers: Significant elevation in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9]

  • Histopathology: Liver tissue analysis may reveal hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and steatosis (lipid accumulation).[3][4][10]

Q4: Can this compound affect the metabolism of other drugs?

A4: Yes. Activation of FXR by this compound induces the expression of the small heterodimer partner (SHP). SHP can, in turn, repress the expression of major drug-metabolizing enzymes like Cytochrome P450 3A4 (CYP3A4).[11][12] This can lead to clinically significant drug-drug interactions if co-administering a compound that is a CYP3A4 substrate.

Troubleshooting Guides

Issue 1: Unexpected Elevation of Liver Enzymes (ALT/AST) in vivo

You have administered this compound to your animal models and observed a significant increase in serum ALT and AST levels compared to the vehicle control group.

  • Possible Cause 1: Dose is too high.

    • Troubleshooting Step: The hepatotoxic effects of FXR agonists can be dose-dependent.[5] Review the literature for doses used in similar models. If you are at the higher end of the reported range (e.g., >30 mg/kg in mice), perform a dose-response study to identify the minimum effective dose for FXR activation that does not cause significant liver injury.

  • Possible Cause 2: On-target toxicity.

    • Troubleshooting Step: To confirm if the toxicity is mediated by FXR, administer the same dose of this compound to FXR knockout (FXR-KO) mice. If the liver injury is attenuated or absent in FXR-KO mice, it indicates an on-target effect.[3]

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: If toxicity persists in FXR-KO mice, an off-target mechanism is likely. This compound's effects on histamine receptors could be a factor.[1][8] Consider co-administration with selective histamine receptor antagonists to see if this mitigates the liver injury.

  • Possible Cause 4: Vehicle or administration-related stress.

    • Troubleshooting Step: Ensure the vehicle (e.g., DMSO, corn oil) is well-tolerated at the volume administered and does not cause hepatotoxicity on its own. Analyze the vehicle-only control group carefully. Ensure proper administration technique (e.g., intraperitoneal, oral gavage) to minimize stress and physical injury.

Issue 2: Increased Apoptosis or Cell Death in vitro (Hepatocyte Cultures)

Your in vitro experiments using primary hepatocytes or cell lines (e.g., HepG2) show decreased viability or increased markers of apoptosis (e.g., caspase activation, TUNEL staining) after this compound treatment.

  • Possible Cause 1: FXR-Independent Off-Target Effect.

    • Troubleshooting Step: This is a primary concern in vitro, especially in cell lines with low or absent FXR expression.[6][7] First, confirm FXR expression in your cell model via qPCR or Western blot. To dissect the mechanism, use siRNA to knock down FXR expression. If this compound still induces apoptosis, the effect is FXR-independent. Co-treat with histamine receptor antagonists to explore the involvement of this off-target pathway.[1]

  • Possible Cause 2: On-Target Apoptotic Signaling.

    • Troubleshooting Step: If the effect is confirmed to be FXR-dependent (i.e., it is lost with FXR knockdown), you are likely observing on-target toxicity. Analyze downstream signaling pathways by assessing the phosphorylation status of PI3K/AKT (expected to be down-regulated) and mitochondrial membrane potential.[2][5]

  • Possible Cause 3: Inappropriate Cell Culture Conditions.

    • Troubleshooting Step: The cellular response to this compound can be influenced by culture conditions, such as serum concentration. Apoptotic effects have been noted to be more pronounced in serum-starved conditions.[6] Standardize your serum concentrations and report them clearly. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and other FXR agonists on markers of liver injury and gene expression.

Table 1: In Vivo Effects of FXR Agonists on Liver Injury Markers

CompoundModelDoseDurationEffect on Serum ALT/ASTHistological FindingsReference
This compound LPS-induced injury (WT Mice)30 mg/kg/day (i.p.)7 daysDecrease vs LPS groupReduced inflammatory cell infiltration[9][13]
This compound ANIT-induced cholestasis (Rats)30 mg/kg/day (i.p.)4 daysSignificant Decrease vs ANIT groupReduced necrosis & inflammation[14]
OCA High-Fat Diet (WT Mice)10-30 mg/kgNot specifiedDose-related injurious effects Not specified[5]
This compound Medaka Eleutheroembryo10 µM (aqueous)48 hoursNot MeasuredDisruption of hepatic tubules, pronounced hepatocyte vacuolation[4]

Table 2: In Vitro Effects of this compound on Gene Expression and Cell Viability

Cell TypeThis compound Conc.TimeEffect on Target Gene mRNAEffect on Cell ViabilityReference
Primary Human Hepatocytes1 µM48 hoursCYP3A4: ~75% decrease; SHP: ~3-fold increaseNot specified[11][12]
Medaka Eleutheroembryo10 µM24-72 hoursBSEP: ~80-fold increase; SHP: ~10-fold increaseSublethal toxicity observed[4]
MCF-7 / HEK293T cells5 µM24-48 hoursNot Applicable (FXR-independent)Increased cell death (serum-dependent)[6]

Key Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity

This protocol outlines a typical workflow for evaluating potential liver injury in a mouse model.

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old). Include a cohort of FXR-KO mice if available to distinguish on-target effects.

  • Acclimatization: House animals in a pathogen-free facility for at least one week prior to the experiment.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., Corn Oil or DMSO/Saline solution, i.p. or oral gavage)

    • Group 2: this compound Low Dose (e.g., 10 mg/kg)

    • Group 3: this compound High Dose (e.g., 30-50 mg/kg)

  • Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Sample Collection (at endpoint):

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with PBS and collect the entire organ. Fix a portion in 10% neutral buffered formalin and snap-freeze the remaining tissue in liquid nitrogen.

  • Biochemical Analysis: Measure serum ALT and AST levels using a clinical chemistry analyzer.

  • Histopathological Analysis:

    • Process formalin-fixed liver tissue for paraffin embedding.

    • Cut 5 µm sections and perform Hematoxylin and Eosin (H&E) staining to assess for necrosis, inflammation, and steatosis.

  • Apoptosis Assessment: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on liver sections to detect apoptotic cells.

  • Gene Expression Analysis: Isolate RNA from snap-frozen liver tissue. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Bsep) and inflammatory markers (e.g., Tnf-α, Il-6).

Protocol 2: In Vitro Hepatocyte Viability Assay

This protocol is designed to assess the direct cytotoxic effects of this compound on hepatocytes.

  • Cell Culture: Plate primary hepatocytes or HepG2 cells in 96-well plates at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in all wells, including vehicle control, is identical and non-toxic (≤ 0.1%).

  • Treatment: Replace the medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways involved in this compound's actions, including those that can lead to hepatotoxicity.

GW4064_On_Target_Hepatotoxicity Potential On-Target Hepatotoxicity Pathway of this compound cluster_extracellular cluster_cell Hepatocyte This compound This compound (High Dose) FXR FXR This compound->FXR Activates SHP SHP (Small Heterodimer Partner) FXR->SHP Induces Expression PI3K_AKT PI3K/AKT Pathway SHP->PI3K_AKT Inhibits Mitochondrion Mitochondrion SHP->Mitochondrion Induces Stress Survival Cell Survival PI3K_AKT->Survival Promotes Caspases Caspase Activation Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: On-target pathway of high-dose FXR agonist-induced hepatotoxicity.

GW4064_Off_Target_Hepatotoxicity Potential Off-Target Hepatotoxicity Pathway of this compound cluster_extracellular cluster_cell Hepatocyte This compound This compound GPCR Histamine Receptors (H1, H2, H4) This compound->GPCR Modulates G_Protein Gαq/11, Gαi/o GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates cAMP ↑/↓ cAMP G_Protein->cAMP Modulates Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Generates IP3 Stress Cellular Stress Calcium->Stress cAMP->Stress Apoptosis Apoptosis Stress->Apoptosis Can lead to

Caption: FXR-independent off-target signaling of this compound via GPCRs.

Experimental_Workflow_Troubleshooting Experimental Workflow for Troubleshooting Hepatotoxicity Observe Observe Unexpected Hepatotoxicity (↑ ALT/AST, ↓ Viability) Dose Step 1: Dose-Response Is the effect dose-dependent? Observe->Dose Optimize Optimize Dose Dose->Optimize Yes NoEffect No, toxicity is consistent across doses. Dose->NoEffect No Confirm Step 2: Confirm Target Use FXR Knockout Model (in vivo or in vitro) ToxPersists Toxicity Persists in KO Confirm->ToxPersists ToxAbolished Toxicity Abolished in KO Confirm->ToxAbolished Dissect Step 3: Dissect Off-Target Pathway Use Histamine Receptor Antagonists ToxMitigated Toxicity Mitigated Dissect->ToxMitigated ToxNotMitigated Toxicity Not Mitigated Dissect->ToxNotMitigated OnTarget Conclusion: On-Target Toxicity - Lower Dose - Reduce Duration OffTarget Conclusion: Off-Target Toxicity - Report findings - Consider alternative FXR agonist Optimize->Confirm NoEffect->Confirm ToxPersists->Dissect ToxAbolished->OnTarget ToxMitigated->OffTarget Other Consider Other Causes (Vehicle, Contamination) ToxNotMitigated->Other

Caption: Logical workflow for troubleshooting this compound-induced hepatotoxicity.

References

refining GW4064 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW4064. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance and troubleshooting for the long-term study of this compound, a potent synthetic Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor critical for regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Upon binding, this compound induces a conformational change in FXR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[2] This complex then binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes.[2]

Q2: I'm observing effects in a cell line that doesn't express FXR. Is this possible?

A2: Yes, this is a documented phenomenon.[4] this compound can elicit biological responses in FXR-deficient cells, such as HEK-293T cells.[5][6] These effects are attributed to off-target activities.[5][6]

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to modulate multiple G protein-coupled receptors (GPCRs), independent of FXR.[5][6][7] Notably, it activates histamine H1 and H4 receptors and inhibits the H2 receptor.[5][6] This can lead to FXR-independent signaling cascades involving intracellular calcium mobilization and cAMP accumulation.[5][6]

Q4: Why are there conflicting reports on the metabolic effects of this compound in long-term studies?

A4: Contradictory findings in metabolic studies are not unexpected and highlight the complexity of FXR signaling.[7] While some studies report protective effects against diet-induced hepatic steatosis and insulin resistance[8], others have shown that long-term administration may lead to obesity and diabetes in certain animal models.[7] These discrepancies can be attributed to differences in experimental conditions, animal models, diet composition, and the duration of the study.[7]

Q5: How should I prepare and store this compound for long-term studies?

A5: this compound is a crystalline solid with good solubility in organic solvents like DMSO and DMF, but it is sparingly soluble in aqueous buffers.[9] For in vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM).[1][10][11] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][10] Working solutions should be freshly prepared by diluting the stock in the appropriate cell culture medium immediately before use.[11] The final DMSO concentration in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[7][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect in Cell Culture

  • Possible Cause 1: Degradation of this compound. The compound's stability in aqueous cell culture media at 37°C can be a factor in long-term experiments.[10]

    • Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium using HPLC-MS to determine its half-life. If significant degradation is observed, consider refreshing the medium with freshly prepared this compound at regular intervals.[10]

  • Possible Cause 2: Low or Absent FXR Expression. The intended biological effect may be dependent on the presence of FXR.[7]

    • Troubleshooting Step: Before starting your experiment, verify the FXR expression level in your cell line using qPCR or Western blot.[7]

  • Possible Cause 3: Off-Target Effects. At higher concentrations, this compound's off-target effects on GPCRs might mask or counteract the FXR-mediated response.[7][10]

    • Troubleshooting Step: Use the lowest effective concentration of this compound as determined by a dose-response experiment. To confirm that the observed effect is FXR-dependent, consider using an alternative FXR agonist with a different chemical structure or using FXR knockdown (siRNA) or knockout cell lines.[4][7]

Issue 2: Unexpected Results in Animal Studies

  • Possible Cause 1: Poor Bioavailability. this compound has low oral bioavailability (around 10% in rats) and a short half-life.[1][12]

    • Troubleshooting Step: For in vivo studies, intraperitoneal (i.p.) injection is often used to bypass issues with oral absorption.[8][13][14] Consider the dosing regimen (e.g., once daily, twice weekly) and the vehicle used for administration. Common vehicles include corn oil or a solution containing DMSO, PEG300, and Tween 80.[1][8][15]

  • Possible Cause 2: Animal Model and Diet. The metabolic background of the animal model and the composition of the diet can significantly influence the outcomes of long-term studies.[7]

    • Troubleshooting Step: Ensure the chosen animal model and diet are appropriate for your research question. It is crucial to report detailed information on the diet composition and to include proper control groups.[7]

Issue 3: Conflicting Data Between In Vitro and In Vivo Results

  • Possible Cause: Complex Physiology. The in vivo environment involves complex interactions between different organs and cell types that cannot be fully replicated in vitro. FXR is expressed in various tissues, including the liver, intestine, and kidneys, and its activation can have systemic effects.[8]

    • Troubleshooting Step: When investigating a specific signaling pathway, it is advisable to use multiple cell lines to confirm the in vitro effect.[7] For in vivo studies, consider collecting multiple tissues for analysis to understand the systemic response to this compound treatment.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
EC50 CV-1 (human FXR)90 nM[1]
CV-1 (mouse FXR)80 nM[1]
CV-165 nM[1]
IC50 HT-291.38 µM[16]
SW6200.76 µM[16]
HCT1166.9 µM[16]
CT266.4 µM[16]

Table 2: In Vivo Dosages and Administration of this compound

Animal ModelDosageAdministration RouteStudy FocusReference
Fisher Rats 20 mg/kgOral gavageLowering serum triglycerides[1]
C57BL/6 Mice 50 mg/kg (twice weekly)Intraperitoneal injectionDiet-induced hepatic steatosis[8]
BALB/c Mice 30 mg/kgIntraperitoneal injectionColorectal cancer immunotherapy[13]
Rats 50 mg/kg/dayIntraperitoneal injectionHilar cholangiocarcinoma[14]
Wild-Type and FXR-KO Mice 20 mg/kg (every 12h)Intraperitoneal injectionLPS-induced intestinal barrier dysfunction[17]

Experimental Protocols

Protocol 1: In Vitro FXR Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in 24-well plates.

    • Transiently transfect the cells using a lipid-based transfection reagent with an FXR expression vector, an RXRα expression vector, an FXRE-driven luciferase reporter plasmid, and a control reporter plasmid (e.g., Renilla luciferase) for normalization.[2]

  • Compound Treatment:

    • Approximately 12-24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[2]

  • Luciferase Assay:

    • After a 24-hour incubation, lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer after adding the appropriate luciferase substrate.[2]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity.

    • Calculate the fold activation relative to the vehicle-treated control.

    • Generate dose-response curves and calculate EC50 values using non-linear regression analysis.[2]

Protocol 2: In Vivo Study of this compound on Diet-Induced Hepatic Steatosis

Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity.

Methodology:

  • Animal Model and Diet:

    • Use male C57BL/6 mice.

    • Induce obesity and hepatic steatosis by feeding the mice a high-fat diet (HFD) for a specified period (e.g., 6 weeks).[8]

  • This compound Administration:

    • Divide the HFD-fed mice into a control group receiving a vehicle (e.g., DMSO) and a treatment group receiving this compound.

    • Administer this compound via intraperitoneal injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice weekly).[8]

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood for plasma analysis (triglycerides, cholesterol, etc.) and harvest the liver for histological analysis (H&E staining) and gene expression analysis.[8]

  • Data Analysis:

    • Compare the body weight, plasma lipid levels, and liver histology between the control and this compound-treated groups.

    • Analyze the expression of genes involved in lipid metabolism (e.g., CD36, PEPCK, G6Pase) in the liver via qPCR.[8]

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis This compound This compound FXR FXR This compound->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Heterodimerizes FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Translocates & Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Leads to Proteins Proteins (e.g., SHP, BSEP) mRNA->Proteins Translation Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Proteins->Metabolic_Regulation Results in

Caption: Canonical FXR-dependent signaling pathway of this compound.

GW4064_Off_Target_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR (e.g., Histamine Receptors) This compound->GPCR Binds G_protein Gαq/11, Gαi/o GPCR->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits/Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Modulates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Triggers Downstream_Effects Downstream Cellular Effects (FXR-Independent) Ca2_release->Downstream_Effects cAMP->Downstream_Effects

Caption: FXR-independent off-target signaling of this compound via GPCRs.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound Check_FXR Verify FXR Expression (qPCR/Western Blot) Start->Check_FXR FXR_Present FXR Expressed Check_FXR->FXR_Present Yes FXR_Absent FXR Not Expressed Check_FXR->FXR_Absent No Stability_Test Assess this compound Stability in Media (HPLC-MS) FXR_Present->Stability_Test Consider_Off_Target Investigate Off-Target Effects (e.g., GPCR signaling) FXR_Absent->Consider_Off_Target Refine_Protocol Refine Experimental Protocol Consider_Off_Target->Refine_Protocol Dose_Response Optimize Concentration (Dose-Response Curve) Stability_Test->Dose_Response Alternative_Agonist Use Alternative FXR Agonist or FXR Knockdown/Knockout Dose_Response->Alternative_Agonist Alternative_Agonist->Refine_Protocol

References

Navigating the Challenges of GW4064: A Guide to Minimizing Light Instability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support resource for GW4064. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and frequently asked questions (FAQs) regarding the light instability of this compound. By implementing the following best practices and protocols, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a potent, non-steroidal agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] Its chemical structure contains a stilbene pharmacophore, which is known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[2][3] This light-induced degradation can lead to a loss of potency, altered biological activity, and inconsistent experimental outcomes.

Q2: What happens to this compound when it is exposed to light?

A2: The stilbene core of this compound is prone to photoisomerization, typically converting from the active trans isomer to the less active cis isomer. Prolonged exposure to UV light can lead to further reactions, such as the formation of phenanthrene-like structures, which will have different biological activities and can complicate data interpretation.[1]

Q3: How should I properly store this compound powder and stock solutions?

A3: To maintain its integrity, this compound in its solid, crystalline form should be stored at -20°C.[4] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use, light-protecting containers (such as amber vials) and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]

Q4: I am observing unexpected or inconsistent results in my cell-based assays. Could this be due to this compound degradation?

A4: Yes, inconsistent results are a hallmark of compound instability. If this compound degrades, its effective concentration in your experiment will decrease over time, leading to variable biological effects. Furthermore, this compound is known to have off-target effects on histamine receptors, and it is possible that its degradation products could have their own unique off-target activities, further confounding your results.[5][7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or reduced biological effect of this compound. Degradation of this compound: The compound may be degrading in the stock solution or in the cell culture media during the experiment due to light exposure.1. Perform a stability study: Use the protocol provided below to determine the half-life of this compound in your specific experimental conditions. 2. Refresh media: If significant degradation is observed, consider refreshing the media with freshly prepared this compound at regular intervals during your experiment.[5] 3. Follow light protection protocols: Strictly adhere to the handling and experimental protocols outlined in this guide to minimize light exposure at every step.
High variability between replicate wells or experiments. Inconsistent light exposure: Different wells or plates may be receiving varying amounts of ambient light during preparation and incubation.1. Standardize your workflow: Ensure that all steps, from solution preparation to plate reading, are performed with consistent light-shielding. 2. Use opaque plates: For fluorescence and luminescence assays, use black or white opaque-walled plates to prevent light scatter between wells.[6] For absorbance assays, use clear-bottom plates but keep them covered. 3. Work in a dimly lit environment: Perform all manipulations of the compound and treated cells under subdued lighting.
Unexpected off-target effects observed. Formation of degradation products: The byproducts of this compound photodegradation may have their own biological activities, including different off-target profiles.1. Confirm FXR-dependence: Use FXR knockdown (siRNA) or knockout cell lines to verify that the observed effects are mediated by FXR. 2. Use antagonists for off-target receptors: Consider co-treatment with histamine receptor antagonists to block known off-target effects of the parent this compound molecule.[7] 3. Minimize degradation: The most effective solution is to prevent the formation of degradation products by minimizing light exposure.

Experimental Protocols

Protocol 1: Preparation of Light-Protected this compound Stock and Working Solutions

This protocol details the steps for preparing this compound solutions while minimizing light exposure.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile, phenol red-free cell culture medium

  • Pipettes and sterile tips

Procedure:

  • Work in a Dimly Lit Area: Conduct all steps under minimal light. A cell culture hood with the light turned off or a benchtop shielded from direct light is recommended.

  • Prepare Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the this compound powder in anhydrous DMSO.

    • Vortex thoroughly in a foil-wrapped tube until fully dissolved.

  • Aliquot and Store:

    • Immediately aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes.

    • Store these aliquots at -80°C for long-term storage.[6]

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature, keeping it wrapped in foil.

    • Dilute the stock solution to the final desired concentration in pre-warmed, phenol red-free cell culture medium. Prepare this working solution immediately before adding it to your cells.

    • Important: Do not store the diluted aqueous solution for more than a day.[4]

Protocol 2: Conducting a Cell-Based Assay with Minimal Light Exposure

This protocol provides a workflow for a typical cell-based assay, incorporating light-protection measures.

Procedure:

  • Cell Plating: Plate your cells in the appropriate multi-well plates and allow them to adhere overnight in a standard incubator.

  • Compound Preparation: Prepare the this compound working solution as described in Protocol 1.

  • Cell Treatment:

    • In a dimly lit cell culture hood, remove the plates from the incubator.

    • Carefully aspirate the old medium and add the freshly prepared this compound-containing medium to the wells.

    • Immediately cover the plate with its lid and wrap the entire plate securely in aluminum foil.

  • Incubation: Place the foil-wrapped plate in the incubator for the desired treatment period.

  • Assay Readout:

    • If the endpoint is a plate-based reading (e.g., luminescence, fluorescence, absorbance), transport the foil-wrapped plate to the plate reader.

    • Only unwrap the plate immediately before placing it into the reader.

    • For imaging-based assays, use the lowest possible light intensity and exposure time required to obtain a good signal.

Quantitative Data on this compound Stability

Table 1: Example Stability of this compound in Cell Culture Medium at 37°C

Time (hours)% Remaining this compound (Protected from Light)% Remaining this compound (Exposed to Ambient Lab Light)
0100%100%
2User-determined valueUser-determined value
8User-determined valueUser-determined value
24User-determined valueUser-determined value
48User-determined valueUser-determined value
Protocol 3: Assessing this compound Stability in Experimental Conditions

This protocol outlines a method to quantify the stability of this compound in your specific cell-free culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Procedure:

  • Prepare Samples: Prepare a working solution of this compound in your cell culture medium (e.g., 10 µM) as described in Protocol 1.

  • Set Up Conditions:

    • Dispense the solution into two sets of triplicate wells in a multi-well plate.

    • Wrap one set of wells completely in aluminum foil ("Protected from Light").

    • Leave the other set exposed to the normal ambient light conditions of your lab incubator ("Exposed to Light").

  • Incubate: Place the plate in a 37°C, 5% CO₂ incubator.

  • Collect Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from each well and immediately store it at -80°C until analysis.

  • Analyze by HPLC-MS: Analyze the samples to determine the concentration of the parent this compound compound at each time point. The peak area of this compound can be used to calculate the percentage remaining relative to the 0-hour time point.

Visualizations

GW4064_Handling_Workflow cluster_prep Solution Preparation (Dim Light) cluster_exp Cell-Based Experiment powder This compound Powder dissolve Dissolve in DMSO powder->dissolve stock 10 mM Stock in Amber Vial dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -80°C aliquot->store dilute Dilute in Medium (Fresh) store->dilute Thaw one aliquot working_sol Working Solution dilute->working_sol treat Treat Cells working_sol->treat wrap Wrap Plate in Foil treat->wrap incubate Incubate wrap->incubate read Read/Image incubate->read

Caption: Workflow for handling this compound to minimize light degradation.

FXR_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene Gene Transcription This compound This compound (FXR Agonist) FXR FXR This compound->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Promoter Transcription Altered Gene Expression (e.g., SHP, BSEP) FXRE->Transcription Regulates

Caption: Simplified primary signaling pathway of this compound via FXR activation.

References

Navigating the Nuances of GW4064: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the variability often encountered in experimental results with the farnesoid X receptor (FXR) agonist, GW4064. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to foster more consistent and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Upon binding, this compound induces a conformational change in FXR, leading to the recruitment of coactivators and the regulation of target gene expression.[2][3]

Q2: Why do experimental results with this compound vary between studies?

A2: Variability in this compound experimental results can stem from several factors:

  • FXR Expression Levels: The cellular response to this compound is often dependent on the expression level of FXR, which can vary significantly between different cell lines.[2]

  • Off-Target Effects: this compound can exert biological effects independent of FXR activation. It has been shown to modulate G protein-coupled receptors (GPCRs), such as histamine receptors, which can trigger separate signaling cascades.[1][2][4][5]

  • Experimental Conditions: Differences in cell culture conditions, such as serum concentration and duration of treatment, can significantly influence cellular responses to this compound.[2][4]

  • Compound Stability and Solubility: The stability of this compound in cell culture media and its solubility can affect its effective concentration over the course of an experiment.[6][7][8]

Q3: What are the known off-target effects of this compound?

A3: this compound has been documented to have FXR-independent effects, primarily through its interaction with GPCRs.[1][4][5] It can activate histamine H1 and H4 receptors and inhibit the H2 receptor, leading to downstream signaling events like changes in intracellular calcium and cAMP levels.[2][4][5] These off-target effects can contribute to observed cellular responses, such as apoptosis in some cancer cell lines, independent of FXR activation.[2][4]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO to create a stock solution.[7][9] To maintain its stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7] When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[2][10] On occasion, this compound may precipitate out of DMSO solution upon thawing; in such cases, it can be heated to 45-55°C for up to 15 minutes to ensure complete dissolution.[11]

Q5: Are there conflicting reports on the effects of this compound in cancer and metabolic studies?

A5: Yes, the literature contains seemingly contradictory findings. In cancer research, while some studies report anti-proliferative and pro-apoptotic effects of this compound, others show it can upregulate PD-L1, potentially aiding tumor immune evasion.[2][12] Similarly, in metabolic studies, this compound has been shown to have both protective effects against hepatic steatosis and adverse effects like inducing obesity and diabetes in some animal models.[2][13] This highlights the context-dependent nature of this compound's effects.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Low or Absent FXR Expression Before starting your experiment, verify the FXR expression level in your cell line using qPCR or Western blot.[2] Consider using a cell line with known FXR expression as a positive control.
Compound Degradation This compound may be unstable in your specific cell culture media over long incubation periods.[7] Consider performing a time-course experiment and refreshing the media with freshly prepared this compound at regular intervals.[7] The stability can be formally assessed using HPLC-MS.[7]
Suboptimal Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model and endpoint.
Solubility Issues Ensure complete dissolution of this compound in DMSO. If a precipitate is observed in the stock solution upon thawing, gently warm the solution to ensure it is fully dissolved before making your working dilutions.[11]
Issue 2: Results Suggest Off-Target Effects
Possible Cause Troubleshooting Step
FXR-Independent Signaling To confirm if the observed effect is truly FXR-dependent, use FXR knockdown (siRNA) or knockout cell lines.[2] Alternatively, use a structurally different FXR agonist to see if the effect is reproducible.
GPCR-Mediated Effects If off-target effects via histamine receptors are suspected, co-treat cells with selective histamine receptor antagonists to see if the this compound-induced effect is blocked.[2]
Activation of Other Signaling Pathways This compound has been shown to activate signaling pathways like MAPK.[12] Use specific inhibitors for these pathways to dissect the signaling cascade responsible for your observed phenotype.[2]

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cell Lines
Cell LineAssay TypeParameterValueReference(s)
CV-1Luciferase ReporterEC5065 nM[9]
CV-1 (mouse FXR)Luciferase ReporterEC5080 nM[9]
CV-1 (human FXR)Luciferase ReporterEC5090 nM[9]
HCT116Cell Viability (CCK-8)IC506.9 µM[10][12]
CT26Cell Viability (CCK-8)IC506.4 µM[10][12]
HT-29Cell ViabilityIC501.38 µM[10]
SW620Cell ViabilityIC500.76 µM[10]
HEK-293TLuciferase Reporter (CRE)EC500.012 µM[4]
HEK-293TLuciferase Reporter (NFAT-RE)EC500.015 µM[4]
Table 2: Recommended Working Concentrations for In Vitro Assays
AssayCell LineConcentration RangePurposeReference(s)
Luciferase Reporter AssayHEK293, HepG21 nM - 10 µMDetermine FXR activation[1][3]
Cell Viability AssayColorectal Cancer Lines0.1 µM - 50 µMDetermine cytotoxicity (IC50)[10]
qPCR for Target GenesHepG2Varies (e.g., 1 µM)Measure changes in gene expression[14][15]
Western BlotVariousVaries (e.g., IC50 conc.)Analyze protein expression changes[10]
Intracellular Calcium MobilizationHEK293TVariesAssess GPCR activation[1]

Experimental Protocols

Protocol 1: FXR Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound in a cellular context.[1]

Methodology:

  • Cell Culture and Transfection: Culture HEK293 or HepG2 cells in DMEM with 10% FBS. Seed cells in 24- or 96-well plates.[1] Transiently co-transfect cells with an FXR expression vector, an RXRα expression vector, and a luciferase reporter plasmid containing Farnesoid X Receptor Response Elements (FXREs).[1][3]

  • Compound Treatment: After 12-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).[1]

  • Luciferase Assay: Following a 24-hour incubation period, lyse the cells. Measure the luciferase activity in the cell lysates using a luminometer after adding a luciferase substrate.[1]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle-treated control.[1][3]

Protocol 2: Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][10]

  • Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound or the vehicle control.[10]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • CCK-8 Assay: Add CCK-8 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the relative expression levels of FXR target genes following this compound treatment.[1]

Methodology:

  • Cell or Tissue Treatment: Treat cells (e.g., HepG2) or animal tissues with this compound or a vehicle control for a specified time.[1]

  • RNA Isolation: Isolate total RNA from the cells or tissues using a suitable RNA isolation kit.[14]

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[14]

  • qPCR: Perform qPCR using a real-time PCR system with primers specific for your target genes (e.g., SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH, β-actin).[14]

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[14]

Mandatory Visualizations

GW4064_Signaling_Pathways cluster_fxr FXR-Dependent Pathway cluster_gpcr FXR-Independent Pathway GW4064_1 This compound FXR FXR GW4064_1->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes FXRE FXRE RXR->FXRE Binds to DNA TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Regulates MetabolicRegulation Metabolic Regulation (Bile Acid, Lipid, Glucose) TargetGenes->MetabolicRegulation GW4064_2 This compound GPCR GPCRs (e.g., Histamine Receptors) GW4064_2->GPCR Modulates G_protein Gαq/11, Gαi/o GPCR->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Inhibition/Activation Ca2 Intracellular Ca2+ Increase IP3->Ca2 CellularResponses Cellular Responses (e.g., Apoptosis) cAMP->CellularResponses Ca2->CellularResponses

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results CheckFXR Check FXR Expression in Cell Line (qPCR/Western Blot) Start->CheckFXR FXR_High FXR Expression is Adequate CheckFXR->FXR_High Yes FXR_Low FXR Expression is Low/Absent CheckFXR->FXR_Low No InvestigateOffTarget Investigate Off-Target Effects FXR_High->InvestigateOffTarget ChangeModel Consider a Different Cell Line or Overexpress FXR FXR_Low->ChangeModel UseControls Use FXR Knockdown/Knockout or Specific Inhibitors (e.g., for GPCRs) InvestigateOffTarget->UseControls Suspected OptimizeConditions Optimize Experimental Conditions InvestigateOffTarget->OptimizeConditions Not Suspected UseControls->OptimizeConditions DoseResponse Perform Dose-Response & Time-Course Experiments OptimizeConditions->DoseResponse CheckCompound Verify Compound Stability & Solubility DoseResponse->CheckCompound Conclusion Interpret Results in Context of FXR-Dependent and Independent Effects CheckCompound->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating GW4064's Activation of the Farnesoid X Receptor (FXR) Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of GW4064's performance in activating the Farnesoid X Receptor (FXR) pathway against other common alternatives. Supporting experimental data, detailed protocols for key validation assays, and visual diagrams of signaling pathways and experimental workflows are presented to assist researchers, scientists, and drug development professionals in their work.

The synthetic non-steroidal agonist this compound is widely used to study the physiological and pathological roles of FXR, a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1][2] However, understanding its precise mechanism, potency, and potential off-target effects is critical for accurate data interpretation.

Performance Comparison of FXR Agonists

The efficacy of this compound and other FXR agonists is often evaluated by their potency in cell-based assays (EC50) and their ability to regulate the expression of known FXR target genes.

Table 1: Potency of Various FXR Agonists

AgonistEC50 (CV-1 Cells)EC50 (HepG2 Cells)NotesReference
This compound 65-90 nMNot SpecifiedPotent and selective non-steroidal agonist.[3][3]
Obeticholic Acid (OCA) 99 nMNot SpecifiedSemi-synthetic bile acid analog.
Fexaramine 25 nMNot SpecifiedNon-steroidal agonist.
Chenodeoxycholic Acid (CDCA) 15 µMNot SpecifiedEndogenous bile acid ligand for FXR.

Table 2: Comparative Activation of FXR Target Genes

Target GeneAgonistCell/Tissue TypeFold Change in mRNA Expression (relative to control)Reference
SHP This compoundPrimary Human Hepatocytes~5.0 - 6.0[4]
FexaraminePrimary Human Hepatocytes~4.0 - 5.0[4]
Obeticholic AcidSandwich-cultured Human Hepatocytes~5.6[4]
BSEP This compoundHepG2 CellsStrong Induction[4]
FexaramineHepG2 CellsStrong Induction[4]
Obeticholic AcidHuman Precision Cut Liver SlicesUpregulated[4]
FGF19 This compoundMouse IleumInduced[4]
Obeticholic AcidHuman Caco-2 Cells~7.0[4]

FXR-Dependent and Independent Effects of this compound

A critical consideration when using this compound is its potential for FXR-independent signaling.[2] Studies have shown that this compound can activate G protein-coupled receptors (GPCRs), such as histamine receptors H1 and H4, and act as an agonist for estrogen receptor-related receptors (ERRs).[2][5][6] This can lead to biological effects that are not mediated by FXR, necessitating careful experimental design to differentiate between these pathways.[2][5] For instance, this compound has been observed to activate empty luciferase reporters in cells lacking FXR, such as HEK-293T cells.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental steps is crucial for understanding the validation process.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Corepressors Corepressors FXR->Corepressors Dissociation Coactivators Coactivators FXR->Coactivators Recruitment RXR->FXR_RXR FXRE FXRE (FXR Response Element) FXR_RXR->FXRE Binds cluster_nucleus cluster_nucleus FXR_RXR->cluster_nucleus TargetGene Target Gene (e.g., SHP, BSEP) FXRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription

Caption: FXR signaling pathway activated by this compound.

Luciferase_Assay_Workflow start Start cell_culture 1. Seed Cells (e.g., HepG2, HEK293) start->cell_culture transfection 2. Transfect with Plasmids: - FXR Expression Vector - FXRE-Luciferase Reporter - Internal Control (e.g., Renilla) cell_culture->transfection treatment 3. Treat with this compound (or other agonists) transfection->treatment lysis 4. Lyse Cells treatment->lysis measurement 5. Measure Luciferase Activity (Firefly and Renilla) lysis->measurement analysis 6. Analyze Data (Normalize Firefly to Renilla) measurement->analysis end End analysis->end FXR_Dependent_Validation start Observe Biological Effect of this compound in Wild-Type Model test_null Test this compound in FXR-Null Model (e.g., FXR-/- mice, HEK-293T cells) start->test_null compare_agonists Compare with other FXR agonists (e.g., Fexaramine, OCA) start->compare_agonists effect_abolished Conclusion: FXR-Dependent Effect test_null->effect_abolished Effect is Abolished effect_persists Conclusion: FXR-Independent Effect test_null->effect_persists Effect Persists

References

A Comparative Guide to FXR Agonists: GW4064 vs. Obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has made it a key therapeutic target for a range of conditions, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This guide provides an objective, data-driven comparison of two prominent FXR agonists: the synthetic, non-steroidal compound GW4064 and the semi-synthetic bile acid analog, obeticholic acid (OCA).

Performance Comparison: Potency, Efficacy, and Selectivity

This compound and obeticholic acid are both potent activators of FXR, yet they exhibit distinct pharmacological profiles. The following tables summarize their key quantitative parameters based on available experimental data.

Compound Chemical Class Reported EC50 for Human FXR (in vitro) Notes References
This compound Non-steroidal (stilbene derivative)15 nM - 90 nMPotency can vary depending on the specific assay (e.g., isolated receptor vs. cell-based).[1]
Obeticholic Acid (OCA) Semi-synthetic bile acid analog~100 nM (cell-free assay); 300-600 nM (cell-based transactivation assay)Approximately 20- to 33-fold more potent than its natural counterpart, chenodeoxycholic acid (CDCA).[1]

Table 1: Comparative Potency of this compound and Obeticholic Acid

Compound Selectivity for FXR Known Off-Target Effects References
This compound Highly selective for FXR over other nuclear receptors such as LXR, PXR, and CAR.Modulates multiple G protein-coupled receptors (GPCRs), including activation of histamine H1 and H4 receptors and inhibition of H2 receptors. Can also activate Estrogen Receptor-Related Receptors (ERRs).[2][3][4][5]
Obeticholic Acid (OCA) Highly potent and selective for FXR.May activate G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) at higher concentrations (EC50 of 0.5–8 μM).[1]

Table 2: Selectivity and Off-Target Effects

Experimental Protocols

Cell-Based Luciferase Reporter Gene Assay for FXR Agonist Activity

This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene under the control of an FXR response element (FXRE).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (this compound, Obeticholic Acid) dissolved in DMSO

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Steady-Glo™)

  • Luminometer

Procedure:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Cell Plating: 24 hours post-transfection, trypsinize the cells and seed them into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow the cells to adhere for at least 4 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, obeticholic acid) in DMEM. The final DMSO concentration should not exceed 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known FXR agonist).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add luciferase assay lysis buffer and incubate as per the manufacturer's instructions.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • If a Renilla luciferase plasmid was used, normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.

Principle:

The FXR-LBD is tagged (e.g., with GST), and a terbium-labeled antibody is used to bind to this tag. A co-activator peptide (e.g., SRC1) is labeled with a fluorescent acceptor (e.g., fluorescein). In the presence of an agonist, the co-activator peptide is recruited to the FXR-LBD, bringing the terbium donor and the fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured.

Materials:

  • GST-tagged FXR-LBD

  • Fluorescein-labeled co-activator peptide (e.g., SRC2-2)

  • Terbium-labeled anti-GST antibody

  • Assay buffer

  • Test compounds (this compound, Obeticholic Acid) dissolved in DMSO

  • 384-well black, low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds, GST-FXR-LBD, fluorescein-co-activator peptide, and terbium-anti-GST antibody in the assay buffer at the desired concentrations.

  • Assay Reaction: In a 384-well plate, add the test compound, followed by the GST-FXR-LBD.

  • Detection Mix: Prepare a mix of the fluorescein-co-activator peptide and the terbium-anti-GST antibody. Add this mix to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) in the dark.

  • Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein). A time delay (e.g., 100 µs) is used to reduce background fluorescence.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (this compound or Obeticholic Acid) FXR FXR FXR_Agonist->FXR Binds and Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex Heterodimerizes with RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Bile_Acid_Synthesis_Down ↓ Bile Acid Synthesis Target_Genes->Bile_Acid_Synthesis_Down Lipid_Metabolism_Up ↑ Lipid Metabolism Target_Genes->Lipid_Metabolism_Up Glucose_Homeostasis Glucose Homeostasis Target_Genes->Glucose_Homeostasis

Caption: Canonical FXR Signaling Pathway Activation by Agonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_off_target Off-Target Profiling Reporter_Assay Luciferase Reporter Gene Assay Potency Determine Potency (EC50) Reporter_Assay->Potency Coactivator_Assay TR-FRET Co-activator Recruitment Assay Coactivator_Assay->Potency Efficacy Determine Efficacy and Selectivity Potency->Efficacy Target_Gene_Expression Target Gene Expression (qPCR) Target_Gene_Expression->Efficacy Selectivity_Panel Nuclear Receptor Selectivity Panel Selectivity_Panel->Efficacy Safety Assess Potential Side Effects Efficacy->Safety GPCR_Screening GPCR Screening GPCR_Screening->Safety

Caption: Experimental Workflow for Comparing FXR Agonists.

Conclusion

Both this compound and obeticholic acid are invaluable tools for studying FXR biology and hold therapeutic potential. This compound, with its high potency, serves as a robust research compound, though its off-target effects on GPCRs necessitate careful interpretation of experimental results. Obeticholic acid, as a clinically approved drug, has a well-characterized profile in humans, though its potential for off-target activation of TGR5 at higher concentrations should be considered. The choice between these agonists will depend on the specific research question, with this compound being suitable for mechanistic in vitro studies where off-target effects can be controlled for, and obeticholic acid being more relevant for studies aiming to translate findings to a clinical context. This guide provides a foundational comparison to aid researchers in selecting the appropriate FXR agonist for their experimental needs.

References

A Head-to-Head Comparison: The Synthetic Agonist GW4064 Versus Natural Ligands in Farnesoid X Receptor (FXR) Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable Farnesoid X Receptor (FXR) agonist is critical for elucidating its role in metabolic diseases and developing novel therapeutics. This guide provides an objective comparison of the widely used synthetic agonist GW4064 with natural FXR ligands, supported by experimental data and detailed protocols.

The Farnesoid X Receptor, a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its activation by endogenous bile acids or synthetic compounds triggers a cascade of gene regulation, making it an attractive therapeutic target for conditions like non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[1][4] This guide delves into a comparative analysis of the synthetic FXR agonist this compound and naturally occurring FXR ligands, focusing on their performance in research settings.

Quantitative Comparison of FXR Agonists

The potency and efficacy of FXR agonists are crucial parameters for their application in research. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and key natural FXR ligands, primarily bile acids. A lower EC50 value indicates a higher potency.

LigandTypeEC50 (nM)Cell LineComments
This compound Synthetic (non-steroidal)65 - 90[5]CV-1Potent and selective for FXR over other nuclear receptors at concentrations up to 1 µM.[5]
Chenodeoxycholic Acid (CDCA) Natural (primary bile acid)~10,000[6]-Considered the most potent endogenous FXR agonist.[6] Also activates other signaling pathways, such as those involving TGR5.[7]
Deoxycholic Acid (DCA) Natural (secondary bile acid)~50,000[6]-Less potent than CDCA in activating FXR.[6]
Lithocholic Acid (LCA) Natural (secondary bile acid)~50,000[6]-Less potent than CDCA in activating FXR.[6]
Cholic Acid (CA) Natural (primary bile acid)Less potent than CDCA[8]-Considered a weaker FXR agonist compared to CDCA.[8]
Mechanism of Action and Specificity

This compound: This synthetic, non-steroidal agonist is characterized by its high potency and selectivity for FXR.[5] It acts as a full agonist, meaning it robustly activates the receptor.[5] However, researchers should be aware of potential off-target effects. Studies have shown that this compound can modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine receptors H1, H2, and H4, independent of FXR.[7][9] This promiscuity necessitates careful experimental design and interpretation of results, particularly in cell lines with low or absent FXR expression.[7]

Natural FXR Ligands: The primary natural ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[2][6] These endogenous molecules are central to the physiological regulation of FXR. Unlike synthetic agonists that are often designed for high specificity, natural ligands can exhibit broader biological activity. For instance, CDCA is also a known agonist for the G protein-coupled bile acid receptor TGR5, which can trigger separate signaling cascades.[7][10] This dual activation can lead to complex physiological responses that may not be solely attributable to FXR activation.

FXR Signaling Pathway

Upon binding of an agonist, FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] A key target gene is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11][13] This negative feedback loop is central to maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (this compound or Natural Ligand) FXR FXR Agonist->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Regulates Biological_Response Biological Response (e.g., Decreased Bile Acid Synthesis) Target_Genes->Biological_Response Leads to

Figure 1: Simplified FXR signaling pathway upon agonist binding.

Experimental Protocols

FXR Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of FXR by a test compound.[1]

Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by a ligand drives the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.[1][12] A co-transfected vector expressing Renilla luciferase serves as an internal control to normalize for transfection efficiency.[12]

Materials:

  • HEK293 or HepG2 cells[1]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • FXR expression vector[1]

  • FXRE-luciferase reporter vector[1]

  • Internal control vector (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • White, opaque 96-well plates

  • Test compounds (this compound and natural ligands)

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 or HepG2 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight.[1]

  • Transfection: Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector according to the manufacturer's protocol for the chosen transfection reagent. Add the mix to the cells and incubate for 4-6 hours.[1] Replace the transfection medium with fresh complete culture medium.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 18-24 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).[1]

    • Lyse the cells using a passive lysis buffer.[1]

    • Measure firefly luciferase activity using a luminometer.[1]

    • Add a reagent to quench the firefly luciferase reaction and activate the Renilla luciferase reaction, then measure Renilla luciferase activity.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 node_seed Seed Cells in 96-well Plate node_transfect Co-transfect with FXR and Luciferase Reporter Plasmids node_seed->node_transfect node_treat Treat with Test Compounds (this compound or Natural Ligands) node_transfect->node_treat node_lyse Lyse Cells node_treat->node_lyse node_measure Measure Luciferase Activity node_lyse->node_measure node_analyze Analyze Data and Determine EC50 node_measure->node_analyze

Figure 2: Workflow for an FXR luciferase reporter assay.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for FXR by measuring its ability to displace a radiolabeled ligand.

Principle: A constant concentration of a radiolabeled FXR ligand (e.g., [3H]-GW4064) is incubated with a source of FXR (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Procedure Outline:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing FXR.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Filtration: After incubation, rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50. The inhibitor constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Logical Comparison of Ligand Characteristics

The choice between this compound and natural ligands depends on the specific research question.

Logical_Comparison cluster_this compound This compound cluster_natural Natural Ligands (e.g., CDCA) node_this compound High Potency High Selectivity for FXR (vs. NRs) Potential GPCR Off-Targets node_natural Lower Potency Physiologically Relevant Activates Multiple Pathways (e.g., TGR5) node_choice Experimental Goal node_choice->node_this compound Isolating FXR-specific effects node_choice->node_natural Studying physiological regulation

Figure 3: Decision framework for choosing an FXR agonist.

Conclusion

Both this compound and natural FXR ligands are valuable tools in metabolic research. This compound offers high potency and selectivity for FXR over other nuclear receptors, making it ideal for studies aiming to isolate FXR-specific pathways. However, its potential off-target effects on GPCRs must be considered. Natural ligands, such as bile acids, provide physiological relevance but often have lower potency and can activate multiple signaling pathways. The selection of an appropriate agonist should therefore be guided by the specific aims of the research, with a clear understanding of the strengths and limitations of each compound. The experimental protocols provided herein offer a starting point for the quantitative comparison and characterization of these and other novel FXR modulators.

References

Decoding GW4064: A Comparative Guide to Its Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise downstream effects of a pharmacological tool is paramount. GW4064, a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), is widely used to probe the physiological roles of this key nuclear receptor. However, emerging evidence reveals a more complex signaling profile, with this compound also engaging in FXR-independent pathways. This guide provides an objective comparison of this compound's performance against alternative compounds, supported by experimental data, to elucidate its multifaceted downstream signaling.

This document delves into the dual nature of this compound, examining both its intended FXR-dependent signaling and its off-target activities. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this guide aims to equip researchers with the necessary information to accurately interpret experimental outcomes and make informed decisions in their research and development endeavors.

FXR-Dependent Signaling: The Canonical Pathway

The primary and most well-characterized mechanism of this compound action is through the direct binding and activation of FXR. This nuclear receptor plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), translocates to the nucleus, and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Comparative Performance of FXR Agonists

The efficacy of this compound in activating FXR and modulating its downstream targets can be compared with other synthetic and natural FXR agonists. The following tables summarize key quantitative data from comparative studies.

ParameterThis compoundObeticholic Acid (OCA)Tropifexor (LJN452)AltenusinReference(s)
FXR Activation (EC50) 150 nM (cell-based assay)Varies by assayPotent (in vivo)3.2 µM[1]
SHP mRNA Induction ~3-fold (human hepatocytes)Not specified~6-fold (1.0 mg/kg, mouse liver)Not specified
BSEP mRNA Induction Significant inductionNot specifiedSignificant induction (0.3 mg/kg, mouse liver)Not specified
CYP7A1 mRNA Repression ~5-fold (mouse liver)Not specifiedFully repressed (>0.03 mg/kg, mouse liver)Not specified

Table 1: In Vitro and In Vivo Comparison of FXR Agonists.

Signaling Pathway and Experimental Workflow

The activation of FXR by this compound initiates a well-defined signaling cascade leading to the regulation of target genes. A typical experimental workflow to assess this pathway is also depicted below.

FXR_Signaling_Pathway This compound This compound FXR FXR (inactive) This compound->FXR Binds Active_Complex FXR-RXR-GW4064 (Active Complex) FXR->Active_Complex RXR RXR RXR->Active_Complex Nucleus Nucleus Active_Complex->Nucleus Translocates to FXRE FXRE (DNA) Active_Complex->FXRE Binds to Transcription Transcription Modulation FXRE->Transcription SHP SHP↑ Transcription->SHP BSEP BSEP↑ Transcription->BSEP CYP7A1 CYP7A1↓ Transcription->CYP7A1

FXR-Dependent Signaling Cascade

Experimental_Workflow_FXR cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (e.g., HepG2) Transfection Transfect with FXR/RXR & Reporter Cell_Culture->Transfection Treatment Treat with this compound vs. Alternatives Transfection->Treatment Luciferase_Assay Luciferase Reporter Assay (FXR Activation) Treatment->Luciferase_Assay qPCR qPCR for Target Genes (SHP, BSEP, CYP7A1) Treatment->qPCR Animal_Model Animal Model (e.g., WT vs. FXR-KO mice) Dosing Administer this compound vs. Alternatives Animal_Model->Dosing Tissue_Harvest Harvest Liver & Intestine Dosing->Tissue_Harvest Gene_Expression Analyze Gene Expression (qPCR/Western Blot) Tissue_Harvest->Gene_Expression

Workflow for FXR Target Validation

FXR-Independent Signaling: The Off-Target Effects

Recent studies have revealed that this compound can exert biological effects independently of FXR, primarily by modulating G protein-coupled receptors (GPCRs), most notably histamine receptors. This off-target activity leads to the activation of distinct downstream signaling cascades.

Comparative Performance at Histamine Receptors

This compound has been shown to act as a functional modulator of histamine receptors, and its potency can be directly compared to that of the endogenous ligand, histamine.

ParameterThis compoundHistamineCell LineReference(s)
NFAT-RE Activation (EC50) 9.76 µM0.17 µMHEK293 (endogenous H1R)[1]
NFAT-RE Activation (EC50) 0.32 µM0.008 µMHEK293 (overexpressed H1R)[1]
Intracellular Ca2+ Mobilization InducesInducesHEK293[1]

Table 2: Comparative Potency of this compound and Histamine on a GPCR-mediated Downstream Event.

Signaling Pathway and Experimental Workflow

The interaction of this compound with histamine receptors triggers a signaling pathway distinct from its FXR-mediated effects. The workflow to investigate these off-target effects often involves cell lines lacking FXR expression.

GPCR_Signaling_Pathway This compound This compound Histamine_Receptor Histamine Receptor (e.g., H1R) This compound->Histamine_Receptor Activates G_Protein Gαq/11 Histamine_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Calcineurin Calcineurin Ca2_Release->Calcineurin NFAT_phospho NFAT-P Calcineurin->NFAT_phospho Dephosphorylates NFAT_dephospho NFAT (dephosphorylated) Nucleus Nucleus NFAT_dephospho->Nucleus Translocates to Gene_Expression Gene Expression NFAT_dephospho->Gene_Expression Regulates NFAT_phospho->NFAT_dephospho NFAT_translocation NFAT Translocation

FXR-Independent GPCR Signaling

Experimental_Workflow_GPCR Cell_Culture Cell Culture (FXR-deficient, e.g., HEK293T) Treatment Treat with this compound vs. Histamine Agonist Cell_Culture->Treatment Ca_Imaging Intracellular Calcium Imaging (e.g., Fluo-4 AM) Treatment->Ca_Imaging Reporter_Assay NFAT/CRE Luciferase Reporter Assay Treatment->Reporter_Assay Western_Blot Western Blot for Phosphorylated CREB Treatment->Western_Blot

Workflow for GPCR Target Validation

Experimental Protocols

FXR Activation Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by this compound and its alternatives in a cellular context.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS. Seed cells in 24-well plates and transiently transfect with an FXR expression vector, an RXRα expression vector, and an FXRE-luciferase reporter plasmid using a suitable lipid-based transfection reagent. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or alternative compounds. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).

  • Luciferase Assay: After a 24-hour incubation period, lyse the cells. Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle-treated control. Generate dose-response curves and determine EC50 values using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound and its alternatives, indicative of GPCR activation.

Methodology:

  • Cell Preparation and Dye Loading: Culture FXR-deficient cells (e.g., HEK293T) to an appropriate confluency. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Stimulation and Data Acquisition: Acquire baseline fluorescence readings using a flow cytometer or a fluorescence plate reader. Add this compound or a comparative compound (e.g., histamine) at the desired concentration and continue to monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. For dose-response experiments, plot the peak fluorescence change against the compound concentration to determine the EC50 value.

Conclusion

References

GW4064: A Comparative Analysis of its Effects in FXR Wild-Type versus Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the farnesoid X receptor (FXR) agonist GW4064, detailing its FXR-dependent and independent effects through a comparative analysis of its activity in wild-type and FXR knockout models.

This compound is a potent and selective synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Its utility as a pharmacological tool to probe FXR function is well-established; however, emerging evidence suggests that this compound can also elicit effects independent of FXR.[2] This guide provides an objective comparison of this compound's performance in wild-type (WT) versus FXR knockout (KO) models, supported by experimental data, to aid researchers in dissecting its complex biological activities.

FXR-Dependent Effects of this compound

The primary mechanism of this compound involves direct binding to and activation of FXR, leading to the regulation of target gene expression.[1] These effects are absent in FXR knockout models, confirming their dependence on the receptor.

Regulation of Bile Acid Homeostasis

In wild-type models, this compound modulates the expression of genes crucial for bile acid synthesis and transport. It represses the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis.[1] Conversely, it induces the expression of the Bile Salt Export Pump (BSEP), which is involved in bile acid transport.[1][3] These regulatory actions are abrogated in FXR knockout mice, demonstrating the essential role of FXR in mediating these effects.[4]

Modulation of Lipid Metabolism

This compound plays a significant role in lipid metabolism, primarily through FXR activation. It has been shown to repress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis, and the fatty acid translocase CD36.[1][5] In high-fat diet-fed mice, this compound treatment leads to a significant reduction in plasma triglyceride and cholesterol levels, an effect that is not observed in FXR knockout mice.[5][6]

Influence on Glucose Metabolism

The effects of this compound on glucose homeostasis are also largely FXR-dependent. Activation of FXR by this compound has been shown to lower blood glucose levels in diabetic db/db mice and wild-type mice.[6] This is associated with the repression of hepatic gluconeogenic genes such as Glucose-6-phosphatase (G6Pase) and the induction of Phosphoenolpyruvate Carboxykinase (PEPCK).[5][6] Importantly, these effects on glucose levels and gene expression are absent in FXR knockout mice treated with this compound.[6][7]

Anti-inflammatory and Protective Effects

In models of intestinal inflammation and injury, this compound demonstrates protective effects that are contingent on the presence of FXR. For instance, in a lipopolysaccharide (LPS)-induced intestinal injury model, this compound administration ameliorated intestinal barrier dysfunction and inflammation in wild-type mice but not in FXR-KO mice.[8][9] This was associated with the repression of pro-inflammatory cytokines such as TNF-α, MCP-1, IL-1β, and IL-6.[10] Furthermore, this compound treatment increased the expression of tight-junction markers claudin-1 and zonula occludens-1 (ZO-1) in an FXR-dependent manner.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in wild-type versus FXR knockout models based on published experimental data.

Table 1: Effect of this compound on Gene Expression

GeneModel SystemWild-Type (Fold Change)FXR Knockout (Fold Change)Reference(s)
Bile Acid Metabolism
CYP7A1Wild-type mice↓ ~5-foldNo significant change[1][11]
CYP8B1Wild-type mice↓ ~5-foldNo significant change[1][11]
BSEPWild-type miceNo significant change[1][12]
SHPWild-type miceNo significant change[6]
Lipid Metabolism
SREBP-1cWild-type miceNo significant change[1]
CD36Oleic acid-treated liver cellsNot reported[1][5]
Glucose Metabolism
PEPCKWild-type miceNo significant change[6]
G6PaseWild-type miceNo significant change[6][13]
Inflammation
TLR4LPS-treated WT and FXR-KO miceNo significant change[9]
MyD88LPS-treated WT and FXR-KO miceNo significant change[9]
NF-κBLPS-treated WT and FXR-KO miceNo significant change[9]

Table 2: Effect of this compound on Physiological Parameters

ParameterModel SystemWild-Type (Change)FXR Knockout (Change)Reference(s)
Plasma TriglyceridesWild-type and FXR–/– mice↓ SignificantlyNo significant change[6][7]
Plasma CholesterolWild-type and FXR–/– mice↓ SignificantlyNo significant change[6][7]
Plasma GlucoseWild-type and FXR–/– mice↓ SignificantlyNo significant change[6][7]
Intestinal Histological ScoreLPS-treated WT and FXR-KO miceImprovedNo improvement[9]

FXR-Independent Effects of this compound

While the majority of this compound's actions are mediated through FXR, some studies have reported effects that persist even in the absence of this receptor. These findings suggest the existence of off-target effects or alternative signaling pathways.

One study noted that this compound could activate empty luciferase reporters in FXR-deficient HEK-293T cells, indicating an FXR-independent mechanism of reporter gene activation.[2] Additionally, in LPS-treated FXR-KO mice, this compound was observed to further enhance the mRNA expression of Car and Sult2a1, suggesting a regulatory role independent of FXR for these specific genes.[9] It is crucial for researchers to be aware of these potential off-target effects and to employ appropriate controls, such as the use of FXR knockout models, to definitively attribute the observed effects to FXR activation.

Experimental Protocols

Animal Models and this compound Administration
  • Animals: Wild-type and FXR knockout mice on a C57BL/6 background are commonly used. Age and sex should be consistent across experimental groups.

  • This compound Administration: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in corn oil or another suitable carrier. Administration is often performed via oral gavage at doses ranging from 10 to 50 mg/kg body weight, with treatment durations varying from a few days to several weeks depending on the study's objective.[5][6]

Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from tissues (e.g., liver, intestine) using standard methods like TRIzol reagent.

  • Quantitative Real-Time PCR (qPCR): cDNA is synthesized from the isolated RNA, and qPCR is performed using gene-specific primers to quantify the relative mRNA levels of target genes. Data are typically normalized to a housekeeping gene such as GAPDH or cyclophilin.[6][7]

Biochemical Analysis
  • Plasma Lipids and Glucose: Blood is collected from animals, and plasma is separated. Commercially available enzymatic kits are used to measure the concentrations of triglycerides, total cholesterol, and glucose.[6][7]

Histological Analysis
  • Tissue Preparation: Tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with hematoxylin and eosin (H&E) to assess tissue morphology and inflammation. Immunohistochemistry can be performed using specific antibodies to detect the expression and localization of proteins of interest (e.g., claudin-1, ZO-1).[9]

Signaling Pathways and Experimental Workflow

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Experimental_Workflow start Start animal_models Select Animal Models (Wild-Type and FXR KO Mice) start->animal_models treatment_groups Divide into Treatment Groups (Vehicle and this compound) animal_models->treatment_groups administration Administer this compound/Vehicle treatment_groups->administration data_collection Collect Samples (Blood, Tissues) administration->data_collection analysis Perform Analyses (qPCR, Biochemical Assays, Histology) data_collection->analysis comparison Compare Results (WT vs. KO, Vehicle vs. This compound) analysis->comparison conclusion Draw Conclusions on FXR-Dependent/-Independent Effects comparison->conclusion end End conclusion->end

References

A Comparative Analysis of GW4064's Potency and Selectivity as an FXR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the farnesoid X receptor (FXR) agonist, GW4064, with other alternatives, supported by experimental data. This compound is a potent and selective non-steroidal agonist for FXR, a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] Its utility as a research tool and a potential therapeutic agent is underscored by its high affinity for FXR.

Quantitative Analysis: Potency of this compound and Comparative FXR Agonists

The potency of an FXR agonist is typically determined by its half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of the maximal response. The EC50 of this compound has been reported across various experimental setups, consistently demonstrating its high potency. For comparative purposes, the potencies of other notable FXR agonists are also presented.

AgonistChemical ClassPotency (EC50)Cell Line / Assay TypeReference
This compound Non-steroidal15 nMIsolated receptor activity assay[1][2]
65 nMCV-1 cells (luciferase reporter)[3][4]
70 nMHEK293 cells (GAL4 transactivation)[3]
80 nMCV-1 cells (mouse FXR)[3][5]
90 nMCV-1 cells (human FXR)[1][3][5]
Obeticholic Acid (OCA)Semi-synthetic Bile Acid Analog99 nMNot specified[6]
WAY-362450Non-steroidal4 nMNot specified[7]
MFA-1Non-steroidal16.9 nMCoactivator recruitment assay[8]

Selectivity Profile of this compound

An ideal FXR agonist should exhibit high selectivity for its target receptor to minimize off-target effects. This compound is generally considered highly selective for FXR, with studies showing no significant activity on other nuclear receptors at concentrations up to 1 µM.[2][3][9] However, some research has indicated potential off-target effects on G protein-coupled receptors (GPCRs) and Estrogen Receptor-Related Receptor α (ERRα).[9][10]

Experimental Protocols

The determination of agonist potency and selectivity relies on robust experimental methodologies. A commonly employed method is the transient transfection reporter gene assay.

Transient Transfection Assay for Potency and Selectivity

This assay quantifies the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

1. Cell Culture and Plating:

  • CV-1 or HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[3][9]

  • Cells are seeded in multi-well plates to achieve optimal density for transfection.[9]

2. Transfection:

  • Cells are transfected with a plasmid cocktail containing:

    • An expression vector for the ligand-binding domain of the nuclear receptor of interest (e.g., human FXR) fused to a GAL4 DNA-binding domain.[3]

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).[3]

    • A plasmid expressing a co-activator, such as SRC-1, to enhance the transcriptional response.[3]

  • Transfection reagents like FuGENE® 6 are used to introduce the plasmids into the cells.[3]

3. Compound Treatment:

  • Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).[5]

4. Luciferase Assay:

  • After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity is measured using a luminometer.

  • The luminescence signal is proportional to the level of reporter gene expression, which in turn reflects the activation of the target nuclear receptor by the compound.

5. Data Analysis:

  • The dose-response curve is generated by plotting the luciferase activity against the compound concentration.

  • The EC50 value is calculated from this curve, representing the concentration at which the compound elicits half of its maximal effect.

Visualizing Key Processes

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR This compound->FXR_inactive Binds FXR_RXR_dimer FXR-RXR Heterodimer FXR_inactive->FXR_RXR_dimer RXR_inactive RXR RXR_inactive->FXR_RXR_dimer FXRE FXRE FXR_RXR_dimer->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: Canonical FXR signaling pathway activated by this compound.

Experimental_Workflow A 1. Cell Seeding (e.g., CV-1, HEK293T) B 2. Transient Transfection - FXR Expression Plasmid - Luciferase Reporter Plasmid - Co-activator Plasmid A->B C 3. Compound Incubation (Varying concentrations of this compound) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Measure Luminescence) D->E F 6. Data Analysis (Generate Dose-Response Curve & Calculate EC50) E->F

Caption: Workflow for assessing compound potency using a reporter gene assay.

References

Validating the Anti-inflammatory Effects of GW4064: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of the farnesoid X receptor (FXR) agonist GW4064 against other alternatives, supported by experimental data and detailed methodologies.

This compound, a synthetic isoxazole agonist of the farnesoid X receptor (FXR), has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its primary mechanism of action involves the activation of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys, which plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses. This guide synthesizes key findings on the anti-inflammatory efficacy of this compound and compares it with other notable FXR agonists.

Comparative Anti-inflammatory Efficacy of FXR Agonists

The anti-inflammatory effects of this compound have been substantiated in numerous studies, primarily focusing on its ability to suppress pro-inflammatory cytokine production. In models of endotoxin-induced hepatic inflammation, this compound treatment has been shown to significantly reduce the expression of key inflammatory mediators.

While direct head-to-head comparative studies with identical experimental conditions are limited, the available data allows for an indirect assessment of the relative anti-inflammatory potential of various FXR agonists. The following tables summarize the quantitative data from various studies on the effects of this compound and its alternatives on inflammatory markers.

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Murine Model of NAFLD with LPS-induced Inflammation [1]

Treatment GroupTNF-α mRNA (relative expression)MCP-1 mRNA (relative expression)IL-1β mRNA (relative expression)IL-6 mRNA (relative expression)
High-Fat Diet + LPSIncreasedIncreasedIncreasedIncreased
High-Fat Diet + LPS + this compoundSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated Macrophages [2][3][4]

Treatment GroupTNF-α mRNA (relative expression)IL-1β mRNA (relative expression)IL-6 mRNA (relative expression)
LPSDramatically IncreasedDramatically IncreasedDramatically Increased
LPS + this compound (2 µmol/L)Significantly Prevented InductionSignificantly Prevented InductionSignificantly Prevented Induction

Table 3: Comparison of Anti-inflammatory and Related Effects of Various FXR Agonists from Different Studies

FXR AgonistModelKey Anti-inflammatory FindingsReference
This compound LPS-induced hepatic inflammation in NAFLD miceReduces expression of TNF-α, MCP-1, IL-1β, and IL-6.[1][1]
Obeticholic Acid (OCA) Patients with non-alcoholic steatohepatitis (NASH)Improves liver histology, including inflammation.[5][5]
Tropifexor Dietary NASH miceAmeliorates liver fibrosis and inflammation, partly mediated by the eRNA Fincor.[5][5]
Cilofexor Patients with NASHReduces hepatic steatosis and liver biochemistry markers.[6][6]
Fexaramine White adipose tissueLowers inflammatory cytokine levels.[6][6]

It is important to note that some studies suggest that certain effects of this compound may be FXR-independent and could be mediated through histamine receptors, which necessitates careful interpretation of results.[7] Furthermore, while a potent research tool, this compound's therapeutic potential is limited by its poor water solubility and pharmacokinetic profile.

Key Signaling Pathways

The anti-inflammatory action of this compound is primarily mediated through the FXR-dependent transrepression of pro-inflammatory gene expression. A key mechanism involves the interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Pro_inflammatory_Genes Promotes nucleus Nucleus This compound This compound FXR FXR This compound->FXR Activates FXR->NFkB_active Inhibits

Caption: NF-κB signaling pathway and its inhibition by this compound-activated FXR.

Another critical pathway implicated in inflammation is the NLRP3 inflammasome, which is responsible for the maturation of pro-inflammatory cytokines like IL-1β. FXR activation has been shown to suppress NLRP3 inflammasome activation.

NLRP3_Inflammasome_Pathway Signal1 Priming Signal (e.g., LPS) NFkB_pathway NF-κB Pathway Signal1->NFkB_pathway Signal2 Activation Signal (e.g., ATP, toxins) NLRP3 NLRP3 Signal2->NLRP3 Activates pro_IL1b pro-IL-1β pro-IL-18 NFkB_pathway->pro_IL1b Upregulates IL1b Mature IL-1β (Secreted) ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Inflammasome NLRP3 Inflammasome (Assembled Complex) Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves pro-Caspase-1 Casp1->pro_IL1b Cleaves pro-IL-1β This compound This compound FXR FXR This compound->FXR Activates FXR->Inflammasome Inhibits Assembly In_Vivo_Experimental_Workflow start Start: Male C57BL/6 Mice diet 8 Weeks High-Fat Diet (Induce NAFLD) start->diet treatment 1 Week Treatment: - this compound (i.p.) - Vehicle (i.p.) diet->treatment inflammation LPS Injection (i.p.) (Induce Inflammation) treatment->inflammation analysis Analysis: - Serum (ALT, AST) - Liver Histology - Liver RT-qPCR (Cytokines) inflammation->analysis end End analysis->end In_Vitro_Experimental_Workflow start Start: RAW 264.7 Macrophages pretreatment 24h Pre-treatment: - this compound - Vehicle start->pretreatment stimulation LPS Stimulation pretreatment->stimulation analysis Analysis: - RT-qPCR (Cytokine mRNA) - ELISA (Secreted Cytokines) stimulation->analysis end End analysis->end

References

Unraveling the Complexities of GW4064: A Comparative Guide to its Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of the widely-used Farnesoid X Receptor (FXR) agonist, GW4064, is critical for the accurate interpretation of experimental data. This guide provides a comprehensive cross-validation of this compound's research findings, comparing its performance in different cell lines and against alternative compounds. We present supporting experimental data, detailed protocols for key assays, and clear visualizations of the underlying signaling pathways to facilitate robust and reproducible research.

This compound is a potent, non-steroidal synthetic agonist of FXR, a nuclear receptor pivotal in regulating bile acid, lipid, and glucose homeostasis.[1] While extensively used to probe FXR function, a growing body of evidence reveals that this compound also elicits significant cellular responses through FXR-independent mechanisms, primarily by modulating G protein-coupled receptors (GPCRs).[1][2] This dual activity necessitates careful consideration of the cellular context, particularly the FXR expression status of the cell line under investigation.

Performance Comparison of this compound in Various Cell Lines

The cellular response to this compound is highly context-dependent, varying significantly with the cell line and its intrinsic molecular characteristics, most notably the expression level of FXR. The following tables summarize key quantitative data on the effects of this compound across several commonly used cell lines.

Table 1: IC50 Values of this compound for Cell Viability in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
HCT116Colorectal Cancer6.9[3][4]
CT26Colorectal Cancer6.4[3][4]
HT-29Colorectal Cancer1.38[3]
SW620Colorectal Cancer0.76[3]

Table 2: Effective Concentrations and Observed Effects of this compound

Cell LineConcentrationObserved EffectReference
HCT116, CT266 µMInhibition of 50% of CRC cells[3]
KYSE150, EC1091.5 µMDecreased gene expression of c-fos, CyclinD1, IL-6, MMP7[5]
HepG210 µMIncreased expression of FXR target genes[6]
MCF-7, HEK-293TVaries (e.g., 0.1 µM to 50 µM)FXR-independent apoptosis[2][7]
C2C12, HepG21 µMInduction of PGC-1α protein expression[8]

Table 3: Comparison of this compound with Alternative FXR Agonists on Target Gene Expression

Target GeneAgonistCell/Tissue TypeFold Change in mRNA Expression (relative to control)Reference
SHP This compound Primary Human Hepatocytes ~5.0 - 6.0 [9]
FexaraminePrimary Human Hepatocytes~4.0 - 5.0[9]
Obeticholic AcidSandwich-cultured Human Hepatocytes~5.6[9]
BSEP This compound HepG2 Cells Strong Induction (comparable to Fexaramine) [9]
FexaramineHepG2 CellsStrong Induction (comparable to this compound)[9]
Obeticholic AcidHuman Precision Cut Liver SlicesUpregulated[9]
FGF15/19 This compound Mouse Ileum Induced [9]
Obeticholic AcidHuman Caco-2 Cells~7.0[9]

Deciphering the Signaling Cascades of this compound

The biological effects of this compound are mediated through at least two distinct signaling pathways. Its well-established role as a potent FXR agonist leads to the regulation of a wide array of genes involved in metabolism. However, the discovery of its FXR-independent, GPCR-mediated signaling adds a layer of complexity that is crucial for interpreting experimental outcomes.[1][10]

FXR-Dependent Signaling Pathway

The canonical pathway involves the direct binding and activation of FXR by this compound. This leads to the heterodimerization of FXR with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][11]

GW4064_FXR_Dependent_Signaling FXR-Dependent Signaling Pathway of this compound This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Genes->Metabolic_Regulation Leads to

Canonical FXR-dependent signaling pathway initiated by this compound.

FXR-Independent Signaling Pathway

Recent studies have revealed that this compound can interact with various GPCRs, notably histamine receptors, initiating signaling cascades independent of FXR activation.[2][10] This can lead to the modulation of intracellular second messengers like cAMP and Ca²⁺, and subsequent activation of downstream pathways such as NFAT and MAPK/ERK.[2][4] These off-target effects are particularly relevant in cells with low or no FXR expression.[2]

GW4064_FXR_Independent_Signaling FXR-Independent (Off-Target) Signaling of this compound This compound This compound GPCRs GPCRs (e.g., Histamine Receptors) This compound->GPCRs Interacts with G_Protein G Protein Activation GPCRs->G_Protein PLC PLC G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2_plus Intracellular Ca²⁺ IP3_DAG->Ca2_plus Downstream Downstream Signaling (NFAT, MAPK/ERK) cAMP->Downstream Ca2_plus->Downstream Cellular_Response Cellular Responses (e.g., Apoptosis) Downstream->Cellular_Response

FXR-independent off-target signaling of this compound via GPCRs.

Standardized Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used to assess the effects of this compound.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of this compound on different cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[10] Replace the old medium with medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[3]

  • Reagent Addition:

    • For MTT: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation.[7]

    • For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.[3]

  • Measurement:

    • For MTT: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[7][10]

    • For CCK-8: No solubilization step is needed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[3][7]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To quantify the change in mRNA expression of FXR target genes (e.g., SHP, BSEP) following this compound treatment.[9]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line expressing FXR (e.g., HepG2, Caco-2) to 70-80% confluency.[9] Treat cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 6, 12, or 24 hours).[9]

  • RNA Isolation: Lyse the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit). Perform DNase treatment to remove genomic DNA contamination.[9]

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.[9]

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).[1]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing it to the vehicle-treated control.[1]

Western Blot Analysis

Objective: To detect and quantify changes in the protein levels of FXR and downstream signaling molecules after this compound treatment.[10]

Methodology:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.[10]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[1][10]

Experimental Workflow for Cross-Validation

To rigorously assess the on-target versus off-target effects of this compound, a systematic experimental workflow is essential. This involves comparing its effects in cell lines with and without FXR expression and utilizing tools to modulate FXR activity.

GW4064_Validation_Workflow Experimental Workflow for Validating this compound's Mechanism Start Select Cell Lines: - FXR-positive (e.g., HepG2) - FXR-negative (e.g., MCF-7) Treatment Treat with this compound (Dose-Response) Start->Treatment Assays Perform Cellular Assays: - Cell Viability (MTT/CCK-8) - Gene Expression (qPCR) - Protein Analysis (Western Blot) Treatment->Assays Analysis Analyze and Compare Results Assays->Analysis FXR_Knockdown FXR Knockdown (siRNA) in FXR-positive cells FXR_Knockdown->Treatment Inhibitor Co-treatment with GPCR/pathway inhibitors Inhibitor->Treatment Conclusion Determine FXR-dependent vs. FXR-independent effects Analysis->Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Effects of GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of GW4064, a potent and selective nonsteroidal agonist of the Farnesoid X Receptor (FXR). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

In Vitro Effects of this compound

This compound demonstrates significant activity in various cell-based assays, primarily through its agonistic action on FXR. However, evidence of FXR-independent effects has also been reported, highlighting the importance of careful interpretation of experimental results.

FXR-Dependent Effects

In vitro, this compound is a potent activator of FXR, a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism.[1] This activation triggers a cascade of downstream gene regulation. In multiple cell lines, including CV-1, HepG2, and HEK293T, this compound has been shown to induce the expression of FXR target genes.[1][2]

The anti-proliferative and pro-apoptotic effects of this compound have been observed in various cancer cell lines. For instance, in colorectal cancer cells (HCT116 and CT26), this compound induces apoptosis, blocks the cell cycle, and mediates immunogenic cell death.[3][4]

FXR-Independent Effects

Notably, some studies have revealed that this compound can exert effects independent of FXR. In FXR-deficient HEK-293T cells, this compound was found to activate empty luciferase reporters, suggesting off-target activity.[5][6] Further investigation showed that this compound can modulate multiple G protein-coupled receptors, including robustly activating H1 and H4 histamine receptors while inhibiting the H2 histamine receptor.[5][6] This finding is critical for researchers, as it suggests that some observed effects of this compound may not be solely attributable to FXR activation. For example, this compound-induced apoptosis in MCF-7 breast cancer cells, previously attributed to FXR, was found to occur in cells that do not express FXR, and this effect could be blocked by selective histamine receptor regulators.[5][6]

In Vivo Effects of this compound

Animal studies have demonstrated the therapeutic potential of this compound in various disease models, primarily related to metabolic and liver diseases.

Metabolic Disease Models

In mouse models of diet-induced obesity, this compound treatment has been shown to prevent hepatic steatosis and insulin resistance.[5] Administration of this compound to mice on a high-fat diet significantly reduced weight gain, hepatic lipid accumulation, and attenuated hepatic inflammation.[5] Furthermore, it improved glucose and lipid homeostasis by decreasing the expression of key enzymes involved in gluconeogenesis.[5] In diabetic mouse models (db/db and KK-Ay), this compound significantly lowered plasma glucose and triglyceride levels.[7]

Liver Disease Models

This compound has shown significant hepatoprotective effects in rat models of both intrahepatic and extrahepatic cholestasis.[8] In these models, this compound treatment led to a significant reduction in serum markers of liver damage, decreased necrosis and inflammation, and reduced bile duct proliferation.[8] Mechanistically, this compound was found to decrease the expression of genes involved in bile acid biosynthesis and increase the expression of genes involved in bile acid transport.[8]

Colorectal Cancer Models

Interestingly, while this compound demonstrated anti-tumor effects in vitro, it did not suppress the growth of colorectal cancer tumors in vivo on its own.[4][9] However, it was found to upregulate the expression of PD-L1 in cancer cells. This led to the finding that combining this compound with an anti-PD-L1 antibody resulted in excellent anti-tumor effects in a mouse xenograft model, suggesting a potential role for this compound in combination immunotherapy.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro and in vivo effects of this compound.

ParameterCell LineAssay TypeValue
EC50 CV-1FXR Activation65 nM[1]
EC50 HEK-293TFXR Activation0.61 µM[2]
EC50 HepG2FXR Activation0.02 µM[2]
EC50 Huh-7FXR Activation13.2 nM[2]
IC50 HCT116Cell Viability6.9 µM[3]
IC50 CT26Cell Viability6.4 µM[3]
IC50 SW-620Cell Viability7.6 µM[2]
ParameterAnimal ModelTreatment DetailsKey Findings
Serum Triglycerides High-fat diet-fed mice50 mg/kg this compound, twice weekly for 6 weeksSignificantly lower concentration compared to control[5]
Serum Cholesterol High-fat diet-fed mice50 mg/kg this compound, twice weekly for 6 weeksSignificantly lower concentration compared to control[5]
Hepatic Triglycerides High-fat diet-fed mice50 mg/kg this compound, twice weekly for 6 weeksSignificantly reduced levels compared to control[5]
Serum ALT & AST Rats with bile duct ligationThis compound for 4 days post-surgerySignificantly reduced levels compared to vehicle[10]
Plasma Glucose db/db diabetic miceThis compound for 5 daysSignificantly reduced levels[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FXR Activation: Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate FXR, leading to the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Expression plasmid for human FXR (e.g., pCMX-hFXR)

  • Reporter plasmid containing FXREs upstream of a minimal promoter driving a luciferase gene (e.g., pGL4.13[luc2/SV40])

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.[1]

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[1]

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).[1]

  • Incubation: Incubate the cells for another 24 hours.[1]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[1]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 value.

Cell Viability: MTT Assay

This colorimetric assay assesses the effect of this compound on cell metabolic activity as an indicator of cell viability.

Materials:

  • MCF-7, HCT116, or CT26 cells

  • Appropriate culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 103 cells/well and allow them to attach overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo High-Fat Diet-Induced Obesity Model

This protocol describes the evaluation of this compound's effects on metabolic parameters in mice fed a high-fat diet.

Materials:

  • Male C57BL/6 mice

  • Standard chow diet

  • High-fat diet (HFD)

  • This compound

  • Vehicle control (e.g., DMSO in corn oil)

  • Oral gavage needles

Protocol:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Diet Induction: Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group should remain on a standard chow diet.[1][11]

  • Grouping and Treatment: Randomly assign the HFD-fed mice to a vehicle control group and a this compound treatment group. Administer this compound (e.g., 50 mg/kg body weight) or vehicle daily or twice weekly via oral gavage for a predetermined period (e.g., 6 weeks).[5][12]

  • Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

  • Sample Collection: At the end of the treatment period, collect blood and tissues for analysis of serum biomarkers (e.g., glucose, triglycerides, cholesterol, liver enzymes) and gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

GW4064_FXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binds and Activates FXR_active FXR (active) FXR_inactive->FXR_active RXR RXR FXR_RXR_complex FXR-RXR Heterodimer RXR->FXR_RXR_complex FXR_active->FXR_RXR_complex Heterodimerizes FXRE FXRE FXR_RXR_complex->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Bile_Acid_Synthesis Bile Acid Synthesis ↓ Target_Genes->Bile_Acid_Synthesis Bile_Acid_Transport Bile Acid Transport ↑ Target_Genes->Bile_Acid_Transport

Caption: FXR signaling pathway activated by this compound.

In_Vitro_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HEK293T, MCF-7) treatment Treatment with this compound (Dose-response) start->treatment incubation Incubation (24-48 hours) treatment->incubation luciferase Luciferase Assay (FXR Activation) incubation->luciferase mtt MTT Assay (Cell Viability) incubation->mtt western Western Blot (Protein Expression) incubation->western qpcr qPCR (Gene Expression) incubation->qpcr data_analysis Data Analysis (EC50, IC50, Fold Change) luciferase->data_analysis mtt->data_analysis western->data_analysis qpcr->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for in vitro studies.

GW4064_FXR_Independent_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound GPCR G Protein-Coupled Receptors (e.g., Histamine Receptors) This compound->GPCR Interacts with G_proteins Gαi/o and Gq/11 Activation GPCR->G_proteins Activates Second_Messengers ↑ Intracellular Ca2+ ↑ cAMP G_proteins->Second_Messengers Leads to Downstream_Pathways NFAT & CRE Activation Second_Messengers->Downstream_Pathways Activates Cellular_Effects Apoptosis (FXR-independent) Downstream_Pathways->Cellular_Effects Results in

Caption: FXR-independent signaling of this compound.

References

Assessing the Reproducibility of GW4064 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GW4064, a potent non-steroidal agonist of the Farnesoid X Receptor (FXR), is a widely utilized pharmacological tool in studies of metabolic diseases and cancer. However, emerging evidence of its off-target effects necessitates a careful evaluation of experimental reproducibility and data interpretation. This guide provides an objective comparison of this compound's performance, supported by experimental data, to aid researchers in designing robust experiments and accurately interpreting their findings.

Performance Comparison of this compound

The biological effects of this compound are a result of at least two distinct signaling pathways: the canonical FXR-dependent pathway and a non-canonical, FXR-independent pathway involving G protein-coupled receptors (GPCRs).[1][2][3] This dual activity can lead to conflicting data and complicates the attribution of observed effects solely to FXR activation.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound, providing a basis for comparing experimental outcomes.

Table 1: In Vitro Activity of this compound

ParameterCell LineAssay TypeValue (EC50)Reference(s)
FXR ActivationCV-1Luciferase Reporter65 nM[4][5]
FXR ActivationCV-1 (human FXR)Luciferase Reporter65 nM - 90 nM[5][6]
FXR ActivationCV-1 (mouse FXR)Luciferase Reporter80 nM[5]
FXR ActivationHEK293GAL4 Transactivation70 nM[5]
H1R ActivationHEK293TNFAT-RE Luciferase0.32 µM[7]
H4R ActivationHEK293TcAMP GloSensor0.742 nM[7]
H2R InhibitionHEK293TcAMP GloSensor3.8 µM (IC50)[8]

Table 2: Effects of this compound on Gene Expression

GeneTissue/Cell LineAnimal Model/ConditionTreatmentFold ChangeReference(s)
SHP (Small Heterodimer Partner)LiverRat (Bile Duct Ligation)This compoundInduced[9]
SHPHuman HepatocytesIn VitroThis compound~3-fold increase[10]
CYP7A1 (Cholesterol 7α-hydroxylase)LiverRat (Bile Duct Ligation)This compoundSignificantly reduced[9]
BSEP (Bile Salt Export Pump)LiverRat (Bile Duct Ligation)This compoundInduced[9]
MDR2 (Multidrug Resistance Protein 2)LiverRat (Bile Duct Ligation)This compoundIncreased[9]
CD36LiverMice (High-Fat Diet)This compound (50 mg/kg)Markedly reduced[11][12]
PEPCK (Phosphoenolpyruvate carboxykinase)LiverMice (High-Fat Diet)This compound (50 mg/kg)Decreased[11][12]
G6Pase (Glucose-6-phosphatase)LiverMice (High-Fat Diet)This compound (50 mg/kg)Decreased[11][12]
Adiponectin3T3-L1 preadipocytesIn VitroThis compound (5 µmol/L)1.27-fold increase[13]
Leptin3T3-L1 preadipocytesIn VitroThis compound (5 µmol/L)1.19-fold increase[13]
AdipoR23T3-L1 preadipocytesIn VitroThis compound (5 µmol/L)1.45-fold increase[13]
PGC-1αC2C12 and HepG2 cellsIn VitroThis compoundInduced[14]
Fincor (FXR-induced non-coding RNA)LiverMiceThis compoundRobustly induced[10][15]

Experimental Protocols

Reproducibility is contingent on standardized experimental protocols. Below are detailed methodologies for key experiments commonly used to assess this compound's effects.

FXR Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate FXR in a cellular context.[1][16]

  • Cell Culture and Transfection:

    • Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.[1]

    • Seed cells in 24-well or 96-well plates.[1][16]

    • Transiently co-transfect cells with an FXR expression vector (e.g., pCMX-hFXR), an RXRα expression vector, and a luciferase reporter plasmid containing FXR response elements (FXREs).[1][16] A control reporter (e.g., β-galactosidase) can be co-transfected for normalization.[16]

  • Compound Treatment:

    • After 12-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[1][16]

  • Luciferase Assay:

    • Incubate cells for an additional 24 hours.[1][16]

    • Lyse the cells and measure luciferase activity using a luminometer following the addition of a luciferase substrate.[1][16]

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter or total protein concentration.[16]

    • Calculate the fold activation relative to the vehicle-treated control.[1] Dose-response curves are generated to determine EC50 values.[1]

Western Blotting

This technique is used to detect and quantify changes in the protein levels of downstream signaling molecules following this compound treatment.[1][11]

  • Protein Extraction:

    • Lyse cells or tissues in a buffer containing detergents and protease/phosphatase inhibitors.[1]

    • Determine protein concentration using a suitable assay (e.g., BCA assay).[1]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1][2]

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).[2]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[1]

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate or fluorescence imaging.[1]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[1]

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.[2][7]

  • Cell Seeding:

    • Plate cells in a 96-well plate and allow them to adhere overnight.[2]

  • Treatment:

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).[2][7]

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.[2]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding the multifaceted actions of this compound.

FXR-Dependent Signaling Pathway

The canonical pathway involves the direct activation of FXR by this compound, leading to the regulation of target gene expression.[1][16]

FXR_Dependent_Signaling This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Binding) FXR_RXR->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates

FXR-Dependent Signaling Pathway of this compound.

FXR-Independent Signaling via GPCRs

Recent studies have revealed that this compound can modulate the activity of several GPCRs, leading to FXR-independent cellular responses.[2][3][7]

FXR_Independent_Signaling cluster_GPCR GPCR Signaling This compound This compound H1R H1R This compound->H1R Activates H4R H4R This compound->H4R Activates G_proteins Gαq/11, Gαi/o H1R->G_proteins H4R->G_proteins Downstream Downstream Signaling (Ca2+, cAMP) G_proteins->Downstream

FXR-Independent Off-Target Signaling of this compound.

Logical Workflow for Assessing Reproducibility

To distinguish between FXR-dependent and -independent effects, a systematic experimental approach is necessary.

Reproducibility_Workflow Start Observe Biological Effect of this compound in Wild-Type Model Test_Null Test this compound in FXR-Null Model (e.g., FXR-/- mice, HEK293T cells) Start->Test_Null Conclusion_Dependent Conclusion: FXR-Dependent Effect Test_Null->Conclusion_Dependent Effect is Abolished Conclusion_Independent Conclusion: FXR-Independent Effect Test_Null->Conclusion_Independent Effect Persists Compare_Agonists Compare with other FXR agonists (e.g., Fexaramine, OCA) Conclusion_Independent->Compare_Agonists

Workflow to Differentiate On- and Off-Target Effects.

Comparison with Other FXR Agonists

While this compound is a potent tool, comparing its effects to other FXR agonists is crucial for validating FXR-dependent mechanisms.

  • Fexaramine: Unlike this compound, fexaramine did not activate a minimal TK promoter-containing luciferase reporter in FXR-deficient CV-1 cells, suggesting it may have fewer off-target effects in this context.[7]

  • Obeticholic Acid (OCA): Both steroidal (like OCA) and non-steroidal (like this compound) agonists have been developed.[15] While both activate FXR, they may elicit different downstream effects, as exemplified by the specific induction of the non-coding RNA Fincor by "hammerhead-type" FXR agonists like this compound.[15]

  • Other Non-steroidal Agonists: A novel series of non-steroidal FXR agonists has been developed with potentially better pharmacokinetic profiles than this compound, which is noted to have limited solubility and potential instability.[17]

Conclusion and Recommendations

The reproducibility of this compound experiments is influenced by its dual signaling capabilities. While it remains a valuable tool for studying FXR biology, researchers must be cognizant of its off-target effects on GPCRs. To ensure the robustness and accurate interpretation of experimental data, the following are recommended:

  • Validate FXR-Dependence: Employ FXR-null models (e.g., knockout mice or FXR-deficient cell lines like HEK293T) to confirm that the observed effects of this compound are mediated by FXR.[7][10]

  • Use Multiple Agonists: Compare the effects of this compound with other structurally and mechanistically distinct FXR agonists to distinguish class effects from compound-specific activities.

  • Characterize Cell Lines: Assess the endogenous expression levels of FXR and relevant GPCRs in the experimental cell lines, as this can influence the cellular response to this compound.[2][7]

  • Control for Experimental Conditions: Be aware that factors such as serum concentration in cell culture media can impact the cellular response to this compound.[2][7]

  • Detailed Reporting: Thoroughly document all experimental parameters, including cell line authentication, passage number, and precise treatment conditions, to enhance reproducibility.

By adopting these rigorous experimental practices, the scientific community can continue to leverage the utility of this compound while ensuring the generation of reliable and reproducible data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of GW4064, a potent farnesoid X receptor (FXR) agonist. Following these procedures is crucial for personnel safety and environmental compliance.

Essential Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to handle the compound in a controlled environment.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a laboratory coat.[1]
Handling Environment A well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated with care to prevent contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The correct procedure involves professional hazardous waste management.

1. Material Collection:

  • Solid this compound: Carefully collect all unused solid material and place it into a designated, clearly labeled, and sealable hazardous waste container.[1]

  • This compound Solutions: Pour liquid solutions containing this compound into a compatible hazardous waste container.[1] It is crucial not to mix this compound solutions with other waste streams unless their compatibility has been confirmed to avoid unintended chemical reactions.[1]

2. Container Management:

  • Compatibility: The hazardous waste container must be made of a material that is compatible with this compound and any solvents used.[1]

  • Sealing: Ensure the container is securely sealed to prevent any leaks or spills.[1]

  • Labeling: The container must be accurately labeled with the full chemical name, "(E)-GW 4064", appropriate hazard symbols, and the date of accumulation.[1]

3. Waste Storage:

  • Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[1]

  • Segregation: Keep the container away from incompatible materials.[1]

  • Temperature: Storage temperature should align with the recommendations provided in the Safety Data Sheet (SDS).[1]

4. Professional Disposal:

  • Licensed Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[1]

  • Documentation: Provide the waste disposal service with a copy of the this compound Safety Data Sheet (SDS).[1] Researchers and laboratory personnel must adhere to all applicable federal, state, and local environmental regulations.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

GW4064_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Collect_Solid Collect Solid this compound Ventilation->Collect_Solid Collect_Liquid Collect this compound Solutions Ventilation->Collect_Liquid Waste_Container Place in Labeled, Sealable Hazardous Waste Container Collect_Solid->Waste_Container Collect_Liquid->Waste_Container Secure_Storage Store in Designated, Secure, Ventilated Area Waste_Container->Secure_Storage Professional_Disposal Arrange for Professional Waste Disposal Service Secure_Storage->Professional_Disposal Provide_SDS Provide this compound SDS to Disposal Company Professional_Disposal->Provide_SDS

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of GW4064, a potent farnesoid X receptor (FXR) agonist. Adherence to these procedures is critical for ensuring personal safety, experimental integrity, and regulatory compliance.

Essential Safety and Operational Overview

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection A laboratory coat should be worn at all times.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.Minimizes inhalation of the compound.

Always consult your institution's environmental health and safety (EHS) department for specific PPE requirements.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps:

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_handling Experimental Handling cluster_disposal Waste Disposal receiving Inspect container for damage storage Store in a cool, dry, well-ventilated area receiving->storage weighing Weigh solid in a fume hood storage->weighing Transport securely dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving experiment Perform experiment in a designated area dissolving->experiment Use immediately or store properly spill_kit Have spill kit readily available experiment->spill_kit waste_collection Collect all waste in a labeled, sealed container experiment->waste_collection Segregate waste streams disposal_service Dispose through a licensed hazardous waste service waste_collection->disposal_service

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedures
  • Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled.

  • Preparation of Solutions : All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

    • Use an analytical balance within the fume hood to weigh the desired amount of this compound.

    • Slowly add the solvent (e.g., DMSO) to the solid to avoid splashing.[2]

    • Ensure all labware is clean and dry before use.

  • Experimental Use : Conduct all procedures involving this compound in a designated area to prevent cross-contamination. Avoid the generation of dust or aerosols.[1] In the event of accidental skin contact, immediately wash the affected area with copious amounts of water.[1]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory standards.

Waste Segregation and Collection
  • Unused Compound : Collect any unused solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.[3]

  • Contaminated Materials : All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered hazardous waste and collected in a designated, labeled container.[1]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[3]

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent (e.g., DMSO). The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with your institution's guidelines.[1]

Disposal Procedure

All waste containing this compound must be disposed of as hazardous chemical waste.[3] This should be done through your institution's EHS department or a licensed professional waste disposal service.[3] Do not pour this compound or its solutions down the drain.[1]

The following diagram illustrates the decision-making process for the disposal of this compound-related waste:

start Waste Generated waste_type What type of waste? start->waste_type solid Solid this compound waste_type->solid Unused Compound liquid This compound Solution waste_type->liquid Solutions contaminated Contaminated Labware waste_type->contaminated Gloves, Tips, etc. hazardous_container Collect in Labeled Hazardous Waste Container solid->hazardous_container liquid->hazardous_container contaminated->hazardous_container disposal_service Dispose via Licensed Hazardous Waste Service hazardous_container->disposal_service

Caption: Decision tree for the proper disposal of this compound waste streams.

Quantitative Data Summary

While specific toxicological data is limited, the following table summarizes key quantitative information for this compound:

PropertyValueReference
Molecular Weight 542.84 g/mol [2]
Formula C₂₈H₂₂Cl₃NO₄[2]
Solubility in DMSO ≥24.7 mg/mL[1]
FXR Agonist Activity (EC₅₀) 15 nM[2]

It is important to note that the EC₅₀ value represents the concentration for half-maximal biological response and is not a direct measure of toxicity.

Experimental Protocols Cited

The handling and disposal procedures outlined in this guide are based on standard laboratory safety practices and information from the following types of experimental protocols involving this compound:

  • In vitro cell-based assays : These experiments typically involve dissolving this compound in a solvent like DMSO to prepare stock solutions, which are then diluted in cell culture media to treat cells. This necessitates careful handling of both the solid compound and concentrated stock solutions.

  • In vivo animal studies : For these studies, this compound is often formulated for oral gavage or injection. This requires accurate weighing and preparation of the dosing solution, as well as handling of treated animals and their waste as potentially hazardous.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their experiments and the protection of themselves and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW4064
Reactant of Route 2
Reactant of Route 2
GW4064

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.